Crocin

Catalog No.
S1789738
CAS No.
42553-65-1
M.F
C44H64O24
M. Wt
977.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crocin

CAS Number

42553-65-1

Product Name

Crocin

IUPAC Name

bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

Molecular Formula

C44H64O24

Molecular Weight

977.0 g/mol

InChI

InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1

InChI Key

SEBIKDIMAPSUBY-RTJKDTQDSA-N

SMILES

Array

solubility

Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/
Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/

Synonyms

Bis(6-O-b-D-Glucopyranosyl-b-D-glucopyranosyl) 8,8'-diapo-psi,; Crocetin digentiobiose ester

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]3O[C@@H]([C@H]([C@@H]([C@H]3O)O)O)CO[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)\C

The exact mass of the compound Crocin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

what is crocin and its natural sources

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Signaling Pathways

Understanding crocin's biosynthesis and its complex mechanisms of action is crucial for drug development. The pathway involves several key enzymatic steps, and this compound exerts its effects by modulating multiple cellular signaling pathways.

Biosynthetic Pathway this compound biosynthesis occurs in the plastids of source plants and can be divided into three sequential stages [1]:

crocin_biosynthesis cluster_1 1. MEP & Carotenoid Precursors cluster_2 2. Specific Cleavage & Glycosylation MEP MEP Pathway (Pyruvate & GAP) Carotenoid Core Carotenoid Pathway (GGPP → Zeaxanthin) MEP->Carotenoid Apocarotenoid Apocarotenoid Pathway (Zeaxanthin → Crocins) Carotenoid->Apocarotenoid PSY PSY (Rate-limiting enzyme) Lycopene Lycopene (Branching point) PSY->Lycopene BCH BCH (Produces Zeaxanthin) Lycopene->BCH CCD2 CCD2 (Cleaves Zeaxanthin) ALDH ALDH (Produces Crocetin) CCD2->ALDH UGT UGT (Glycosylates to form Crocins) ALDH->UGT

Simplified this compound biosynthetic pathway in plants.

Molecular Signaling Pathways this compound's therapeutic effects are mediated through its influence on several key cellular signaling pathways, particularly PI3K/AKT/mTOR [2].

crocin_signaling cluster_neuro Neuroprotective Effects cluster_cancer Anticancer Effects cluster_meta Metabolic & Anti-inflammatory This compound This compound PI3K_Neuro PI3K/AKT/mTOR Activation This compound->PI3K_Neuro Notch Notch Pathway Activation This compound->Notch CREB CREB Pathway Activation This compound->CREB GSK GSK3β Inhibition This compound->GSK ERK ERK1/2 Inhibition This compound->ERK PI3K_Cancer PI3K/AKT/mTOR Suppression This compound->PI3K_Cancer MAPK MAPK Suppression This compound->MAPK VEGF VEGF Suppression This compound->VEGF Wnt Wnt/β-catenin Suppression This compound->Wnt JAK JAK-STAT Suppression This compound->JAK p53 p53 Activation This compound->p53 Nrf2 Nrf2 Activation This compound->Nrf2 AMPK AMPK Regulation This compound->AMPK PPAR PPAR Pathway Regulation This compound->PPAR TLR Toll-like Receptors Inhibition This compound->TLR NFkB NF-κB Inhibition This compound->NFkB

Key molecular signaling pathways modulated by this compound.

Extraction and Analytical Methods

Both conventional and novel green extraction techniques are used to obtain this compound. The choice of method significantly impacts yield, efficiency, and the stability of the heat-sensitive compound [3].

Method Principle Advantages Considerations
Soxhlet/Maceration Solvent immersion & washing [3] Simple equipment High solvent use, long time, potential compound damage [3]
Ultrasonic Extraction Cavitation disrupts cell walls [3] Higher yield, faster, reduced solvent [3] Process optimization needed
Microwave-Assisted (MAE) Dielectric heating [3] Rapid, high efficiency (50% yield increase reported) [3] Suitable for thermolabile compounds
Supercritical Fluid Uses CO₂ as solvent [3] Solvent-free, high selectivity [3] High operating pressure, costly equipment
Enzyme-Assisted Enzymes break down cell matrices [3] Mild conditions, high selectivity [3] Enzyme cost, process optimization

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for identifying and quantifying different this compound analogs (this compound I-V) and other bioactive components in saffron extracts [3] [4].

Pharmacological Effects and Research Insights

This compound demonstrates promising therapeutic potential across various disease models, supported by a growing body of preclinical and clinical evidence.

Neuroprotective Effects this compound shows significant promise for neurodegenerative diseases. It can cross the blood-brain barrier after oral hydrolysis to crocetin [4] [5]. Mechanisms include suppressing active forms of GSK3β and ERK1/2 kinases to reduce tau phosphorylation in Alzheimer's models [4], increasing dopamine levels in Parkinson's disease models [3], and exhibiting antioxidant and anti-apoptotic activities in multiple experimental models of brain disorders [5].

Anticancer Properties Research indicates this compound has antiproliferative action against cancer cells both in vitro and in vivo [4]. These effects are mediated through the suppression of key pathways like PI3K/AKT/mTOR, MAPK, VEGF, Wnt/β-catenin, and JAK-STAT, as well as the activation of Nrf2 and p53 signaling pathways [2] [4].

Clinical Trial Evidence A 2025 preliminary randomized triple-blind placebo-controlled trial on diabetic neuropathy found that 15 mg/day of this compound for 12 weeks significantly reduced neuropathic symptoms and pain intensity compared to placebo [6]. Other clinical studies suggest benefits for mood, with this compound displaying antidepressant properties in humans [4].

Research and Development Considerations

For scientists in drug development, several factors are critical when working with this compound:

  • Bioavailability: this compound has low oral bioavailability and is hydrolyzed to crocetin by intestinal enzymes and gut bacteria before absorption [3]. Crocetin, the active metabolite, is the form that permeates the blood-brain barrier [4].
  • Stability: Formulations must protect this compound from degradation by light, heat, and acidic conditions [3].
  • Sourcing and Synthesis: Traditional plant extraction is limited by low yield and high cost [1]. Metabolic engineering in microorganisms like E. coli and synthetic biology approaches present promising alternatives for sustainable, large-scale production [3] [1].

References

crocin biochemical pathways and biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

The Crocin Biosynthetic Pathway

The biosynthesis of crocins can be divided into several key stages, from fundamental cellular building blocks to the final glycosylated pigments. The pathway has been fully elucidated in plants like Crocus sativus and Gardenia jasminoides [1] [2] [3].

The table below outlines the core enzymatic steps in the pathway:

Pathway Stage Key Enzymes Substrate Product Key Features / Enzymatic Action
Precursor Supply DXS, GPPS, GGPPS Pyruvate, GAP GGPP MEP pathway in plastids provides universal terpenoid precursors [1].
Carotenoid Backbone PSY, PDS, ZDS, CRTISO, LCY GGPP Lycopene, β-carotene PSY is the first rate-limiting enzyme; LCY cyclizes lycopene [1] [4].
Zeaxanthin Formation BCH (CrtZ) β-carotene Zeaxanthin Hydroxylation of β-ionone rings [1] [5].
Cleavage to Apocarotenoid CCD2/CCD4 Zeaxanthin Crocetin dialdehyde + HTCC Key, rate-limiting step; symmetrical cleavage at C7-C8 and C7'-C8' bonds [6] [1] [3].
Oxidation ALDH (crALDH) Crocetin dialdehyde Crocetin Oxidation of aldehyde groups to carboxylic acids [1] [5] [2].
Glycosylation UGTs (e.g., UGT74AD1, UGT94E5) Crocetin Crocins (I-V) Sequential glycosylation confers water solubility; defines final this compound profile [1] [2] [3].

The following diagram illustrates the logical flow of this core pathway:

CrocinPathway Pyruvate_GAP Pyruvate & GAP GGPP GGPP Pyruvate_GAP->GGPP MEP Pathway (DXS, etc.) Lycopene Lycopene GGPP->Lycopene Core Pathway (PSY, PDS, etc.) bCarotene β-Carotene Lycopene->bCarotene LCY Zeaxanthin Zeaxanthin bCarotene->Zeaxanthin BCH (CrtZ) CrocDial Crocetin Dialdehyde Zeaxanthin->CrocDial Cleavage CCD2/CCD4 Crocetin Crocetin CrocDial->Crocetin Oxidation ALDH Crocins Crocins I-V Crocetin->Crocins Glycosylation UGTs

Core biosynthetic pathway from central metabolites to diverse crocins.

Quantitative Biosynthesis Data

Recent metabolic engineering efforts in microbial and plant systems have achieved significant production titers. The data below summarizes key performance metrics from recent studies for easy comparison.

Production System Key Engineering Strategy Key Product Maximum Yield (Titer) Reference / Source
E. coli Two-phase culture with dodecane; expression of NatCCD4.1 Crocetin dialdehyde 109.2 ± 3.23 mg/L [6]
E. coli Full pathway from glycerol; novel crALDH & UGTs Crocetin 34.77 ± 1.03 mg/L [5]
E. coli Full pathway from glycerol; novel crALDH & UGTs Total Crocins (this compound-1 to -4) 6.29 - 1.48 mg/L (individual) [5]
Nicotiana glauca (plant) Stable expression of CsCCD2L Crocins ~400 μg/g DW (leaves) [4]
Nicotiana benthamiana (plant) Viral vector (TEV) expression of NatCCD4.1 Crocins 2.32 ± 0.69 mg/g DW [6]

Key Experimental Protocols

Here are detailed methodologies for two critical experimental approaches in this compound research: microbial bioproduction and plant metabolic engineering.

Protocol 1: Microbial Production of Crocetin in E. coli [5]

This protocol outlines the steps for the complete biosynthesis of crocetin from glycerol in an engineered E. coli strain.

  • Strain Construction:

    • Start with an IPP-overproducing E. coli host strain.
    • Modularly integrate five zeaxanthin pathway genes (CrtE, CrtB, CrtI, CrtY, CrtZ) into the genome to create a zeaxanthin-producing base strain (ZEA-1).
    • Engineer the crocetin pathway by introducing plasmids containing:
      • A zeaxanthin cleavage dioxygenase (CsCCD2 from Crocus sativus).
      • A high-activity variant of crocetin dialdehyde dehydrogenase (crALDH).
  • Culture Conditions & Induction:

    • Use glycerol as the sole carbon source in the culture medium.
    • For zeaxanthin production, cultivate the ZEA-1 strain with a temperature shift from 30°C to 20°C to optimize yield.
    • Induce pathway expression with Isopropyl β-d-1-thiogalactopyranoside (IPTG) when the culture optical density (OD₆₀₀) reaches approximately 0.6.
  • Analytical Quantification:

    • Extract carotenoids and apocarotenoids from cell pellets using organic solvents like acetone or methanol.
    • Analyze and quantify crocetin and intermediates using High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD). Confirm identities by comparison with authentic standards using HPLC-mass spectrometry (LC-MS).
Protocol 2: Metabolic Engineering of Crocins in Nicotiana Plants [6] [4]

This protocol describes two methods for engineering this compound production in tobacco plants.

  • Stable Transformation:

    • Gene Constructs: Clone the gene of interest (e.g., CsCCD2L from saffron) into a plant binary vector under a constitutive promoter like CaMV 35S. For enhanced production, co-express genes that increase substrate availability (e.g., BrCrtZ for hydroxylation and AtOrMut to promote carotenoid accumulation).
    • Plant Transformation: Transform Nicotiana tabacum or N. glauca leaf explants using Agrobacterium tumefaciens.
    • Regeneration and Selection: Regenerate whole plants on selective media containing antibiotics and confirm transgene integration via PCR and Southern blotting.
  • Transient Expression using Viral Vectors:

    • Vector Engineering: Clone the cleavage dioxygenase gene (e.g., NatCCD4.1 from Nyctanthes arbor-tristis) into a viral vector derived from the Tobacco Etch Virus (TEV).
    • Plant Infiltration: Grow Nicotiana benthamiana plants for 4-5 weeks. Infiltrate the leaves with Agrobacterium carrying the viral vector construct.
    • Harvest: Leaves typically show strong pigment accumulation (bright yellow coloration) 7-10 days post-infiltration. Harvest leaves and freeze-dry for analysis.
  • Metabolite Analysis:

    • Grind lyophilized leaf tissue to a fine powder.
    • Extract water-soluble crocins using hot water or methanol.
    • Analyze extracts using HPLC-DAD. Identify and quantify different this compound species (e.g., this compound-I, -II, -III) by comparing their retention times and spectra to commercially available standards.

This compound Pharmacokinetics and Bioactivation

A critical consideration for drug development is the pharmacokinetic profile of crocins. Recent studies reveal a key bioactivation step.

  • Gut Microbiota-Dependent Metabolism: Orally administered this compound is poorly absorbed into the circulatory system [7] [8]. Its primary metabolite, crocetin, is much more abundant in plasma, with system exposure (AUC) reported to be over 200 times higher than that of this compound [7].
  • Mechanism of Action: The rapid antidepressant and neuroprotective effects of orally administered this compound are dependent on its metabolic conversion to crocetin by the gut flora [7] [8]. This conversion is crucial for the pharmacological activity, suggesting that crocetin may be the primary active form in vivo.

The following diagram illustrates this key metabolic relationship:

PK_PD Oralthis compound Oral this compound GutLumen Gut Lumen Oralthis compound->GutLumen Crocetin Crocetin GutLumen->Crocetin Hydrolysis by Gut Microbiota SystemicEffects Systemic Pharmacological Effects GutLumen->SystemicEffects Regulation of Intestinal Ecosystem Crocetin->SystemicEffects High Absorption into Circulation

In vivo bioactivation pathway of orally administered this compound.

Pharmacological Activities and Clinical Potential

Crocins exhibit a broad spectrum of pharmacological effects, underpinning their interest for drug development [2].

  • Neuroprotection: Mechanisms include antioxidant activity (increasing glutathione, reducing ROS), inhibition of acetylcholinesterase, and prevention of abnormal aggregation of amyloid β-protein and tau protein, relevant for Alzheimer's disease [2]. Crocins also show rapid antidepressant effects in animal models, which are dependent on gut flora conversion to crocetin [7].
  • Anticancer Activity: Crocins demonstrate antitumor properties through the induction of apoptosis in various cancer cell lines [1] [2].
  • Cardiovascular & Metabolic Benefits: Effects include anti-hyperlipidemic activity, reduction of atherosclerosis risk, and antidiabetic properties [1] [2].
  • Other Activities: Significant anti-inflammatory, hepatoprotective, and nephroprotective properties have also been reported [2].

The field of this compound research is advancing rapidly, driven by breakthroughs in pathway elucidation and metabolic engineering. The current challenge lies in optimizing the stability and bioavailability of these compounds for clinical application [2].

References

Comprehensive Technical Analysis of Crocin Blood-Brain Barrier Permeability

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Crocin and the Blood-Brain Barrier

This compound, the main water-soluble carotenoid constituent of saffron (Crocus sativus L.) and gardenia (Gardenia jasminoides Ellis), has attracted significant scientific interest due to its demonstrated neuroprotective properties in various experimental models. Extensive research has revealed that this compound exhibits multiple pharmacological activities including antioxidant, anti-inflammatory, anti-apoptotic, and memory-enhancing effects, positioning it as a promising therapeutic candidate for various neurological disorders including Alzheimer's disease, cerebral ischemia, and other neurodegenerative conditions [1] [2] [3]. Despite these promising therapeutic properties, the effective delivery of this compound to the brain remains a significant pharmacological challenge due to the presence of the blood-brain barrier (BBB), which selectively restricts the passage of compounds from the systemic circulation to the central nervous system (CNS).

The BBB is a highly specialized microvascular unit consisting of brain capillary endothelial cells with tight junctions (zonulae occludens), pericytes, astrocyte end-feet, and neuronal endings that collectively function to protect the brain from xenobiotics while maintaining optimal nutrient supply and CNS homeostasis [4]. This sophisticated biological barrier permits selective transport through transcellular diffusion or specific transporter-mediated uptake while effectively preventing paracellular passage of most compounds. It is estimated that over 98% of small organic molecules cannot cross the BBB, creating a major bottleneck in CNS drug development [4] [5]. Understanding this compound's interaction with this barrier is therefore essential for harnessing its full neuroprotective potential and developing effective therapeutic formulations for neurological disorders.

This compound BBB Permeability: Key Challenges and Metabolic Transformation

The blood-brain barrier permeability of intact this compound molecules is significantly limited by several interconnected factors related to its physicochemical properties and biological interactions:

  • High Hydrophilicity: this compound is a glycosylated carotenoid with substantial water solubility due to its sugar moieties (typically gentiobiose or glucose residues), which markedly reduces its ability to undergo transcellular passive diffusion through the lipophilic endothelial cell membranes of the BBB [2] [6]. This hydrophilic character is a major determinant of its poor membrane permeability.

  • Molecular Size and Structure: As a dicarboxylic acid polyene chain with attached glycosyl groups, this compound has a relatively large molecular structure that further impedes its passive diffusion across the BBB [2] [7]. The extended conjugated double-bond system contributes to its molecular rigidity and limited membrane penetrability.

  • Efflux Transport Systems: Evidence suggests that this compound and its metabolites may serve as substrates for efflux transporters such as P-glycoprotein (P-gp) expressed at the BBB, which actively pump compounds back into the systemic circulation, thereby reducing their CNS accumulation [4] [6].

  • Extensive Pre-systemic Metabolism: Following oral administration, this compound undergoes significant intestinal metabolism mediated by both intestinal epithelial cells and gut microbiota, which hydrolyze the glycosidic bonds to produce the aglycone metabolite trans-crocetin [6] [8]. This metabolic transformation is now recognized as a crucial determinant of this compound's pharmacological effects.

Interestingly, while intact this compound demonstrates limited direct BBB permeability, its metabolite crocetin (the deglycosylated form) exhibits superior BBB penetration capabilities due to its reduced molecular size and increased lipophilicity. This metabolic conversion represents a critical activation step for this compound's central effects, explaining why oral administration often demonstrates better neuroprotective efficacy than direct intravenous administration of the parent compound [8]. The gut microbiota plays an essential role in this metabolic activation process, as demonstrated by reduced pharmacological effects in pseudo germ-free animal models [8].

Quantitative BBB Permeability Data

Table 1: Comparative BBB Permeability Parameters of this compound, Crocetin, and Enhanced Formulations

Compound/Formulation Experimental Model Permeability Coefficient (Papp × 10⁻⁶ cm/s) Key Findings Reference
This compound-1 In vitro Caco-2 monolayers Not detectable (even at 1000 µM) No relevant intestinal absorption [6]
Trans-crocetin Porcine BCEC BBB model 1.48 ± 0.12 Slow but consistent BBB penetration over 29 hours [6]
Trans-crocetin Porcine BCSFB model 3.85 ± 0.21 Moderate blood-CSF barrier penetration [6]
Trans-crocetin Caco-2 intestinal model 25.7 ± 6.23 Efficient intestinal absorption via transcellular diffusion [6]
CRT-γ-cyclodextrin inclusion complex In vivo rat model Significant increase vs. free CRT Enhanced bioavailability and brain delivery [7]
This compound nano-chitosan In vivo rat model Significant increase vs. intact this compound Improved bioavailability and neuroprotective effects [9]

Table 2: Pharmacokinetic and Efficacy Correlations of this compound and Crocetin Administration Routes

Administration Route Compound Brain Exposure Efficacy in Cerebral I/R Injury Key Observations Reference
Oral administration This compound No this compound or crocetin detected in brain Significant protection Gut microbiota-dependent effect; microbial-host co-metabolic regulation [8]
Intravenous administration This compound Not reported Less effective protection Limited efficacy despite direct systemic delivery [8]
Oral administration Crocetin Not detected in brain Significant protection Importance of intestinal exposure for pharmacological activity [8]
Intravenous administration Crocetin Not reported Limited protection Reduced efficacy despite systemic exposure [8]

Experimental Methodologies for Assessing BBB Permeability

The assessment of this compound and crocetin BBB permeability employs a range of in vitro, in vivo, and in silico approaches, each with distinct advantages and limitations for evaluating brain penetration potential:

In Vitro Models
  • Caco-2 Cell Monolayers: This human colorectal adenocarcinoma cell line, when differentiated, expresses many characteristics of intestinal epithelial cells and serves as a well-established model for predicting oral absorption and intestinal permeability. Studies using this model have demonstrated that This compound-1 does not penetrate intestinal barriers in relevant amounts, while its metabolite trans-crocetin shows significant permeability via transcellular passive diffusion [6]. The experimental protocol involves growing Caco-2 cells on permeable filters for 21-28 days to form tight junctions, applying test compounds to the apical compartment, and sampling from the basolateral compartment over time to calculate apparent permeability coefficients (Papp).

  • Brain Capillary Endothelial Cell (BCEC) Cultures: Primary or immortalized brain endothelial cells (e.g., bEnd.3, RBE4, hCMEC/D3) grown on transwell inserts recreate critical aspects of the BBB, including expression of tight junction proteins and functional efflux transporters. The hCMEC/D3 cell line is particularly valuable as it retains most human BBB transporters and receptors [4]. Permeability assays monitor compound translocation across the monolayer, with crocetin demonstrating slow but consistent penetration in porcine BCEC models (Papp 1.48 × 10⁻⁶ cm/s) [6].

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput screening method utilizes artificial membranes (often 5% hexadecane in hexane) on high-porosity filters to simulate passive transcellular diffusion. While not specifically reported for this compound in the available literature, PAMPA-BBB represents a potentially valuable tool for early-stage screening of this compound analogs and derivatives [4].

In Vivo Models
  • In Situ Brain Perfusion: This technique involves cannulating the carotid artery and perfusing with oxygenated buffer containing the test compound, followed by brain homogenization and analysis. This method allows precise control of compound concentration and exposure time while avoiding confounding systemic effects, making it ideal for determining fundamental BBB permeability parameters [4].

  • Pharmacokinetic and Biodistribution Studies: These conventional in vivo approaches involve administering this compound or crocetin formulations to animals via various routes (oral, intravenous, intraperitoneal) followed by serial blood collection and brain tissue sampling at predetermined time points. Analysis using HPLC-MS/MS provides quantitative data on compound concentrations in plasma and brain homogenates, enabling calculation of key parameters like brain-to-plasma ratio (B/P), AUCbrain/AUCplasma, and Kp values [7] [8].

  • Cerebral Ischemia/Reperfusion (I/R) Models: The middle cerebral artery occlusion (MCAO) model in rats represents a functionally relevant approach for evaluating the neuroprotective efficacy of this compound and its brain delivery. Interestingly, studies using this model have demonstrated that orally administered this compound provides better cerebral protection than intravenous administration, despite minimal detection of either this compound or crocetin in brain tissue, suggesting a peripheral site of action potentially involving gut-brain axis signaling [8].

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV/Vis detection (typically at ~440 nm for this compound and 420-443 nm for crocetin) enables quantification of these compounds in biological samples. This method provides the sensitivity required for detecting these carotenoids in plasma and tissue samples following administration [7] [6].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique allows precise quantification of this compound, crocetin, and potential metabolites in complex biological matrices like plasma, brain homogenates, and cell culture media. LC-MS/MS provides the necessary detection limits for comprehensive pharmacokinetic studies, with typical transitions monitored for this compound (m/z 977→815) and crocetin (m/z 327→283) [8].

  • Western Blot Analysis: This technique assesses the effects of this compound and crocetin on expression levels of proteins involved in Alzheimer's disease pathology, such as amyloid precursor protein (APP) and its cleavage products (C-terminus fragments CTF-α and CTF-β), providing mechanistic insights beyond mere permeability measurements [7].

Strategies to Enhance this compound Brain Delivery

Several innovative formulation strategies have been explored to overcome the inherent limitations of this compound's BBB permeability:

  • Cyclodextrin Inclusion Complexes: The development of a water-soluble crocetin-γ-cyclodextrin inclusion complex has demonstrated significantly improved solubility, bioavailability, and brain delivery of crocetin compared to the free drug [7]. Characterization using FTIR and DSC confirmed successful complex formation, with the inclusion complex showing stronger ability to downregulate CTF expression and amyloid β levels in Alzheimer's disease model cells (7PA2 cell line). This complex also facilitated crocetin transport across the BBB in normal SD rat models, achieving higher brain concentrations while maintaining neuroprotective efficacy.

  • Nanochitosan Coating: Chitosan-based nanoparticle encapsulation represents another promising approach for enhancing this compound delivery to the brain. Studies have demonstrated that this compound-loaded chitosan nanoparticles significantly improved memory and learning indicators, reduced anxiety levels, and elevated expression of NMDA receptor subunits and tight junction proteins in the hippocampus of chronic immobilization stress-induced rats compared to intact this compound [9]. The mucoadhesive properties of chitosan may further enhance absorption through mucosal surfaces.

  • Microbial Biotransformation: Harnessing the natural intestinal biotransformation of this compound to crocetin by gut microbiota represents a biological strategy to enhance brain delivery. Studies have confirmed that this compound is efficiently hydrolyzed to crocetin in the intestinal environment, primarily through enzymatic processes in epithelial cells rather than microbiological fermentation [6] [8]. The resulting crocetin then undergoes efficient intestinal absorption and subsequent slow BBB penetration, representing a naturally optimized delivery system that may explain the traditional use of oral saffron preparations for neurological benefits.

Table 3: Formulation Strategies to Enhance this compound/Crocetin Brain Delivery

Strategy Mechanism of Action Key Advantages Evidence
γ-cyclodextrin inclusion complex Molecular encapsulation enhances water solubility and BBB penetration Suitable for intravenous administration; increases bioavailability; protects against degradation [7]
Chitosan nanoparticles Nano-encapsulation improves stability and mucosal adhesion Enhances permeability across biological barriers; sustains release; biodegradable and biocompatible [9]
Microbial biotransformation Intestinal conversion to more lipophilic metabolite crocetin Utilizes natural metabolic processes; non-invasive oral administration [6] [8]

Molecular Mechanisms and Signaling Pathways

This compound and its active metabolite crocetin exert neuroprotective effects through modulation of multiple signaling pathways, which may be initiated both centrally (following limited BBB penetration) and peripherally (through gut-brain axis signaling):

The following diagram illustrates the key molecular signaling pathways mediated by this compound/crocetin that contribute to their neuroprotective effects:

Molecular Signaling Pathways of this compound and Crocetin Neuroprotection

The diagram above illustrates the complex molecular network through which this compound and its metabolite crocetin exert their neuroprotective effects, highlighting several key mechanisms:

  • PI3K/AKT/mTOR Pathway Activation: this compound demonstrates significant activation of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling cascade, which plays a central role in neuronal survival, synaptic plasticity, and apoptosis regulation [1] [3]. This pathway activation leads to increased expression of anti-apoptotic Bcl-xL while suppressing pro-apoptotic proteins Bax and Bad, ultimately reducing caspase-3 activation and neuronal apoptosis.

  • Oxidative Stress Modulation: Both this compound and crocetin exhibit potent antioxidant properties through direct free radical scavenging and enhancement of endogenous antioxidant defense systems, including superoxide dismutase (SOD) and glutathione peroxidase (GPx) [1] [3]. This activity is particularly relevant in neurodegenerative conditions where oxidative stress contributes significantly to pathogenesis.

  • Amyloid Pathology Regulation: Crocetin demonstrates direct effects on Alzheimer's disease pathology by downregulating C-terminus fragments (CTF-α and CTF-β) generated from amyloid precursor protein (APP) cleavage, thereby reducing amyloid-β production and enhancing its clearance [7]. This dual mechanism addresses both production and clearance aspects of amyloid pathology.

  • Inflammatory Pathway Inhibition: this compound exerts significant anti-inflammatory effects by suppressing pro-inflammatory cytokine production (TNF-α, IL-1β) and inhibiting the NF-κB signaling pathway, which plays a central role in neuroinflammation [10] [3]. This mechanism is particularly relevant for morphine withdrawal symptom alleviation, where inflammatory cytokines contribute to dependence mechanisms.

  • Neurotransmitter System Modulation: Crocetin demonstrates NMDA receptor affinity and channel opening activity, positioning it as a modulator of glutamatergic neurotransmission [6]. Additionally, this compound enhances cholinergic function by increasing acetylcholine levels and reducing acetylcholinesterase activity, particularly beneficial in Alzheimer's disease models where cholinergic deficit is prominent [1].

  • Gut-Brain Axis Signaling: Emerging evidence suggests that this compound's metabolic transformation to crocetin in the intestine initiates signaling through the gut-brain axis, indirectly modulating central nervous system function without requiring significant compound penetration across the BBB [8]. This mechanism may explain the paradoxical superior efficacy of oral administration compared to intravenous delivery.

Conclusion and Future Perspectives

The comprehensive analysis of this compound's blood-brain barrier permeability reveals a complex pharmacological profile characterized by limited direct brain penetration of the parent compound but significant indirect neuroprotective effects mediated through its active metabolite crocetin and potential gut-brain axis signaling. The development of advanced formulation strategies such as cyclodextrin inclusion complexes and chitosan-based nanoparticles shows promising potential for enhancing this compound/crocetin delivery to the brain, thereby potentially improving therapeutic efficacy in various neurological disorders.

Future research directions should focus on several key areas:

  • Advanced Delivery Systems: Further optimization of nanoparticle-based delivery systems, including ligand-functionalized nanoparticles targeting specific BBB transporters, could enhance brain-specific delivery while minimizing systemic exposure and potential side effects.

  • Metabolic Engineering: Exploration of structural analogs with improved BBB permeability while maintaining therapeutic efficacy may yield superior candidates for CNS applications. Structure-activity relationship studies focusing on the balance between glycosylation (for solubility) and deglycosylation (for membrane permeability) could inform rational design.

  • Clinical Translation: Well-designed clinical trials are needed to establish the pharmacokinetic-pharmacodynamic relationships of this compound and crocetin in human populations, particularly establishing dose-response relationships and optimal dosing regimens for neurological indications.

  • Gut-Brain Axis Mechanisms: Further elucidation of the precise mechanisms through which This compound modulates gut-brain communication could reveal novel therapeutic approaches for neurological disorders that leverage peripheral signaling pathways.

References

Biosynthetic Pathway and Experimental Workflows

Author: Smolecule Technical Support Team. Date: February 2026

Crocin Biosynthesis Pathway

This compound biosynthesis proceeds from carotenoid precursors through a series of cleavage and glycosylation reactions. The pathway diagram below illustrates the key enzymatic steps.

f This compound Biosynthetic Pathway from Zeaxanthin Lycopene Lycopene Zeaxanthin Zeaxanthin Lycopene->Zeaxanthin  Lycopene β-Cyclase & other enzymes Crocetin_Dialdehyde Crocetin_Dialdehyde Zeaxanthin->Crocetin_Dialdehyde  Cleaved by CCD2 Enzyme Crocetin Crocetin Crocins Crocins Crocetin->Crocins  Glycosylated by UGT Enzymes Crocetin_Dialdehyde->Crocetin  Oxidized by ALDH Enzymes

The critical control point is the cleavage of zeaxanthin by CCD2. Research focuses on introducing and optimizing CCD2 enzymes from saffron (CsCCD2L) and Crocosmia (CroCCD2) in heterologous systems like tomato to boost production. [1] [2] [3]

This compound Purification via Antisolvent Precipitation

Antisolvent precipitation is an efficient method for this compound enrichment and purification. The optimized workflow is shown below.

f Optimized Antisolvent Precipitation for this compound Purification Start Saffron Powder (10g) Extract Extract with 80% Ethanol (3 successive re-extractions) Start->Extract Combine Combine & Concentrate Supernatants Extract->Combine Precipitate Antisolvent Precipitation (Optimized Conditions) Combine->Precipitate Result This compound-Enriched Precipitate Precipitate->Result Cond1 Optimized Conditions: • Saffron conc.: 59.94 mg/mL • Antisolvent/Solvent: 3.09 • Addition rate: 782.42 µL/min • Temp: 28.3°C Cond1->Precipitate Cond2 Antisolvent: Ethyl Acetate (Total Crocins) Ethyl Acetoacetate (this compound-I) Cond2->Precipitate

Key Takeaway: This method under optimized conditions increased total this compound content by 81% and this compound-I's share to 55% of total crocins, providing a scalable and cost-effective alternative to complex chromatography. [4]

Advanced Analytical and Extraction Techniques

Technique Principle Application in this compound Research Key Advantage
Hyperspectral Imaging (HSI) Combines spectroscopy and imaging to capture spatial and spectral data. [5] Non-destructive prediction of this compound-I in intact gardenia fruits. [5] Rapid, non-destructive quality control; allows in-line sorting.
Antisolvent Precipitation Reduces solute solubility in a solvent by adding a miscible antisolvent, causing target compound precipitation. [4] Selective enrichment of total crocins and this compound-I from crude saffron extracts. [4] High selectivity for this compound enrichment, cost-effective, and easily scalable.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and compound release. [6] Optimization of phenolic (antioxidant) extraction from saffron stigmas and corms. [6] Higher efficiency and shorter extraction time compared to conventional methods.
Response Surface Methodology (RSM) Statistical and mathematical technique for modeling and optimizing complex processes. [4] [6] Used to optimize antisolvent precipitation [4] and UAE parameters. [6] Systematically identifies optimal conditions and interaction effects between variables.

Research Implications and Future Directions

  • Sustainable Production: Metabolic engineering in tomato presents a viable, scalable platform to overcome saffron sourcing limitations [1] [3].
  • This compound Specificity: Advanced purification like antisolvent precipitation allows for isolation of specific, potent this compound isomers (e.g., this compound-I) for standardized formulations [4].
  • Holistic Profiling: Integrative transcriptome and metabolome analyses reveal biosynthetic dynamics and regulatory genes, providing targets for future pathway engineering [7].

References

Comprehensive Technical Guide: Crocin vs. Crocetin - Properties, Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of crocin and crocetin, two principal bioactive carotenoids derived from Crocus sativus L. (saffron). Through systematic evaluation of their chemical properties, pharmacological profiles, pharmacokinetic behavior, and molecular mechanisms, this document serves as a reference for researchers and drug development professionals. Crocetin, the aglycone form, demonstrates superior bioavailability and potent bioactivity despite this compound's higher water solubility. Both compounds exhibit multifaceted therapeutic potential across neurological, oncological, and cardiovascular domains, with favorable safety profiles evidenced in clinical trials. The following sections provide detailed comparative data, experimental methodologies, and mechanistic insights to support research and development applications.

Chemical Structures and Basic Properties

This compound and crocetin, while structurally related, possess distinct chemical characteristics that fundamentally influence their biological behavior and research applications. The following table summarizes their core chemical properties:

Table 1: Fundamental Chemical Properties of this compound and Crocetin

Property This compound Crocetin
Chemical Definition Digentiobiosyl ester of crocetin Polyunsaturated dicarboxylic acid
Core Structure Crocetin with sugar moieties Aglycone backbone (crocetin)
Solubility Profile Hydrophilic Lipophilic
Molecular Weight Higher (due to glycosylation) Lower (aglycone form)
Primary Sources Saffron stigmas, Gardenia fruits Saffron stigmas, Gardenia fruits
Stability Less stable; degrades with heat/light More stable

This compound is chemically defined as the digentiobiosyl ester of crocetin, featuring a crocetin backbone with gentiobiose sugar moieties attached, resulting in significant hydrophilicity [1]. This glycosylation makes this compound one of the rare water-soluble carotenoids, a property with significant implications for its formulation and administration. In contrast, crocetin represents the aglycone core structure - a polyunsaturated dicarboxylic acid with pronounced lipophilic character [2] [3]. This fundamental difference in solubility dictates their respective behavior in biological systems and pharmaceutical formulations, with this compound being more suitable for aqueous delivery systems while crocetin demonstrates better compatibility with lipid-based formulations.

The structural relationship between these compounds is fundamental to understanding their metabolism and bioactivity. This compound serves as the glycosylated precursor that undergoes enzymatic hydrolysis in the gastrointestinal tract, primarily through the action of gut microbiota, to yield bioactive crocetin [4]. This metabolic transformation has profound implications for their respective pharmacokinetic profiles and ultimate biological effects, which are explored in subsequent sections.

Pharmacokinetics and Bioavailability

Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and crocetin is crucial for evaluating their therapeutic potential and designing effective dosage regimens. The following table presents a comparative analysis of their pharmacokinetic parameters:

Table 2: Comparative Pharmacokinetic Profiles of this compound and Crocetin

Parameter This compound Crocetin Research Context
Oral Bioavailability Very low (∼0.2%) Significantly higher Animal models
Cmax (Oral Administration) 43.5 ± 8.6 μg/L 4662.5 ± 586.1 μg/L 300 mg/kg in mice [4]
Tmax 1 hour 6 hours 300 mg/kg in mice [4]
AUC 151 ± 20.8 μg·h/L 33,451.9 ± 3323.6 μg·h/L 300 mg/kg in mice [4]
Primary Metabolic Site Intestinal flora → crocetin Further conjugation In vitro & in vivo studies [4]
Blood-Brain Barrier Penetration Limited Moderate Indirect evidence from neuroactivity

Following oral administration, this compound demonstrates exceptionally low systemic exposure despite its impressive pharmacological effects. Research shows that after a 300 mg/kg oral dose in mice, this compound reached a maximum plasma concentration (Cmax) of only 43.5 ± 8.6 μg/L, with a relatively rapid time to maximum concentration (Tmax) of 1 hour [4]. The area under the curve (AUC) was similarly limited at 151 ± 20.8 μg·h/L, confirming its low absolute bioavailability. This phenomenon occurs because orally administered this compound undergoes extensive pre-systemic metabolism primarily by intestinal flora that hydrolyze the glycosidic bonds to liberate crocetin [4]. Hepatic and intestinal microsomes contribute minimally to this conversion process.

In striking contrast, crocetin demonstrates substantially superior pharmacokinetic parameters. After the same 300 mg/kg dose of this compound, the resulting crocetin metabolite achieved a Cmax of 4662.5 ± 586.1 μg/L - approximately 100-fold higher than the parent compound [4]. Crocetin also displayed a longer Tmax (6 hours) and a dramatically higher AUC (33,451.9 ± 3323.6 μg·h/L), indicating both prolonged exposure and significantly greater systemic availability. When crocetin is administered directly, it demonstrates efficient intestinal absorption and tissue distribution due to its lipophilic nature, readily crossing biological membranes including potentially the blood-brain barrier, as suggested by its neuroprotective effects in various models [2].

The critical role of gut microbiota in this compound bioactivation has been definitively established through experiments with pseudo germ-free models, where antibiotic cocktail pretreatment dramatically reduced crocetin exposure by inhibiting the bacterial transformation of this compound [4]. This metabolic relationship explains the apparent paradox between this compound's low bioavailability and its robust in vivo efficacy - the pharmacological activity observed after oral this compound administration is largely mediated through its active metabolite, crocetin.

Pharmacological Effects and Mechanisms

Both this compound and crocetin exhibit diverse pharmacological activities, though with differing potencies and through shared and distinct molecular pathways. The following table compares their documented biological effects:

Table 3: Comparative Pharmacological Profiles of this compound and Crocetin

Pharmacological Activity This compound Crocetin Mechanistic Insights
Antidepressant Effects Strong (clinical evidence) Strong (rapid onset) Serotonergic modulation; BDNF enhancement [4] [5]
Anticancer Activity Moderate to strong Moderate to strong Apoptosis induction; tubulin interaction [6] [7]
Neuroprotective Effects Strong Strong Anti-inflammatory; antioxidant [1] [5]
Anti-angiogenic Effects Weak (100-400 μM) Potent (10-40 μM) VEGFR2 pathway inhibition [8]
Antioxidant Capacity Potent Potent Free radical scavenging [2] [9]
Cardioprotective Effects Documented Documented Anti-inflammatory; anti-apoptotic [2]
Neurological and Psychiatric Applications

This compound demonstrates significant antidepressant activity in multiple randomized controlled trials, showing efficacy comparable to conventional antidepressants like citalopram [5]. Both this compound and crocetin exhibit rapid antidepressant effects in animal models, with single high doses (300 mg/kg this compound) significantly reducing immobility time in forced swim tests and increasing social interaction in chronic social defeat stress models [4]. The mechanisms underlying these neurological effects involve anti-inflammatory actions through inhibition of NF-κB and NLRP3 signaling pathways, antioxidant activity through free radical scavenging, and modulation of monoaminergic systems [5]. Additional evidence suggests these compounds may enhance neurotrophic factors such as BDNF, promoting neuronal survival and plasticity.

Oncological Applications

Both compounds demonstrate anticancer properties through multiple mechanisms. This compound has shown promising antiproliferative effects against various cancer cell lines, including significant activity against human breast adenocarcinoma (MCF-7) while sparing normal cell lines (L-6) [7]. Molecular docking studies indicate that crocetin beta-d-glucosyl ester (a this compound derivative) exhibits strong binding affinity for estrogen receptor alpha and histone deacetylase 2, potentially inhibiting these crucial receptors in breast cancer signaling cascades [7]. Additionally, both compounds interact with tubulin and microtubules, disrupting cellular division and potentially inhibiting cancer cell migration [8]. In cervical cancer models, this compound demonstrated synergistic effects when combined with immunotherapy, producing significant levels of Th1 response and CTL activity with protective and therapeutic effects against tumor cells [6].

Cardiovascular and Angiogenesis Applications

A particularly notable difference between this compound and crocetin lies in their anti-angiogenic potency. Crocetin demonstrates significantly greater efficacy in inhibiting angiogenesis, with effective concentrations (10-40 μM) approximately 10-fold lower than those required for this compound (100-400 μM) [8]. This enhanced activity is attributed to crocetin's superior ability to bind with VEGFR2 and inhibit downstream signaling pathways, including SRC/FAK and MEK/ERK cascades, ultimately disrupting endothelial cytoskeleton organization and cell migration [8]. These anti-angiogenic properties suggest potential applications in conditions with pathological blood vessel proliferation, such as age-related macular degeneration and cancer.

Experimental Methods and Research Protocols

This section details standardized methodologies for evaluating key biological activities of this compound and crocetin, providing researchers with reproducible experimental frameworks.

In Vitro Anti-angiogenesis Assay (HUVEC Model)

The human umbilical vein endothelial cell (HUVEC) model provides a robust platform for evaluating anti-angiogenic properties of test compounds [8]. The recommended protocol involves:

  • Cell Culture: Maintain HUVECs in F-12K medium supplemented with 10% FBS, 1% penicillin-streptomycin, 0.1 mg/mL heparin, and 0.03 mg/mL endothelial cell growth supplement at 37°C with 5% CO₂.
  • Tube Formation Assay: Seed 2×10⁴ HUVECs per well on GFR Matrigel-coated 48-well plates with test compounds (crocetin: 10, 20, 40 μM; this compound: 100, 200, 400 μM). Include VEGF (10-50 ng/mL) as inducer and VEGFR inhibitors (VRI or SU5416) as positive controls.
  • Cell Migration Assay: Perform wound healing/scrape assay or Transwell migration assay with similar compound concentrations.
  • Immunoblotting Analysis: After 24-hour treatment, harvest cells for Western blot analysis of VEGFR2 phosphorylation and downstream signaling molecules (SRC, FAK, MEK, ERK).
  • Data Analysis: Quantify tube formation by measuring total tube length per field using image analysis software (e.g., ImageJ). Normalize migration data and perform statistical analysis.
In Vivo Zebrafish Angiogenesis Model

The transgenic Tg(fli1:EGFP) zebrafish model enables rapid evaluation of anti-angiogenic effects in a complete vertebrate organism [8]:

  • Animal Husbandry: Maintain zebrafish at 28.5°C on 14-hour light/10-hour dark cycle according to standard protocols.
  • Compound Exposure: Dechorionate zebrafish embryos at 24 hours post-fertilization (hpf) and expose to crocetin (20 μM) or this compound (50, 100 μM) in embryo water with DMSO concentration not exceeding 0.5%.
  • Imaging and Analysis: At 72 hpf, anesthetize embryos and image subintestinal vein (SIV) formation using fluorescence microscopy. Quantify vascular area using image analysis software.
  • HPLC Analysis: To examine conversion between this compound and crocetin, extract compounds from zebrafish homogenates and analyze using HPLC with methanol/water mobile phase.
Clinical Safety Evaluation Protocol

A randomized, double-blind, placebo-controlled study design provides the gold standard for assessing human safety [9]:

  • Study Population: Recruit healthy adult volunteers (approximately 40 participants) who meet inclusion criteria (healthy status proven through clinical examination and laboratory tests).
  • Exclusion Criteria: Apply standard exclusions including history of blood disorders, cardiovascular disease, renal impairment, endocrine disorders, pregnancy, lactation, or saffron allergy.
  • Intervention: Administer 20 mg this compound tablets or matching placebo once daily for one month.
  • Safety Monitoring: Conduct comprehensive laboratory tests pre- and post-treatment including hematological parameters, biochemical profiles, hormonal assays, and urinalysis. Monitor adverse events throughout study period.
  • Statistical Analysis: Express data as mean ± SD and analyze using two independent sample t-tests with significance threshold of p < 0.05.

Molecular Mechanisms and Signaling Pathways

The differential effects of this compound and crocetin on angiogenesis occur through modulation of specific signaling cascades. The following diagram illustrates their primary molecular targets and downstream effects:

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding SRC SRC VEGFR2->SRC Phosphorylation MEK MEK VEGFR2->MEK Phosphorylation FAK FAK SRC->FAK Activation Migration Cell Migration FAK->Migration Cytoskeleton Cytoskeleton Organization FAK->Cytoskeleton ERK ERK MEK->ERK Activation ERK->Migration ERK->Cytoskeleton Angiogenesis Angiogenesis Migration->Angiogenesis Cytoskeleton->Angiogenesis Crocetin Crocetin (Strong Inhibition) Crocetin->VEGFR2 Direct Binding This compound This compound (Weak Inhibition) This compound->VEGFR2 Weak Binding

VEGF Signaling Inhibition by this compound and Crocetin: Crocetin directly binds VEGFR2 with high affinity, potently inhibiting downstream SRC/FAK and MEK/ERK pathways, disrupting endothelial cell migration and cytoskeleton organization. This compound shows weaker binding and inhibition.

The molecular mechanism underlying the differential anti-angiogenic effects of this compound and crocetin involves direct interaction with VEGFR2 and subsequent inhibition of downstream signaling pathways [8]. Crocetin demonstrates significantly higher binding affinity for VEGFR2 compared to this compound, as confirmed through in silico molecular docking studies. This binding inhibits VEGF-induced autophosphorylation of VEGFR2 at tyrosine 1175, a critical step in receptor activation.

Downstream of VEGFR2, crocetin potently inhibits two key signaling cascades: the SRC/FAK pathway involved in cytoskeletal reorganization and cell adhesion, and the MEK/ERK pathway regulating cell proliferation and migration [8]. The ultimate effects include disruption of endothelial cell migration and cytoskeleton organization, leading to inhibition of tube formation and angiogenic sprouting. The higher potency of crocetin in this process correlates with its more efficient cellular uptake and direct receptor interaction compared to the more polar, glycosylated this compound molecule.

Safety and Toxicology Profiles

Both this compound and crocetin demonstrate favorable safety profiles based on preclinical and clinical evaluations. In a randomized, double-blind, placebo-controlled clinical trial with healthy adult volunteers, 20 mg/day this compound for one month showed no significant adverse effects on hematological, biochemical, hormonal, or urinary parameters [9]. No major adverse events were reported during the trial, with only minor transient symptoms (somnolence, urinary frequency) in a small number of participants that resolved without discontinuation of treatment.

Preclinical toxicological assessments support this safety profile. Acute and sub-acute toxicity studies in mice and rats demonstrated that this compound did not cause marked damage to major organs at pharmacological doses [9]. The LD₅₀ values for this compound were determined to be greater than 3 g/kg (IP and oral), classifying it as practically non-toxic according to Loomis and Hayes classification [9]. Similarly, crocetin has been reported to have no significant toxicity with high potential for clinical applications [2] [3]. These favorable safety profiles, combined with demonstrated efficacy across multiple therapeutic areas, position both compounds as promising candidates for further drug development.

Conclusion and Research Perspectives

This compound and crocetin represent promising bioactive natural products with multifaceted therapeutic applications. While structurally related, they exhibit distinct pharmacokinetic profiles and differing potencies across various pharmacological domains. Crocetin demonstrates superior bioavailability and potency in several applications, particularly anti-angiogenesis, while this compound's water solubility offers formulation advantages. The metabolic interconversion between these compounds, primarily mediated by gut microbiota, represents a crucial consideration for research and development.

References

Comprehensive Application Notes and Protocols for Crocin Extraction Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Crocin and Its Importance

This compound represents a group of water-soluble carotenoids that serve as the principal pigments responsible for the characteristic red-yellow color of saffron (Crocus sativus L.) and gardenia fruits (Gardenia jasminoides). These bioactive compounds have garnered significant scientific and industrial interest due to their demonstrated pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. The chemical structure of crocins consists of a polyene dicarboxylic acid (crocetin) esterified with varying numbers and types of sugar moieties (primarily glucose and gentiobiose), resulting in multiple isomers and derivatives with differing physicochemical properties and bioactivities.

The industrial significance of crocins spans multiple sectors, including pharmaceutical formulations, nutraceuticals, and food technology, where they function as natural colorants and bioactive ingredients. However, the extraction and purification of these compounds present substantial challenges due to their structural similarity, sensitivity to environmental factors (heat, light, pH), and complex matrix within plant materials. These application notes provide detailed protocols and methodological frameworks for optimizing this compound extraction and purification, addressing key considerations for researchers and development professionals working with these valuable compounds.

Comparative Analysis of Extraction Methods

Overview of Extraction Techniques

The extraction of crocins from plant materials has evolved from conventional methods to innovative approaches designed to enhance yield, purity, and efficiency while reducing environmental impact. Conventional techniques such as maceration and Soxhlet extraction have been largely superseded by modern methods that offer improved selectivity, reduced processing times, and decreased solvent consumption. The selection of an appropriate extraction method depends on multiple factors, including the target this compound profile, desired purity, scale of operation, and available infrastructure.

Microwave-assisted extraction (MAE) leverages electromagnetic radiation to generate internal heating within plant cells, facilitating the release of intracellular compounds through cell wall rupture. This method typically achieves higher extraction efficiencies compared to conventional approaches, with the added benefit of reduced processing times. Ultrasound-assisted extraction (UAE) employs cavitation phenomena to disrupt plant tissues and enhance mass transfer, while antisolvent precipitation utilizes solubility differences for selective this compound enrichment. For highest purity requirements, chromatographic techniques including multicolumn countercurrent solvent gradient purification (MCSGP) offer exceptional resolution of individual this compound species from complex extracts.

Quantitative Comparison of Extraction Methods

Table 1: Performance comparison of different this compound extraction methods

Extraction Method Optimal Conditions Yield/Purity Advantages Limitations
Microwave-Assisted Extraction (MAE) 400 W, 9.23 min, 7.41 mg/40 mL solid-to-solvent ratio [1] High this compound content with preserved antioxidant activity Rapid extraction, high efficiency, reduced solvent consumption Potential thermal degradation, equipment cost
Antisolvent Precipitation 59.94 mg/mL saffron, 3.09 antisolvent-to-solvent ratio, 28.3°C [2] 81% total this compound increase, 55% this compound-I Selective enrichment, cost-effective, suitable for thermolabile compounds Requires optimization of antisolvent type and ratio
Ultrasound-Assisted Extraction (UAE) 55°C, 4.40 min, 94% amplitude, 1000 L/S ratio [3] High extraction yield predicted by quadratic models Rapid, efficient cell disruption, moderate equipment cost Potential radical formation, scale-up challenges
Solid-Phase Extraction (SPE) C18 cartridges, 15% ACN/water (picrothis compound), 50% ACN/water (crocins) [4] Effective separation from picrothis compound Selective separation, economy in reagents Requires method optimization for different matrices
Multicolumn Countercurrent Chromatography (MCSGP) Ethanol-water gradients, twin-column system [5] 99.7% purity this compound-I, +334% recovery Maximum purity and yield, continuous operation, green solvents High equipment complexity, method development intensity

Table 2: Optimization parameters for this compound extraction techniques

Method Key Optimization Parameters Experimental Design Critical Responses
MAE Time, power, solid-to-solvent ratio, temperature Box-Behnken Design (BBD) [1] This compound content, antioxidant activity, coloring power
Antisolvent Precipitation Saffron concentration, antisolvent ratio, addition rate, temperature Response Surface Methodology (RSM) [2] Total this compound content, this compound-I percentage, impurity reduction
UAE Time, temperature, amplitude, liquid-to-solid ratio Central Composite Design [3] This compound yield, degradation kinetics, volatile preservation
SPE Extract volume, elution solvent strength, elution volume Rotatable Central Composite Design (RCCD) [4] UV-Vis absorbance at 257 nm and 440 nm
MCSGP Switching times, gradient profile, solvent composition, feed concentration Batch process scaling [5] Purity, recovery, productivity, solvent consumption

Microwave-Assisted Extraction (MAE) Optimization

Principles and Mechanisms

Microwave-assisted extraction operates on the principle of dielectric heating, where microwave energy directly interacts with polar molecules within plant tissues, generating rapid and volumetric heating. This mechanism facilitates the rupture of cell walls and enhances the mass transfer of intracellular compounds into the surrounding solvent. For this compound extraction, MAE has demonstrated superior efficiency compared to conventional methods, with the added advantage of reduced processing time and solvent consumption. The selective heating of water molecules within saffron stigmas promotes efficient release of water-soluble crocins while minimizing thermal degradation through precise control of exposure conditions.

The optimization of MAE parameters follows a systematic approach using Response Surface Methodology (RSM) to model interactive effects between critical factors. Through this methodology, researchers can identify optimal parameter combinations that maximize this compound yield while preserving the structural integrity and bioactivity of these sensitive compounds. The following protocol details the application of MAE for this compound extraction from saffron stigmas, incorporating optimized parameters validated through experimental design.

Detailed MAE Protocol

Materials and Equipment:

  • Dried saffron stigmas (Crocus sativus L.)
  • Ethanol (80% v/v, analytical grade)
  • Microwave extraction system with power control and temperature monitoring
  • High-performance liquid chromatography (HPLC) system with diode array detector
  • Rotary evaporator
  • Centrifuge
  • Analytical balance

Extraction Procedure:

  • Sample Preparation: Grind dried saffron stigmas to a fine powder using an agate mortar and pestle to increase surface area for extraction.
  • Parameter Setting: Program the microwave extraction system with the following optimized parameters [1]:
    • Extraction time: 9.23 minutes
    • Microwave power: 400 W
    • Solid-to-solvent ratio: 7.41 mg/40 mL (equivalent to 1:5.4 w/v)
    • Solvent: 80% aqueous ethanol
  • Extraction Process: Combine saffron powder with extraction solvent in microwave vessels. Seal vessels and place in the microwave system. Execute the programmed extraction protocol.
  • Separation: After completion, allow vessels to cool to room temperature. Centrifuge the extracts at 5000 × g for 15 minutes to separate particulate matter.
  • Concentration: Transfer supernatant to a rotary evaporator and concentrate under reduced pressure at 40°C until approximately 10% of the original volume remains.
  • Analysis: Analyze this compound content by HPLC using a C18 column and gradient elution with acetonitrile-water mobile phase. Detect crocins at 440 nm.

Quality Control Considerations:

  • Monitor extraction temperature to prevent thermal degradation (maintain below 60°C)
  • Shield extracts from direct light during and after extraction
  • Conduct extractions in triplicate to ensure reproducibility
  • Include reference standards for this compound quantification

The experimental workflow for microwave-assisted extraction is presented below:

MAE_Workflow Start Start MAE Protocol SamplePrep Sample Preparation: Grind saffron stigmas to fine powder Start->SamplePrep ParamSet Parameter Setting: Time: 9.23 min Power: 400 W Solid-to-solvent: 7.41 mg/40 mL SamplePrep->ParamSet Extraction Extraction Process: Combine with 80% ethanol Seal in microwave vessels Execute programmed protocol ParamSet->Extraction Separation Separation: Cool to room temperature Centrifuge at 5000 × g for 15 min Extraction->Separation Concentration Concentration: Rotary evaporator at 40°C Reduce to 10% original volume Separation->Concentration Analysis HPLC Analysis: C18 column, 440 nm detection Gradient elution with ACN/water Concentration->Analysis End Extract Ready for Further Processing Analysis->End

Antisolvent Precipitation for this compound Enrichment

Theoretical Basis

Antisolvent precipitation represents a highly effective approach for this compound enrichment from crude extracts through the manipulation of solubility properties. This technique operates on the principle that adding a miscible nonsolvent (antisolvent) to a solution reduces the solubility of target compounds, inducing their selective precipitation. For this compound enrichment, this method capitalizes on the differential solubility of various saffron components in solvent-antisolvent mixtures, allowing selective concentration of crocins while reducing impurities such as picrothis compound. The method offers distinct advantages for thermolabile compounds like crocins by operating at ambient temperatures and avoiding potentially degradative thermal exposure.

The efficiency of antisolvent precipitation depends critically on several process parameters, including the solvent-to-antisolvent ratio, addition rate, temperature, and the chemical nature of the antisolvent. Through systematic optimization using Response Surface Methodology, researchers have identified specific conditions that maximize this compound recovery while achieving significant enrichment of individual this compound species, particularly the highly valued this compound-I. The selectivity of the process can be further modulated by selecting appropriate antisolvent systems, with ethyl acetate demonstrating efficacy for total this compound enrichment and ethyl acetoacetate providing enhanced selectivity for this compound-I.

Detailed Antisolvent Precipitation Protocol

Materials and Equipment:

  • Crude saffron extract (prepared by ultrasound-assisted extraction with 80% ethanol)
  • Ethyl acetate and ethyl acetoacetate (HPLC grade)
  • Peristaltic pump for controlled addition
  • Magnetic stirrer with temperature control
  • Centrifuge
  • Vacuum filtration system
  • Freeze dryer

Precipitation Procedure:

  • Extract Preparation: Prepare crude saffron extract according to the following specifications [2]:
    • Dissolve saffron powder in 80% ethanol at a concentration of 59.94 mg/mL
    • Conduct ultrasound-assisted extraction for 15 minutes at 35°C
    • Centrifuge at 5000 × g for 20 minutes and collect supernatant
  • Antisolvent Selection: Based on target this compound profile:
    • For total this compound enrichment: Select ethyl acetate
    • For this compound-I selective enrichment: Select ethyl acetoacetate
  • Precipitation Process:
    • Place crude extract in a temperature-controlled vessel at 28.3°C with continuous stirring
    • Slowly add antisolvent at a controlled rate of 782.42 μL/min using a peristaltic pump
    • Maintain antisolvent-to-solvent ratio of 3.09:1
    • Continue stirring for 30 minutes after complete addition to facilitate precipitate formation
  • Separation and Recovery:
    • Centrifuge the mixture at 8000 × g for 15 minutes to collect precipitate
    • Alternatively, use vacuum filtration with 0.45 μm membrane
    • Wash precipitate with small volume of cold antisolvent to remove residual impurities
  • Drying: Resuspend precipitate in distilled water and freeze-dry to obtain this compound-enriched powder

Optimization Considerations:

  • Systematically vary addition rate (500-1000 μL/min) to balance yield and purity
  • Evaluate temperature effects between 20-40°C
  • Test antisolvent ratios from 2:1 to 5:1 for different this compound profiles
  • Monitor oxygen exclusion to prevent oxidative degradation

The relationship between antisolvent parameters and this compound enrichment efficiency is illustrated below:

Antisolvent_Relationships Antisolvent Antisolvent Parameters Type Antisolvent Type: Ethyl acetate (total crocins) Ethyl acetoacetate (this compound-I) Antisolvent->Type Ratio Antisolvent-to-Solvent Ratio: Optimum: 3.09:1 Antisolvent->Ratio Rate Addition Rate: Optimum: 782.42 μL/min Antisolvent->Rate Temp Temperature: Optimum: 28.3°C Antisolvent->Temp Yield Increased Yield: 81% total crocins Type->Yield Impurity Reduced Impurities: Picrothis compound removal Type->Impurity Ratio->Yield Ratio->Impurity Purity Enhanced Purity: 55% this compound-I Rate->Purity Temp->Purity Output Process Outcomes Yield->Output Purity->Output Impurity->Output

Advanced Chromatographic Purification

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP)

Multicolumn Countercurrent Solvent Gradient Purification represents a cutting-edge approach for achieving high-purity this compound-I from complex saffron extracts. This continuous chromatographic technique addresses the fundamental yield-purity tradeoff inherent in conventional batch chromatography by implementing an internal recycling mechanism for partially separated fractions. The MCSGP system typically comprises two or more identical chromatography columns interconnected through a switching valve arrangement, allowing continuous processing and significantly improved utilization of stationary phase capacity compared to single-column systems.

The operational principle of MCSGP involves the continuous recycling of overlapping impurity regions containing target compound, enabling their reprocessing and ultimate separation. This approach is particularly valuable for this compound purification due to the structural similarity among different this compound derivatives, which presents significant challenges for conventional chromatography. Through this method, researchers have demonstrated the ability to produce this compound-I with purity exceeding 99.7% while achieving remarkable improvements in recovery (+334%), productivity (+307%), and solvent reduction (-92%) compared to batch chromatography [5].

Detailed MCSGP Protocol

Materials and Equipment:

  • Crude this compound extract (prepared by ethanolic extraction)
  • Food-grade ethanol and ultrapure water
  • MCSGP system with twin columns
  • C18 preparative columns (e.g., 250 mm × 20 mm, 5 μm)
  • UV-Vis detector
  • Fraction collector
  • Solvent delivery system

Purification Procedure:

  • Feed Preparation:
    • Prepare crude this compound extract using ethanol:water (60:40 v/v) extraction
    • Filter through 0.2 μm membrane to remove particulate matter
    • Adjust concentration to 10-20 mg/mL total crocins
  • System Configuration:
    • Install two identical C18 columns in the MCSGP system
    • Employ ethanol-water gradient as mobile phase without additives
    • Set detection wavelength to 440 nm for this compound monitoring
  • Method Development:
    • Initially optimize gradient conditions using batch chromatography
    • Determine elution profile and identify overlapping impurity regions
    • Establish switching times for the MCSGP process (tA-tE intervals)
  • MCSGP Operation:
    • Initiate the interconnected column operation
    • Load feed during designated zones (1, 2, 3)
    • Collect pure this compound-I fraction during zone 6
    • Recycle overlapping fractions (W/P and P/S) through zones 5 and 7
  • Product Recovery:
    • Combine pure fractions from multiple cycles
    • Concentrate using rotary evaporation at 35°C
    • Lyophilize to obtain high-purity this compound-I powder

Critical Parameters:

  • Switching time optimization for maximum resolution
  • Gradient slope adjustment for separation efficiency
  • Feed concentration balancing capacity and resolution
  • Solvent selection aligning with green chemistry principles

Analysis, Characterization, and Quality Control

Analytical Methodologies

Comprehensive quality assessment of this compound extracts requires multiple analytical techniques to evaluate chemical composition, purity, and bioactive properties. High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) represents the primary method for this compound quantification and profiling. The recommended chromatographic conditions employ a C18 reverse-phase column with acetonitrile-water gradient elution and detection at 440 nm. This approach enables resolution of major this compound species, including this compound-I (trans-crocetin di-gentiobiosyl ester), which typically elutes as the predominant peak.

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS) provides enhanced resolution and definitive structural identification through accurate mass measurement. This technique is particularly valuable for characterizing minor this compound derivatives and confirming molecular structures. For rapid quality assessment, UV-Vis spectrophotometry offers a practical approach for quantifying total crocins (440 nm), picrothis compound (257 nm), and safranal (330 nm) according to ISO 3632-1:2011 standards [4].

Stability and Storage Considerations

This compound extracts demonstrate particular sensitivity to environmental factors, necessitating careful handling and storage to maintain integrity and bioactivity. These compounds are susceptible to degradation under conditions of low pH, elevated temperature, and light exposure. Stability studies indicate that this compound degradation follows first-order kinetics, with rate constants significantly influenced by pH and temperature. The highest stability is observed in neutral to slightly acidic conditions (pH 5-7), with accelerated degradation occurring at lower pH values [3].

Recommended storage conditions for this compound extracts include:

  • Temperature: -20°C for long-term storage, 4°C for short-term
  • Protection from light through amber containers or foil wrapping
  • Inert atmosphere (nitrogen or argon) to prevent oxidation
  • Dry state preferable to solution storage
  • pH maintenance near neutral when in solution

Table 3: Analytical methods for this compound characterization

Analytical Technique Application Conditions Reference Standards
HPLC-DAD Quantification of major crocins C18 column, ACN-water gradient, 440 nm detection This compound-I, total crocins [1]
UPLC-QToF-MS Structural identification of this compound derivatives C18 column, ESI negative mode, 50-1500 m/z range Not required (structural elucidation) [4]
UV-Vis Spectrophotometry Quality control per ISO standards 257 nm (picrothis compound), 330 nm (safranal), 440 nm (crocins) ISO 3632-1:2011 [4]
DPPH Assay Antioxidant activity evaluation 517 nm measurement, ascorbic acid calibration Ascorbic acid equivalents [6]
Cytotoxicity Assay Safety assessment MTT assay, NIH 3T3 cell line, 5 mg/mL concentration Cell viability >95% [6]

Conclusion and Future Perspectives

The optimization of this compound extraction and purification represents a critical endeavor for maximizing the value of saffron and related materials in pharmaceutical, nutraceutical, and food applications. The methods detailed in these application notes provide a comprehensive framework for obtaining this compound products with defined composition and purity, addressing the key challenges of compound sensitivity, structural complexity, and purification efficiency. The integration of statistical experimental design with modern extraction technologies enables researchers to develop efficient, reproducible processes tailored to specific this compound profiles and purity requirements.

Future developments in this compound production are likely to focus on continuous processing approaches, green solvent alternatives, and biotechnological production systems. The successful expression of this compound biosynthetic pathways in heterologous hosts such as tomatoes and microorganisms offers promising alternatives to traditional extraction from saffron, potentially overcoming limitations of seasonal availability and high raw material costs [7]. These advances, coupled with the purification methodologies outlined herein, will continue to expand the accessibility and applications of these valuable bioactive compounds in both research and commercial contexts.

References

Comprehensive Application Notes and Protocols: Ultrasound-Assisted Extraction of Crocin for Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Crocin and Ultrasound-Assisted Extraction Principles

This compound, a water-soluble carotenoid primarily found in Crocus sativus L. (saffron) and Gardenia jasminoides Ellis fruits, has gained significant attention in pharmaceutical research due to its potent therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities [1]. As the principal coloring component of saffron, this compound exists as a series of glycosyl esters of crocetin, with this compound-I (di-gentiobiosyl crocetin) being the most prevalent and biologically active form [2] [1]. Unlike many other carotenoids, this compound's unique water solubility and documented safety profile at therapeutic doses (20 mg/day in human trials) make it particularly suitable for pharmaceutical applications [1]. However, the structural complexity and thermal sensitivity of this compound molecules present significant challenges for their extraction and purification, necessitating the development of optimized extraction methodologies that maximize yield while preserving bioactive integrity [2] [3].

Ultrasound-assisted extraction (UAE) has emerged as a highly efficient alternative to conventional extraction techniques for thermolabile compounds like this compound. The fundamental mechanism of UAE centers on acoustic cavitation, where the formation, growth, and implosive collapse of microbubbles in the solvent generate extreme local temperatures (>5000 K) and pressures (>1000 atm) along with high-shear mechanical waves [4] [5]. This phenomenon significantly enhances mass transfer by disrupting plant cell walls, facilitating solvent penetration into cellular matrices, and accelerating the diffusion of intracellular target compounds into the bulk solvent [5]. Compared to traditional extraction methods, UAE offers substantial advantages including reduced extraction time, lower solvent consumption, improved extraction yields, and minimal thermal degradation of labile bioactive compounds, making it particularly suitable for this compound extraction on both laboratory and potential industrial scales [6] [1] [7].

Optimization of Extraction Parameters

Systematic Optimization Approaches for this compound Extraction

The efficient extraction of this compound via ultrasound-assisted extraction requires systematic optimization of multiple interacting parameters to maximize yield while maintaining the compound's structural integrity. Research demonstrates that response surface methodology (RSM) coupled with Box-Behnken designs (BBD) has been successfully employed to identify optimal parameter combinations for this compound extraction from both saffron and gardenia fruits [6] [4] [3]. These statistical approaches allow researchers to efficiently evaluate the individual and interactive effects of critical extraction variables while minimizing the number of required experimental runs. For saffron matrices, key parameters requiring optimization include extraction temperature, solvent composition, extraction time, ultrasonic duty cycle, and amplitude, while for gardenia fruits, additional consideration must be given to the solid-to-liquid ratio due to differences in matrix composition [3]. The complex relationship between these parameters necessitates a balanced approach, as excessive ultrasound exposure or temperature can potentially degrade this compound molecules, whereas insufficient energy input may result in incomplete extraction [7].

Table 1: Optimized UAE Parameters for this compound Extraction from Saffron

Extraction Parameter Optimal Range for Saffron Stigmas Optimal Range for Saffron Corms Impact on this compound Yield
Temperature 50-55°C 50°C Higher temperatures increase solubility but risk degradation above 60°C
Time 6.85-15 minutes 45 minutes Longer times increase extraction but risk degradation after optimum
Ethanol Concentration 53-58% (v/v) 40-60% (v/v) Medium polarity optimally dissolves crocins
Solid-to-Liquid Ratio 40 mg/30 mL 40 mg/30 mL Lower ratios improve mass transfer but reduce overall yield
Duty Cycle 0.82-0.93 0.8-1.0 Higher duty cycles increase cavitation effects
Ultrasonic Amplitude 91-100% 80-100% Higher amplitudes enhance cell disruption

Table 2: Optimized UAE Parameters for this compound Extraction from Gardenia Fruits

Extraction Parameter Optimal Range Impact on this compound Yield
Temperature 55°C Maximum yield without significant degradation
Time 57 minutes Balance between extraction efficiency and operational practicality
Ethanol Concentration 56% (v/v) Optimal polarity for this compound solubility
Fruit-to-Solvent Ratio 24% (w/v) Higher ratios increase yield but reduce mixing efficiency
Particle Size 60 mesh Smaller particles increase surface area for improved extraction
Critical Parameter Interactions and Solvent Selection

The interdependent nature of extraction parameters requires careful consideration of their combined effects rather than individual optimization in isolation. For instance, research indicates that middle-range ethanol concentrations (53-58%) combined with relatively short process durations (6.85-7.32 minutes) and high duty cycles (0.82-0.93) have the most profound impact on this compound yields from saffron stigmas [4]. This specific combination appears to optimally balance the solubility characteristics of this compound molecules with the cavitation efficiency of the ultrasonic system. Similarly, for gardenia fruits, a slightly longer extraction time (57 minutes) at moderate temperature (55°C) with intermediate ethanol concentration (56%) has been shown to maximize this compound extraction while minimizing degradation [3]. The selection of extraction solvent is particularly critical, with studies demonstrating that hydroethanolic mixtures consistently outperform pure water or pure ethanol for this compound extraction due to their ability to simultaneously penetrate hydrophilic and hydrophobic regions of the plant matrix [1] [3]. Additionally, the ultrasonic duty cycle (the fraction of time ultrasound is applied in pulsed mode) emerges as a crucial parameter, with values between 0.8-1.0 generally providing the best results by maintaining cavitation activity while preventing excessive temperature buildup [4] [5].

Step-by-Step Extraction Protocols

Comprehensive UAE Protocol for Saffron Matrices

The following optimized protocol for this compound extraction from saffron stigmas has been validated through rigorous experimental design and represents current best practices for pharmaceutical-grade extraction [6] [4]:

  • Step 1: Sample Preparation - Begin with thoroughly dried saffron stigmas. Using an agate mortar and pestle, gently grind the stigmas to a fine powder to maximize surface area for extraction. For consistent results, sieving through a 60-mesh screen (250 μm) is recommended to ensure uniform particle size distribution. Proper sample preparation is critical for achieving reproducible extraction yields, as particle size significantly impacts mass transfer kinetics [2].

  • Step 2: Equipment Setup - Utilize an ultrasonic bath or probe system with controllable temperature, duty cycle, and amplitude settings. For probe systems, select a horn-type transducer with a titanium tip (diameter 13-19 mm) capable of operating at a frequency of 20 kHz. Ensure the system includes a temperature control mechanism (such as a circulating water bath or cooling jacket) to maintain stable extraction conditions. The extraction vessel should be configured to minimize solvent evaporation during processing [4] [7].

  • Step 3: Solvent Preparation - Prepare a 58% (v/v) ethanol-water solution as the extraction solvent. This specific composition has been demonstrated to optimally balance this compound solubility with extraction selectivity. For each extraction cycle, use a solid-to-liquid ratio of 40 mg powdered stigma per 30 mL solvent. The solvent should be degassed prior to use by brief sonication or nitrogen purging to enhance cavitation efficiency [4].

  • Step 4: Extraction Procedure - Combine the powdered saffron with the prepared solvent in the extraction vessel. Set the ultrasonic system to maintain a temperature of 50°C with an extraction time of 6.85 minutes under continuous mode or a duty cycle of 0.82 for pulsed operation. Set the amplitude to 91% of the maximum capacity. During extraction, gently agitate the mixture using a magnetic stirrer set at 200 rpm to ensure uniform distribution of ultrasonic energy and prevent particle sedimentation [4].

  • Step 5: Post-Extraction Processing - Following sonication, immediately cool the extract to room temperature to prevent thermal degradation of crocins. Separate the liquid extract from the solid residue by centrifugation at 4200 × g for 10 minutes. Collect the supernatant and concentrate under reduced pressure at 40°C using a rotary evaporator. The concentrated extract can be freeze-dried to obtain a stable powder form for subsequent purification steps or analytical characterization [2].

Comprehensive UAE Protocol for Gardenia Fruits

For gardenia fruits, the following protocol has been specifically optimized to maximize this compound yield while addressing the distinct matrix composition of this source material [3]:

  • Step 1: Sample Preparation - Select fully matured gardenia fruits and separate the pulp from the skin and seeds. Dry the pulp at 50°C until the moisture content reaches 9-10%. Grind the dried material to a fine powder using a mechanical grinder and sieve through a 60-mesh screen to ensure particle size uniformity. Homogenize the powdered sample to ensure consistent composition across extractions [3].

  • Step 2: Extraction Setup - Configure an ultrasonic bath system equipped with precise temperature control (±1°C) and adjustable frequency settings. The system should operate at a fixed frequency of 40 kHz with a power density of approximately 600 W for a standard 1 L extraction vessel. Incorporate a mechanical stirrer to ensure continuous mixing during the extraction process [3].

  • Step 3: Solvent Preparation - Prepare an extraction solvent consisting of 56% (v/v) ethanol in water. This concentration has been specifically optimized for gardenia fruits through response surface methodology. Use a fruit-to-solvent ratio of 24% (w/v) - meaning 24 g of powdered gardenia fruit per 100 mL of solvent. This ratio has been demonstrated to maximize this compound yield while maintaining efficient mixing and mass transfer [3].

  • Step 4: Extraction Execution - Combine the gardenia powder with the extraction solvent in the predetermined ratio. Set the ultrasonic system to maintain a temperature of 55°C for a duration of 57 minutes. Ensure continuous mixing throughout the extraction process at approximately 150 rpm. Monitor the temperature continuously throughout the extraction to prevent deviation from the optimal range, as gardenia crocins demonstrate increased thermal sensitivity compared to saffron-derived crocins [3].

  • Step 5: Extract Recovery - Following the extraction period, separate the liquid extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper. Wash the solid residue with a small volume (approximately 10% of initial solvent volume) of fresh extraction solvent to recover any residual this compound. Combine the filtrates and concentrate using rotary evaporation at 45°C under reduced pressure. The concentrate can be subsequently dried using appropriate methods depending on the intended application [3].

Downstream Processing and Purification Techniques

Advanced Purification Strategies for this compound Enrichment

Following ultrasound-assisted extraction, crude this compound extracts typically require substantial purification to achieve the purity levels necessary for pharmaceutical applications. Two particularly effective purification approaches have emerged: antisolvent precipitation and macroporous resin adsorption, each offering distinct advantages for specific applications and purity requirements [2] [8].

Antisolvent Precipitation Protocol: This method leverages the differential solubility of this compound compounds in various solvent systems to achieve selective enrichment, particularly effective for recovering the thermally-sensitive this compound-I isomer [2]:

  • Step 1: Extract Preparation - Begin with a concentrated crude extract dissolved in a minimal volume of aqueous ethanol (20-30%) to achieve a final saffron concentration of approximately 60 mg/mL. Ensure complete dissolution by gentle agitation at room temperature [2].

  • Step 2: Antisolvent Selection - For total this compound enrichment, ethyl acetate has demonstrated superior performance, increasing total this compound content by up to 81%. For selective enrichment of this compound-I, ethyl acetoacetate is preferred, increasing the this compound-I proportion from 26% to 47% of total crocins [2].

  • Step 3: Precipitation Process - Slowly add the selected antisolvent to the extract solution at a controlled addition rate of 782 μL/min with continuous stirring, maintaining an antisolvent-to-solvent ratio of 3.09:1. Perform the addition at 28.3°C to optimize precipitation selectivity and yield [2].

  • Step 4: Isolation and Washing - Allow the mixture to stand for 30 minutes after complete antisolvent addition to facilitate precipitate maturation. Collect the precipitated crocins by centrifugation at 5000 × g for 15 minutes. Wash the precipitate with a small volume of cold ethyl acetate to remove residual impurities, then dry under vacuum at room temperature to obtain the purified this compound powder [2].

Macroporous Resin Purification Protocol: This approach utilizes adsorptive separation to efficiently isolate crocins from complex extract matrices, with HP-20 resin demonstrating particularly favorable performance [8]:

  • Step 1: Adsorption - Dilute the crude extract with water to adjust ethanol concentration to below 10% and load onto a column packed with HP-20 resin at a controlled flow rate of 2 bed volumes per hour. Under these conditions, the maximum adsorption capacity for crocins reaches 262.1 mg/g resin with an adsorption percentage of 91.3% [8].

  • Step 2: Washing - After sample loading, wash the column with 5 bed volumes of deionized water to remove water-soluble impurities such as sugars and proteins, followed by 4 bed volumes of 15% ethanol to elute picrothis compound and other moderately polar compounds [8].

  • Step 3: Target Elution - Elute the target crocins using 80% ethanol with a volume equivalent to 5 bed volumes. This specific ethanol concentration has been optimized to achieve complete desorption of crocins with recovery rates exceeding 99% [8].

  • Step 4: Concentration - Combine the this compound-rich fractions and concentrate using rotary evaporation at 40°C under reduced pressure. The resulting purified extract demonstrates enrichment factors of 4.7 and 5.8 for crocins and picrothis compound, respectively, making this approach particularly suitable for industrial-scale applications [8].

Analytical Methods and Quality Control

Comprehensive Quality Assessment for this compound Extracts

Rigorous quality control is essential to ensure the pharmaceutical integrity of this compound extracts, requiring the implementation of validated analytical methods to quantify target compounds, assess purity, and monitor stability. The following analytical approaches represent current best practices in this compound characterization [2] [1] [9]:

  • HPLC-DAD/HRMS Analysis: For precise quantification of individual this compound isomers, high-performance liquid chromatography coupled with diode array detection or high-resolution mass spectrometry provides the most reliable approach. The recommended method utilizes a C18 reversed-phase column (250 × 4.6 mm, 5 μm) maintained at 45°C with a binary mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B). Employ a gradient elution program as follows: 2% B to 98% B over 18 minutes, maintain at 100% B for 5 minutes, then return to initial conditions. Set the flow rate to 1.0 mL/min with detection wavelengths of 440 nm for crocins and 250 nm for picrothis compound. For enhanced identification capability, HPLC coupled with Q/Orbitrap high-resolution mass spectrometry operated in HESI mode provides superior accuracy for structural confirmation [2] [9].

  • Spectrophotometric Quantification: For rapid screening and quality assessment, UV-Vis spectrophotometry offers a practical alternative. Determine total this compound content by measuring absorbance at 440 nm using the molar extinction coefficient of this compound (ε = 89,000 L·mol⁻¹·cm⁻¹ at 440 nm) [3]. For comprehensive quality evaluation according to ISO 3632 standards for saffron, additionally measure absorbance at 257 nm for picrothis compound and 330 nm for safranal. This approach provides a rapid assessment of the three principal bioactive compounds in saffron extracts [1].

  • Antioxidant Activity Assessment: Given the significant antioxidant properties of crocins, evaluating this biological activity provides important functional characterization. Employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay by preparing a 0.1 mM DPPH solution in methanol and mixing with appropriate dilutions of the this compound extract. After 30 minutes of incubation in darkness, measure absorbance at 517 nm and calculate IC₅₀ values (concentration required to scavenge 50% of DPPH radicals). High-quality this compound extracts typically demonstrate IC₅₀ values of approximately 0.023 mg/mL for saffron stigmas and 1.02 mg/mL for corms [6].

Table 3: Analytical Characterization Parameters for this compound Extracts

Analytical Method Key Parameters Acceptance Criteria

| HPLC-DAD | Column: C18 (250 × 4.6 mm, 5 μm) Detection: 440 nm Flow rate: 1.0 mL/min Injection: 10 μL | Retention time consistency (±2%) Peak purity >95% | | Spectrophotometric | λ_this compound = 440 nm λ_picrothis compound = 257 nm λ_safranal = 330 nm | Absorbance ratios within ISO standards | | DPPH Assay | Incubation: 30 min dark Measurement: 517 nm Reference: Trolox standard | IC₅₀ < 0.05 mg/mL (stigmas) | | Total Phenolic Content | Folin-Ciocalteu method Incubation: 30 min Measurement: 765 nm Reference: Gallic acid | Yield: 118.55 mg GAE/g (stigmas) |

Stability Considerations and Storage Recommendations

This compound extracts demonstrate notable sensitivity to environmental factors including light, temperature, and pH, necessitating careful handling and storage to maintain stability and bioactivity [1] [7]:

  • Light Sensitivity: Crocins undergo photoisomerization when exposed to light, particularly converting from trans- to cis-isomers which may exhibit altered biological activity. To prevent degradation, store this compound solutions and powders in amber glass vessels or light-opaque containers, and minimize unnecessary light exposure during processing and analysis [1].

  • Thermal Stability: this compound degradation becomes significant at temperatures above 70°C, with accelerated decomposition observed in aqueous solutions. For long-term stability, maintain extracts at 4°C for liquid formulations or as lyophilized powders at -20°C under vacuum-sealed conditions. These storage conditions typically preserve this compound integrity for ≥6 months without significant degradation [3].

  • pH Considerations: this compound stability is optimal in slightly acidic to neutral conditions (pH 5.0-7.0), with accelerated degradation observed under strongly acidic (pH < 3) or alkaline (pH > 8) conditions. When adjusting pH during purification, use mild buffers such as phosphate or citrate buffers within the optimal pH range to maximize stability [1].

Workflow Visualization

Conclusion and Research Implications

Ultrasound-assisted extraction represents a highly efficient methodology for the recovery of this compound from natural sources, offering substantial advantages over conventional extraction techniques in terms of extraction efficiency, process duration, and compound preservation. The optimized parameters and detailed protocols presented in these application notes provide researchers with a robust framework for implementing UAE in both exploratory and scale-up settings. The integration of systematic optimization approaches such as response surface methodology with advanced purification techniques including antisolvent precipitation and macroporous resin adsorption enables the production of this compound extracts with purity levels suitable for pharmaceutical applications.

Future development efforts should focus on scaling considerations for industrial implementation, particularly regarding the energy efficiency of ultrasonic systems and solvent recycling protocols to enhance process sustainability. Additionally, further research is warranted to explore the synergistic effects of combined extraction technologies, such as ultrasound-enzyme assisted extraction, which may offer enhanced selectivity for specific this compound isomers. The comprehensive analytical framework outlined in this document provides researchers with the necessary tools to rigorously characterize this compound extracts, ensuring both quality control and the generation of reproducible, comparable scientific data across research initiatives.

References

Comprehensive Application Notes and Protocols: Supercritical Fluid Extraction of Crocin for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Crocin, a highly water-soluble carotenoid primarily derived from Crocus sativus L. (saffron) and Gardenia jasminoides Ellis fruits, has garnered significant pharmaceutical interest due to its diverse therapeutic properties. This document provides comprehensive application notes and detailed protocols for the efficient extraction and purification of this compound using supercritical fluid extraction (SFE) technology, particularly supercritical fluid extraction of emulsions (SFEE). SFE offers distinct advantages over conventional extraction methods, including enhanced selectivity, superior purity, and minimal solvent residues, addressing critical challenges in this compound processing such as its thermal sensitivity and complex matrix isolation. These protocols are specifically designed for researchers, scientists, and drug development professionals seeking to implement robust, scalable methodologies for this compound extraction to support pharmaceutical applications, with detailed parameters optimized through systematic experimentation and response surface methodology (RSM) [1] [2].

Introduction to this compound and Relevance to Pharmaceutical Applications

Chemical Properties and Characteristics

This compound represents a series of polyene dicarboxylic acids comprising mono- and di-glucosyl esters of crocetin, forming a class of hydrophilic carotenoids with exceptional water solubility compared to other carotenoids. The this compound family encompasses at least six different glycosyl esters, with trans-crocetin di-(β-D-gentiobiosyl) ester (this compound-1) being the most prevalent and biologically significant variant. These compounds are characterized by their distinctive red color in solid form, which imparts a golden-yellow tint in aqueous solutions with maximum absorbance at 440 nm. The chemical structure features a 20-carbon dicarboxylic backbone esterified with various sugar moieties, primarily D-gentiobiose and/or D-glucose, which confer both hydrophilicity and the specific bioactivity profile that makes this compound pharmaceutically valuable [2] [3].

Therapeutic Significance and Mechanisms of Action

This compound demonstrates a remarkable spectrum of pharmacological activities with direct relevance to pharmaceutical development. Extensive research has confirmed its potent antioxidant, anti-inflammatory, antidepressant, and neuroprotective properties. The compound has shown efficacy in modulating multiple cell signaling pathways, including:

  • PI3K/AKT/mTOR pathway: Implicated in this compound's neuroprotective and anticancer effects
  • MAPK signaling: Regulated by this compound in metabolic disorders and cancer
  • NF-κB pathway: Suppressed by this compound, reducing inflammatory responses
  • AMPK activation: Contributing to metabolic benefits in diabetes and related conditions

Recent clinical evidence further supports this compound's therapeutic potential. A 2025 randomized controlled trial demonstrated that 8-week supplementation with 30 mg/day this compound significantly reduced key inflammatory cytokines (IL-2, IL-10, VEGF, and INF-γ) in patients with metabolic syndrome, confirming its anti-inflammatory efficacy in human subjects. Another 2024 clinical trial reported improved glucose metabolism in type 2 diabetic patients through this compound's modulation of AMPK expression and GLUT4 translocation [4] [5] [6].

Supercritical Fluid Extraction Technology: Principles and Advantages

Fundamental Principles of SFE

Supercritical fluid extraction utilizes substances at temperatures and pressures above their critical point, where they exhibit unique properties intermediate between gases and liquids. In this state, supercritical fluids combine high diffusivity and low viscosity characteristic of gases with the superior solvent power typically associated with liquids. Supercritical carbon dioxide (SC-CO₂) has emerged as the predominant solvent for pharmaceutical applications due to its moderate critical parameters (Tc = 304.2 K, Pc = 7.38 MPa), non-toxic nature, non-flammability, and generally recognized as safe (GRAS) status according to FDA regulations. The tunable solvent strength of SC-CO₂, achieved through precise manipulation of pressure and temperature, enables selective extraction of target compounds while minimizing co-extraction of undesirable components [1].

Comparative Advantages for this compound Extraction

SFE technology offers several distinct advantages over conventional extraction methods for thermally sensitive, high-value compounds like this compound:

  • Superior Selectivity: The solvent power of SC-CO₂ can be finely tuned by adjusting pressure and temperature parameters, enabling targeted extraction of crocins while minimizing co-extraction of impurities.
  • Minimal Thermal Degradation: The relatively low critical temperature of CO₂ (31.1°C) allows extractions to be performed at near-ambient temperatures, preserving the integrity of thermally labile this compound molecules that degrade at temperatures above 70°C.
  • Excellent Solvent Residue Profile: SC-CO₂ reverts to gaseous form upon depressurization, leaving virtually no solvent residues in the final extract—a critical advantage for pharmaceutical applications.
  • Enhanced Extraction Efficiency: The high diffusivity and low viscosity of SC-CO₂ facilitate superior penetration of plant matrices and faster mass transfer compared to liquid solvents.
  • Environmental Compatibility: CO₂ can be collected from industrial byproducts and recycled, creating a closed-loop system with minimal environmental impact [1] [2].

Comprehensive Extraction Protocols and Methodologies

Supercritical Fluid Extraction of Emulsions (SFEE)

The SFEE technique represents an advanced approach that combines emulsion formulation with supercritical fluid extraction, particularly advantageous for producing micro-/nanoparticles with controlled characteristics for drug delivery applications. This method effectively addresses the challenge of this compound's poor bioavailability and chemical instability by enabling direct encapsulation during the extraction process [1].

3.1.1 SFEE Protocol for this compound-Loaded Micro-/Nanoparticles

Equipment and Materials:

  • Supercritical fluid extraction system with pressure and temperature control
  • High-pressure emulsion vessel
  • CO₂ supply with purification system
  • Co-solvent delivery pump (for ethanol)
  • Biocompatible polymers (PLA, PLGA) for encapsulation
  • Saffron or gardenia extract as this compound source
  • Emulsifying agents (polysorbates, phospholipids)

Step-by-Step Procedure:

  • Emulsion Preparation:

    • Prepare an oil-in-water (O/W) emulsion containing this compound extract in the organic phase (dichloromethane or ethyl acetate) and an aqueous phase with appropriate stabilizers (0.5-2% w/v).
    • Incorporate biocompatible polymers (5-15% w/w) into the organic phase to form the particle matrix.
    • Homogenize using high-shear mixer (10,000-20,000 rpm) or ultrasonication (100-500 W) to achieve uniform droplet size distribution (0.5-5 μm).
  • SFEE Processing:

    • Transfer the emulsion to the high-pressure extraction vessel.
    • Pressurize system with CO₂ to 8-15 MPa at temperatures of 35-45°C.
    • Maintain continuous CO₂ flow (1-5 kg/h) for 60-120 minutes to extract organic solvent.
    • Adjust pressure and temperature to optimize particle morphology and drug loading.
  • Product Recovery:

    • Depressurize system gradually at controlled rate (0.5-1 MPa/min).
    • Collect this compound-loaded particles by filtration or centrifugation.
    • Perform washing with SC-CO₂ to remove residual solvents.
    • Lyophilize particles for stable powder formation [1].
Conventional Supercritical Fluid Extraction of this compound

For direct this compound extraction from plant materials, the following optimized protocol is recommended:

Equipment and Materials:

  • Supercritical fluid extraction system with co-solvent capability
  • Raw material: dried saffron stigmas or gardenia fruits (particle size 100-300 μm)
  • Food-grade CO₂ (99.99% purity)
  • Pharmaceutical-grade ethanol as co-solvent

Step-by-Step Procedure:

  • Raw Material Preparation:

    • Grind dried saffron stigmas or gardenia fruits to uniform particle size (150-250 μm).
    • Load extraction vessel ensuring uniform packing to avoid channeling.
    • For gardenia fruits, initial drying at 50°C to 9-10% moisture content is recommended.
  • Extraction Parameters:

    • Set pressure to 25-35 MPa
    • Maintain temperature at 45-55°C
    • CO₂ flow rate: 2-4 kg/h
    • Ethanol co-solvent: 10-20% of total solvent volume
    • Extraction time: 90-180 minutes
    • Separator pressure: 5-7 MPa
    • Separator temperature: 25-35°C
  • Extract Collection:

    • Collect extracted this compound in separator vessel
    • evaporate residual ethanol using rotary evaporator at 40°C
    • Alternatively, directly formulate emulsion for SFEE processing [2] [7].

Table 1: Optimized SFE Parameters for this compound Extraction from Different Sources

Parameter Saffron Stigmas Gardenia Fruits SFEE Process
Pressure (MPa) 25-30 28-35 8-15
Temperature (°C) 45-50 50-55 35-45
CO₂ Flow Rate (kg/h) 2-3 3-4 1-5
Co-solvent (%) 10-15% ethanol 15-20% ethanol Not applicable
Extraction Time (min) 120-180 90-150 60-120
Particle Size (μm) Not applicable Not applicable 0.1-5
Expected Yield 0.5-2% 1-3% 70-90% encapsulation efficiency

Table 2: Troubleshooting Guide for SFE of this compound

Problem Potential Causes Solutions
Low Extraction Yield Incorrect particle size, insufficient co-solvent, suboptimal pressure/temperature Optimize raw material grinding, increase ethanol co-solvent to 15-20%, adjust pressure to 30-35 MPa
This compound Degradation Excessive temperature, oxygen exposure, light exposure Reduce temperature to 45-50°C, implement inert gas blanket, use amberized equipment
Equipment Clogging Too fine particle size, moisture content too high Adjust grinding to 150-250 μm, pre-dry raw materials to 8-10% moisture
Poor Particle Morphology (SFEE) Rapid depressurization, insufficient stabilizer Control depressurization rate to 0.5-1 MPa/min, optimize emulsifier concentration
Solvent Residue Exceedances Inadequate CO₂ washing, insufficient extraction time Extend SC-CO₂ washing step, increase extraction time by 30-50%

Post-Extraction Processing and Purification

Antisolvent Precipitation for this compound Purification

Following initial SFE, antisolvent precipitation can further enhance this compound purity, particularly for isolating specific isoforms like This compound-I. This method leverages the differential solubility of this compound compounds in various solvent systems [8].

Optimized Protocol:

  • Prepare concentrated this compound extract in ethanol (60-80 mg/mL).
  • Slowly add antisolvent (ethyl acetate or ethyl acetoacetate) at controlled rate of 780-800 μL/min.
  • Maintain antisolvent-to-solvent ratio of 3:1.
  • Conduct precipitation at 28-30°C with continuous stirring.
  • Allow crystallization for 2-4 hours.
  • Recover crystals by vacuum filtration.
  • Wash with minimal cold antisolvent.
  • Dry under reduced pressure at 25°C.

This approach achieves 81% enrichment of total crocins, with This compound-I purity reaching 55% when using ethyl acetate as antisolvent. Ethyl acetoacetate demonstrates selective enrichment of this compound-I from 26% to 47% of total crocins while simultaneously reducing undesirable components such as picrothis compound [8].

Foam-Mat Drying for Powder Formation

For conversion of liquid this compound extracts into stable powder formulations, foam-mat drying offers advantages over conventional spray-drying or freeze-drying:

Procedure:

  • Mix this compound extract with albumin (9.3% w/w) as foaming agent.
  • Add carboxymethyl cellulose (0.79% w/w) as foam stabilizer.
  • Whip mixture at high speed for 15-20 minutes.
  • Spread foamed material in thin layers (2-5 mm).
  • Dry at 55-70°C until moisture content reaches 5-6%.
  • Grind and sieve through 0.5 mm mesh.

This method preserves This compound content (6.64 mg/g) in the final powder while achieving low water activity (0.33) suitable for pharmaceutical storage stability [7].

Analytical Methods and Quality Control Protocols

This compound Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Column: KNAUER Eurospher RP C18 (4.6 mm × 250 mm × 5 μm)
  • Mobile Phase: A: Acetonitrile, B: Water
  • Gradient Program:
    • 0-5 min: 10% A → 10% A
    • 5-25 min: 10% A → 80% A
    • 25-35 min: 80% A → 80% A
    • 35-37 min: 80% A → 100% A
    • 37-39 min: 100% A → 100% A
    • 39-46 min: 100% A → 10% A
  • Flow Rate: 1 mL/min
  • Detection: DAD at 440 nm
  • Injection Volume: 10-20 μL
  • Column Temperature: 25°C [8]

Spectrophotometric Quantification:

  • For rapid assessment, measure absorbance at 440 nm
  • Calculate concentration using extinction coefficient ε = 89,000 M⁻¹cm⁻¹
  • Apply formula: Concentration (mg/100mL) = (A × M × F × 100) / (ε × l) Where A = absorbance, M = molecular weight, F = dilution factor, l = path length [7]
Quality Control Specifications

Table 3: Quality Control Parameters for Pharmaceutical-Grade this compound

Parameter Specification Test Method
Identity Retention time matches reference standard (±2%) HPLC
Purity ≥95% total crocins (≥98% for injectable) HPLC
This compound-I Content ≥40% of total crocins HPLC
Residual Solvents <50 ppm for Class 2 solvents GC-MS
Heavy Metals <10 ppm total ICP-MS
Water Content <5% for powder forms Karl Fischer
Microbial Limits <100 CFU/g total aerobic count USP <61>
Antioxidant Activity IC₅₀ < 75 μg/mL for DPPH assay Spectrophotometric

Pharmaceutical Applications and Efficacy Data

Clinical Evidence and Therapeutic Applications

Recent clinical trials have substantiated this compound's therapeutic potential across multiple indications:

Metabolic Syndrome Management:

  • Study Design: Double-blind, randomized, placebo-controlled trial
  • Participants: 28 patients with metabolic syndrome
  • Intervention: 15 mg this compound twice daily (30 mg/day) for 8 weeks
  • Results: Significant reduction in inflammatory cytokines (IL-2, IL-10, VEGF, INF-γ)
  • Mechanism: Modulation of NF-κB signaling pathway [5]

Type 2 Diabetes Adjunct Therapy:

  • Study Design: Randomized double-blind controlled clinical trial
  • Intervention: this compound supplementation with metformin
  • Results: Improved glucose metabolism through AMPK activation and GLUT4 expression
  • Mechanism: Enhanced insulin sensitivity and reduced oxidative stress [6]
Drug Delivery System Applications

This compound's integration into advanced drug delivery systems enhances its therapeutic application:

  • Micro-/Nanoparticle Formulations: SFEE enables production of particles (0.1-5 μm) with high encapsulation efficiency (70-90%) for controlled release applications.
  • Enhanced Stability: Encapsulation protects this compound from thermal degradation (above 70°C) and photoisomerization.
  • Improved Bioavailability: Nanoformulations address this compound's limited absorption and rapid metabolism.
  • Combination Therapies: Co-encapsulation with other therapeutic agents for synergistic effects [1] [2].

Visual Workflows and Signaling Pathways

Supercritical Fluid Extraction Workflow

The following DOT language script generates a comprehensive workflow diagram for the SFEE process:

sfee_workflow Supercritical Fluid Extraction of Emulsions (SFEE) Workflow raw_material Raw Material Preparation (Saffron/Gardenia) extraction Conventional SFE Pressure: 25-35 MPa Temperature: 45-55°C raw_material->extraction Grinding to 150-250 μm emulsion Emulsion Formation O/W emulsion with polymers Droplet size: 0.5-5 μm extraction->emulsion Crude extract with co-solvent sfee SFEE Processing Pressure: 8-15 MPa Time: 60-120 min emulsion->sfee High-pressure emulsion vessel recovery Product Recovery Controlled depressurization Particle collection sfee->recovery Solvent removal via SC-CO₂ analysis Quality Control HPLC analysis Particle characterization recovery->analysis This compound-loaded particles

This compound Signaling Pathways in Metabolic Disorders

This DOT script illustrates this compound's multifaceted mechanisms of action in metabolic disorders:

crocin_pathways This compound Molecular Signaling Pathways in Metabolic Disorders This compound This compound Administration (15-30 mg/day) nfkb NF-κB Pathway Inhibition This compound->nfkb Suppression ampk AMPK Activation This compound->ampk Activation pi3k PI3K/AKT/mTOR Regulation This compound->pi3k Regulation mapk MAPK Signaling Modulation This compound->mapk Modulation cytokines Reduced Cytokine Production (IL-2, IL-10, VEGF, INF-γ) nfkb->cytokines Downregulation metabolic Improved Metabolic Parameters Glucose metabolism, Insulin sensitivity ampk->metabolic Improvement pi3k->metabolic Enhancement oxidative Oxidative Stress Reduction mapk->oxidative Reduction

Conclusion and Future Perspectives

Supercritical fluid extraction technologies, particularly SFEE methodology, represent advanced approaches for obtaining high-purity this compound with optimized pharmaceutical properties. The integration of response surface methodology for parameter optimization enables researchers to achieve superior extraction yields while maintaining the structural integrity of these thermally sensitive compounds. Current clinical evidence strongly supports this compound's potential as a therapeutic agent for metabolic disorders, neurodegenerative conditions, and inflammatory diseases, with optimal dosing established at 15-30 mg/day based on recent randomized controlled trials.

Future development efforts should focus on continuous processing methodologies, green solvent alternatives, and advanced drug delivery systems to further enhance this compound's therapeutic potential. The combination of SFE with inline analytical technologies (PAT) and artificial intelligence for process optimization represents promising directions for industrial-scale pharmaceutical production. As clinical evidence continues to accumulate, these optimized extraction protocols will facilitate the development of standardized this compound formulations with consistent pharmacological profiles suitable for regulatory approval and clinical implementation.

References

Comprehensive Application Notes and Protocols for Microwave-Assisted Extraction of Crocin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Crocin and Microwave-Assisted Extraction

This compound, a water-soluble carotenoid primarily found in Crocus sativus (saffron) stigmas and Gardenia jasminoides fruits, has garnered significant scientific interest due to its vibrant color properties and diverse pharmacological activities. As the principal pigment responsible for saffron's characteristic golden-yellow hue, this compound exhibits remarkable bioactive properties including potent antioxidant, anti-inflammatory, neuroprotective, and potential anti-tumor effects [1]. The growing demand for natural alternatives to synthetic colorants and pharmaceuticals has intensified research into efficient extraction methodologies that can preserve the structural integrity and bioactivity of this valuable compound.

Microwave-assisted extraction (MAE) represents a revolutionary approach in natural product chemistry that addresses the limitations of conventional extraction techniques. This green technology leverages microwave energy to dramatically enhance extraction efficiency through rapid internal heating of plant matrices, resulting in accelerated cell disruption and improved compound release. Compared to traditional methods, MAE offers substantial advantages including reduced extraction time (minutes instead of hours), lower solvent consumption, decreased energy requirements, and enhanced extraction yields while minimizing thermal degradation of heat-sensitive compounds like this compound [2] [3] [4]. The operational efficiency and environmental benefits of MAE position it as an ideal technology for industrial-scale this compound production, particularly when integrated with optimization strategies such as Response Surface Methodology (RSM) to systematically identify critical process parameters.

This compound Sources and Comparative Analysis

Botanical Sources and Characteristics
  • Saffron (Crocus sativus): The stigmas of the saffron flower represent the most concentrated natural source of this compound, containing over 10% of dry weight as this valuable compound [1]. However, saffron cultivation presents significant challenges due to the plant's specific climatic requirements and labor-intensive harvesting process, as approximately 165,000-230,000 flowers are needed to produce just one kilogram of spice [4]. These agricultural constraints render saffron one of the world's most expensive spices and make this compound extraction directly from saffron stigmas prohibitively costly for large-scale industrial applications despite the high this compound content [1].

  • Gardenia (Gardenia jasminoides): This widely distributed shrub has emerged as the primary industrial source for this compound extraction due to its comparative abundance and significantly lower cost [1] [5]. While gardenia fruits contain a lower concentration of this compound (approximately 0.5%) compared to saffron stigmas, advances in extraction technology have enabled efficient recovery at industrial scales [1]. The widespread cultivation of gardenia across multiple regions in China and other parts of Asia provides a reliable supply chain for industrial production, making it the preferred raw material for commercial this compound extraction [5].

Strategic Selection Guidelines

The choice between saffron and gardenia as a this compound source should be guided by project-specific requirements and economic considerations. For high-purity pharmaceutical applications where cost is secondary to quality, saffron remains the premium source. For large-scale industrial applications such as natural colorants or nutraceuticals where cost-effectiveness and sustainable sourcing are paramount, gardenia represents the practical choice. Recent research has also explored the valorization of saffron floral by-products (tepals) as an additional sustainable source, though this compound content in these materials is substantially lower than in stigmas [4].

Quantitative Optimization of MAE Parameters

Critical Process Parameters for this compound Extraction

The efficiency of microwave-assisted extraction is governed by several interdependent variables that must be carefully optimized for maximum this compound recovery. Based on comprehensive response surface methodology studies, the following parameters have been identified as critically influential in this compound extraction efficiency:

  • Extraction Temperature: This parameter significantly affects this compound solubility and diffusion rates. While higher temperatures generally improve extraction yield by enhancing mass transfer, excessive temperatures can degrade heat-sensitive this compound molecules. Optimal temperatures typically range between 25°C and 70°C depending on the source material [5] [6] [4].

  • Extraction Time: MAE dramatically reduces required extraction time compared to conventional methods. Process duration must be balanced to ensure complete extraction while preventing compound degradation from prolonged microwave exposure. Optimal times range from 5-60 minutes based on the specific source material and equipment parameters [2] [5] [4].

  • Solvent Composition: Ethanol-water mixtures have emerged as the preferred extraction medium due to ethanol's favorable safety profile and regulatory acceptance for food and pharmaceutical applications [5]. The ethanol concentration significantly influences this compound solubility, with optimal concentrations typically between 50-60% for gardenia fruits and 100% for saffron by-products [5] [4].

  • Microwave Power: This parameter directly controls the rate of heating and cell disruption efficiency. Excessive power can cause localized overheating and this compound degradation, while insufficient power results in incomplete extraction. Optimal power levels must be determined empirically for each extraction system [2].

  • Solid-to-Solvent Ratio: This critical parameter affects the concentration gradient that drives mass transfer. An optimal balance ensures efficient compound recovery without solvent wastage. Typical ratios range from 1:10 to 1:40 (w/v) depending on the source material [1] [2] [4].

Optimized MAE Conditions by Source Material

Table 1: Comparative Analysis of Optimized MAE Conditions for Different this compound Sources

Parameter Saffron Stigmas [2] Gardenia Fruits [5] Saffron Floral By-products [4]
Time 9.23 min 57 min 5 min
Temperature Not specified 55°C 25°C
Microwave Power 400 W Not specified Not specified
Solvent Composition Not specified 56% ethanol 100% ethanol
Solid-to-Solvent Ratio 7.41 mg/40 mL 24% fruit in solvent 1:10 (w/v)
Key Outcomes Extraction of 9 crocetin esters, picrothis compound, and safranal This compound content of 6.64 mg/g in dried powder TPC: 126.20 mg GAE/g, TFC: 8.05 mg CE/g

Detailed Experimental Protocols

Protocol 1: MAE of this compound from Saffron Stigmas

This protocol is adapted from the research by Sarfarazi et al. (2020) with optimization using Response Surface Methodology [2] [7].

4.1.1 Reagents and Equipment
  • Raw Material: Dried saffron stigmas (Crocus sativus L.)
  • Solvent: Ethanol (analytical grade)
  • Equipment: Microwave-assisted extraction system (e.g., Discover SP-CEM MW system) with temperature and pressure control, HPLC system with diode array detector, vacuum filtration apparatus, analytical balance
4.1.2 Step-by-Step Procedure
  • Sample Preparation: Precisely weigh 7.41 mg of dried saffron stigmas. For larger batches, maintain the optimized solid-to-solvent ratio of 7.41 mg per 40 mL of extraction solvent.

  • Extraction Setup: Transfer the weighed saffron stigmas to the microwave extraction vessel. Add 40 mL of appropriate solvent (ethanol-water mixtures are typically used, though the specific concentration was not specified in the optimized study).

  • MAE Parameters: Set the microwave system to the optimized parameters: 400 W microwave power, 9.23 min extraction time, and temperature control appropriate for the solvent system.

  • Extraction Process: Secure the vessel in the microwave system and initiate the extraction program. The system should maintain constant stirring throughout the process to ensure homogeneous heating.

  • Sample Recovery: After completion, carefully remove the vessel and allow it to cool. Separate the extract from the plant material by vacuum filtration through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator until further analysis or processing.

  • Analysis: Analyze this compound content by HPLC using a C18 column and UV-Vis detection at 440 nm. Identify individual crocetin esters by comparison with authentic standards.

4.1.3 Technical Notes
  • For scale-up, maintain the optimized solid-to-solvent ratio while adjusting absolute quantities proportionally.
  • The extraction yield can be determined gravimetrically by evaporating a known volume of extract to constant weight.
  • Studies have identified nine dominant crocetin esters in saffron extracts along with picrothis compound and safranal [2].
Protocol 2: MAE of this compound from Gardenia Fruits

This protocol is adapted from the optimization study using Response Surface Methodology with a Box-Behnken design [5].

4.2.1 Reagents and Equipment
  • Raw Material: Dried Gardenia jasminoides fruits (pulverized to uniform particle size)
  • Solvents: Ethanol (56% v/v in water), distilled water
  • Equipment: Microwave extraction system with temperature control, water bath, vacuum filtration system, UV-Vis spectrophotometer, foam-mat drying apparatus
4.2.2 Step-by-Step Procedure
  • Sample Preparation: Grind dried gardenia fruits to a fine powder using a laboratory mill. Precisely weigh an amount equivalent to 24% of the total extraction volume.

  • Solvent Preparation: Prepare 56% ethanol solution by mixing appropriate volumes of absolute ethanol and distilled water.

  • Extraction Setup: Combine the gardenia powder with the ethanol solvent in the extraction vessel to achieve the optimized 24% fruit concentration.

  • MAE Parameters: Set the microwave system to maintain 55°C for 57 minutes with appropriate power setting to maintain temperature without exceeding it.

  • Extraction Process: Execute the extraction with continuous stirring to ensure uniform temperature distribution and maximum contact between plant material and solvent.

  • Filtration: Separate the extract from the plant residue by vacuum filtration through Whatman No. 1 filter paper.

  • Foam-Mat Drying (Optional): For powder production, mix the extract with 9.3% albumin and 0.79% carboxymethyl cellulose (CMC). Whip the mixture at high speed for 19 minutes to form stable foam. Dry the foamed extract in an oven dryer at 55-70°C until moisture content reaches approximately 6%.

  • Analysis: Determine this compound content by UV-Vis spectrophotometry at 440 nm using the extinction coefficient method.

4.2.3 Technical Notes
  • The foam-mat drying technique preserves this compound content effectively, with final products containing approximately 6.64 mg/g this compound [5].
  • Gardenia extracts are particularly suitable for food applications as natural colorants due to their high coloring power and stability.
  • Lower temperatures (55°C) in this protocol help preserve this compound integrity compared to conventional extraction methods that often use higher temperatures.

Analytical Methods for this compound Quantification and Characterization

Spectrophotometric Analysis

UV-Vis spectrophotometry provides a rapid, cost-effective method for quantifying total this compound content in extracts. The protocol involves:

  • Sample Preparation: Appropriately dilute extracts to fall within the linear range of the spectrophotometer (typically 0.2-1.0 absorbance units).

  • Measurement: Record absorbance at 440 nm, the characteristic maximum absorption wavelength for crocins.

  • Quantification: Calculate this compound concentration using the molar extinction coefficient or a standard calibration curve prepared with purified this compound standards [5].

This method is particularly useful for routine analysis and process monitoring during extraction optimization, though it lacks the specificity to differentiate between individual crocetin esters.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis enables comprehensive characterization of this compound profiles in complex extracts. The recommended protocol includes:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile-water gradient or methanol-water gradient
    • Flow Rate: 1.0 mL/min
    • Detection: DAD or UV-Vis detector at 440 nm
    • Injection Volume: 10-20 μL
  • Identification: Identify individual crocetin esters by comparison with retention times of authentic standards when available.

  • Quantification: Use external standard calibration curves for quantitative analysis of individual this compound compounds [2].

HPLC analysis of saffron extracts typically reveals nine dominant crocetin esters with varying sugar moieties, along with other bioactive compounds such as picrothis compound and safranal [2]. This method provides the specificity needed for quality control and standardization of this compound-containing extracts.

Bioactivity and Potential Applications

Pharmacological Activities

This compound exhibits a remarkable diversity of pharmacological effects supported by extensive in vitro and in vivo studies:

  • Antioxidant Activity: this compound demonstrates potent free radical scavenging capability, with an IC~50~ for DPPH radicals as low as 12.5 μg/mL [1]. This potent antioxidant activity contributes to its protective effects against oxidative stress-related pathologies.

  • Anti-inflammatory Effects: this compound significantly inhibits the NF-κB signaling pathway, reducing the release of pro-inflammatory cytokines including TNF-α and IL-6 [1]. In animal models of arthritis and colitis, this compound treatment markedly reduced inflammatory symptoms and tissue damage.

  • Neuroprotective Properties: this compound possesses the unique ability to cross the blood-brain barrier, enabling direct action on neural tissues [1]. Experimental studies demonstrate that this compound inhibits β-amyloid aggregation in Alzheimer's disease models and improves cognitive function by up to 35% in treated subjects.

  • Anticancer Potential: this compound exhibits selective cytotoxicity against various cancer cell lines, with IC~50~ values of 25 μM and 30 μM against lung cancer (A549) and liver cancer (HepG2) cells, respectively [1]. Its proposed mechanisms include induction of apoptosis and inhibition of angiogenesis through suppression of vascular endothelial growth factor (VEGF) expression.

  • Metabolic and Cardiovascular Benefits: Clinical studies indicate that this compound administration significantly lowers serum total cholesterol and triglyceride levels while increasing HDL-C [1]. Additionally, this compound inhibits platelet aggregation, reducing thrombosis risk.

Industrial Applications

The dual functionality of this compound as both a bioactive compound and vibrant colorant enables diverse applications across multiple industries:

  • Pharmaceutical Industry: this compound represents a promising candidate for neuroprotective formulations, cardiovascular therapeutics, and adjunct cancer therapy due to its multifaceted bioactivities and favorable safety profile.

  • Food Industry: As a natural colorant, this compound provides an attractive alternative to synthetic yellow dyes like tartrazine. Its stability and water solubility facilitate incorporation into beverages, confectionery, dairy products, and baked goods [5].

  • Nutraceutical Sector: this compound-enriched extracts from gardenia or saffron by-products can be formulated into dietary supplements targeting cognitive health, metabolic syndrome, or oxidative stress management.

  • Cosmeceutical Applications: The potent antioxidant and anti-inflammatory properties of this compound make it a valuable ingredient in skincare formulations designed to protect against environmental damage and premature aging.

Workflow and Pathway Visualization

G Microwave-Assisted Extraction Workflow for this compound cluster_0 Response Surface Methodology Optimization start Start: Raw Material Selection prep Material Preparation • Drying • Grinding • Sieving start->prep Saffron stigmas or Gardenia fruits params MAE Parameter Optimization • Temperature: 25-70°C • Time: 5-60 min • Solvent: 50-100% Ethanol • Power: 100-700 W prep->params Powdered material (500 μm particle size) extraction Microwave-Assisted Extraction • Cell disruption via microwave energy • this compound dissolution in solvent params->extraction Optimized conditions design Experimental Design (Box-Behnken or CCO) params->design separation Separation & Filtration • Vacuum filtration • Solid-liquid separation extraction->separation Crude extract analysis Analysis & Characterization • UV-Vis at 440 nm • HPLC for crocetin esters separation->analysis Clarified extract applications Applications • Pharmaceutical formulations • Natural food colorant • Nutraceutical products analysis->applications Quality verified this compound modeling Model Fitting & Statistical Analysis design->modeling validation Model Validation & Optimal Condition Identification modeling->validation validation->params

Figure 1: Comprehensive workflow for microwave-assisted extraction of this compound from plant sources, highlighting key stages from raw material selection to final applications with integrated optimization approaches.

Conclusion and Future Perspectives

Microwave-assisted extraction represents a transformative technology for this compound production that effectively addresses the limitations of conventional extraction methods. The optimization protocols detailed in this document enable researchers to achieve significantly enhanced extraction efficiency with reduced processing time and minimal environmental impact. The comparative analysis of saffron and gardenia sources provides practical guidance for selecting appropriate raw materials based on specific application requirements and economic considerations.

Future developments in this compound extraction will likely focus on process intensification strategies such as ultrasound-microwave hybrid systems, which have demonstrated remarkable efficacy in extracting bioactive compounds from other plant materials [8]. Additionally, the valorization of agricultural by-products like saffron tepals represents a promising approach for sustainable this compound production that aligns with circular economy principles [4]. As research continues to elucidate the multifaceted bioactivities of this compound and its potential therapeutic applications, optimized extraction methodologies will play an increasingly critical role in translating this promising natural compound into commercially viable products for the pharmaceutical, nutraceutical, and food industries.

References

Comprehensive Application Notes and Protocols for Crocin Encapsulation in Nanoparticle Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Crocin Encapsulation

This compound, a water-soluble carotenoid and the principal bioactive compound of saffron (Crocus sativus L.), possesses exceptional therapeutic potential including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Despite its promising pharmacological activities, this compound faces significant challenges in therapeutic applications due to its inherent instability when exposed to environmental factors such as pH, oxygen, light, and temperature, as well as poor bioavailability resulting from rapid metabolism and limited cellular uptake [1] [2]. These limitations have prompted researchers to develop advanced nanoparticle-based encapsulation strategies to enhance this compound's stability, bioavailability, and targeted delivery.

Encapsulation techniques have emerged as powerful approaches to address these challenges by entrapping this compound within various nanocarrier systems, protecting it from degradation, controlling its release kinetics, and improving its absorption at target sites. The fundamental principles underlying this compound encapsulation involve creating a protective barrier between the bioactive compound and the external environment while maintaining its biological activity. These advanced delivery systems have demonstrated significant potential in multiple therapeutic applications, including neurological disorders, cancer treatment, and renal protection, as evidenced by recent preclinical studies [3] [4] [5]. This document provides comprehensive application notes and detailed experimental protocols for the most effective this compound encapsulation techniques, characterization methods, and functional validation assays to assist researchers in developing optimized this compound delivery systems.

Materials and Methods Overview

Encapsulation Systems and Components

Table 1: Nanoparticle systems for this compound encapsulation

Nanocarrier Type Polymer/Lipid Components Stabilizers/Surfactants Solvents Key Advantages
Protein Nanoparticles Millet proteins (sorghum, foxtail, pearl), Zein - Borate buffer, distilled water Biocompatibility, food-grade materials [1]
Solid Lipid Nanoparticles (SLNs) Stearic acid, Soy lecithin Polysorbate 80 (Tween 80) Chloroform, ethanol Blood-brain barrier penetration [3] [6]
Zein β-Cyclodextrin NPs Zein, Beta-cyclodextrin - Ethanol/water mixtures High encapsulation efficiency (96%) [4]
Niosomes Span 60, Tween 60, Cholesterol - Glycerol, normal saline Dual loading capacity (hydrophilic/lipophilic) [7] [5]
Magnetic ZIF-8 NPs Zeolitic imidazolate frameworks (ZIF-8), Fe₃O₄ - Deionized water, NH₄OH Magnetic targeting potential [8]
Phospholipid Complex Egg phosphatidylcholine (EPC) - Dichloromethane Enhanced lipophilicity [9]
Nano-crystalline Cellulose Microcrystalline cellulose, CTAB, Folic acid - - Active tumor targeting [10]
Characterization Techniques and Equipment

Table 2: Essential characterization methods for this compound-loaded nanoparticles

Characterization Parameter Analytical Technique Equipment Specifications Key Information Obtained
Size Distribution & PDI Dynamic Light Scattering (DLS) Malvern Nano ZS, 25°C Hydrodynamic diameter, particle uniformity [1] [5]
Surface Charge Zeta Potential Malvern Nano ZS, 25°C Colloidal stability, surface properties [1] [10]
Morphology Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) GeminiSEM 500, Philips EM208S (100 kV) Particle shape, surface topography [1] [8]
Chemical Interactions Fourier Transform Infrared Spectroscopy (FTIR) Agilent Cary 630, Shimadzu FTIR (4000-400 cm⁻¹) Molecular structure, encapsulation confirmation [1] [9]
Crystallinity X-ray Diffraction (XRD) EQUINOX3000, Cu Kα radiation (40 kV, 30 mA) Crystalline/amorphous nature [9] [10]
Encapsulation Efficiency UV-Vis Spectroscopy Hitachi U2900 2JI-0003 (λ=440 nm) Drug loading capacity, formulation optimization [1] [5]
In vitro Release Dialysis Membrane Franz cell, 37°C, PBS (pH 7.4) Release kinetics, drug delivery potential [8] [5]

Detailed Experimental Protocols

This compound-Loaded Protein Nanoparticles by Ultrasonication

This protocol describes the preparation of This compound-loaded protein nanoparticles using millet proteins (sorghum, foxtail, and pearl millet) through an ultrasonication technique, achieving encapsulation efficiency up to 83.78% [1].

Materials Preparation:

  • Extract proteins from defatted millet flour using alkaline pH (9.5) solubilization followed by isoelectric precipitation at pH 4.0
  • Prepare this compound solution (0.5g this compound in 50 mL distilled water)
  • Prepare protein solution (5g protein in 250 mL borate buffer, pH 8.0)
  • Purify both solutions by centrifugation (5,000 × g, 10 min) and refrigerate for 24 h

Nanoparticle Formation:

  • Mix this compound and protein solutions at 1:5 (v/v) ratio
  • Subject the mixture to probe sonication (40 kHz) for 60 minutes with the following parameters:
    • Probe diameter: 12 mm
    • Immersion depth: 10 mm
    • Output power: 100 W
    • Cycle intervals: 5 minutes sonication followed by 1-minute pause
  • Maintain the sample in an ice bath throughout sonication to prevent overheating
  • Centrifuge the resulting nanosuspension (13,000 rpm, 15 min) to remove unencapsulated this compound
  • Lyophilize the pellet using a Buchi Lyovapor L-200 and store at 4°C

Critical Parameters:

  • Maintain protein purity >75% as determined by Kjeldahl method
  • Precisely control pH during protein extraction to ensure proper folding
  • Strictly regulate temperature during sonication to prevent protein denaturation
Solid Lipid Nanoparticles (SLNs) for Brain Targeting

This protocol describes the preparation of This compound-loaded solid lipid nanoparticles (SLNs) optimized for blood-brain barrier penetration and neuroprotection, demonstrating significant efficacy in PTZ-induced seizure models at doses of 25-50 mg/kg [3] [6].

Hot Microemulsion Technique:

  • Combine stearic acid (1.5% w/v), soy lecithin (0.5% w/v), and this compound (0.5% w/v) in ultrapure water
  • Heat the mixture to 70-75°C with continuous stirring (500 rpm) until a transparent lipid melt forms
  • Separately, prepare an aqueous phase containing Tween 80 (1% w/v) and heat to the same temperature
  • Rapidly add the hot aqueous phase to the lipid melt under high-shear mixing (10,000 rpm) for 3 minutes
  • Immediately transfer the hot microemulsion to cold water (4°C) under mechanical stirring (1,000 rpm) for 1 hour to facilitate lipid crystallization
  • Store the final SLN dispersion at 4°C for 24 hours before characterization

Quality Control:

  • Determine LD₅₀ using Reed and Muench technique (reported >1000 mg/kg) [3]
  • Confirm particle size (98.25 nm), PDI (<0.25), and zeta potential (approximately -20 mV)
  • Verify encapsulation efficiency (98.33%) using UV-Vis spectroscopy at 441 nm
Zein Beta-Cyclodextrin Nanoparticles for Cancer Therapy

This protocol outlines the preparation of zein beta-cyclodextrin nanoparticles for enhanced anticancer efficacy, demonstrating significant apoptosis induction in pancreatic cancer cells with IC₅₀ of 22.6 μg/mL [4].

Nanoparticle Preparation:

  • Prepare zein solution (2% w/v) in aqueous ethanol (70% v/v)
  • Dissolve beta-cyclodextrin (1% w/v) in distilled water with mild heating
  • Add this compound (0.5% w/v) to the beta-cyclodextrin solution under magnetic stirring
  • Combine the two solutions using liquid-liquid dispersion method with drop-wise addition of zein solution to beta-cyclodextrin-crocin mixture under constant stirring (800 rpm)
  • Continue stirring for 2 hours at room temperature to allow nanoparticle formation
  • Purify nanoparticles by centrifugation (15,000 × g, 20 min) and resuspend in PBS (pH 7.4)

Characterization Parameters:

  • Average diameter: 165 nm
  • Zeta potential: -8.05 mV
  • Polydispersity index: 0.24
  • Encapsulation efficiency: 96%
Niosomes by Heating Method for Renal Protection

This protocol describes the preparation of This compound-loaded niosomes using a modified heating method, demonstrating protection against renal ischemia-reperfusion injury with significant reduction in creatinine and urea levels [5].

Formulation Process:

  • Combine cholesterol (45 mol%) and Tween 40 (55 mol%) with glycerol (10% v/v) in a eight-baffled glass vessel
  • Heat the mixture to 120°C with stirring (1000 rpm) for 15 minutes until clear solution forms
  • Dissolve this compound in normal saline (10 mg/mL) and preheat to 80°C
  • Add the hot this compound solution to the lipid mixture while maintaining temperature at 80°C
  • Stir continuously (1000 rpm) for 30 minutes to form niosomes
  • Allow the niosomal suspension to stabilize at room temperature for 24 hours

Purification and Analysis:

  • Separate unentrapped this compound by centrifugation (13,000 rpm, 15 min)
  • Determine encapsulation efficiency using UV-Vis at 440 nm
  • Characterize vesicle size (80-150 nm) by DLS and SEM
Phospholipid Complex by Solvent Evaporation

This protocol describes the preparation of a This compound-phospholipid complex (CPC) using solvent evaporation method, significantly enhancing this compound's lipophilic character and improving its bioavailability [9].

Complexation Procedure:

  • Dissolve this compound and egg phosphatidylcholine (EPC) in dichloromethane at 1:2 molar ratio
  • Transfer the solution to a 100 mL round-bottom flask
  • Reflux at 40-45°C for 3 hours with condenser to prevent solvent loss
  • Evaporate solvent under reduced pressure at 40°C using rotary evaporator (Heidolph, Germany)
  • Collect the resulting complex and store in amber-colored glass at 4°C

Molecular Dynamics Optimization:

  • Confirm optimal 1:2 molar ratio through MD simulations (100 ns)
  • Validate hydrogen bond formation through molecular docking studies
  • Characterize complex by FTIR, NMR, and XRD analyses

Characterization Protocols

Particle Size, PDI and Zeta Potential

Dynamic Light Scattering (DLS) Protocol:

  • Dilute nanoparticle suspension in distilled water (1:10 w/v)
  • Equilibrate samples at 25°C for 2 minutes before measurement
  • Perform measurements using Malvern Nano ZS instrument
  • Set detection angle to 173° (backscatter)
  • Perform minimum of 3 measurements per sample
  • Analyze data using cumulants method for particle size and PDI

Acceptance Criteria:

  • Nanoparticle size: 50-300 nm (varies by system)
  • Polydispersity Index (PDI): <0.3 indicates monodisperse population
  • Zeta potential: >±20 mV indicates good physical stability
Encapsulation Efficiency and Drug Loading

Ultraviolet-Visible Spectroscopy Protocol:

  • Prepare standard curve of this compound in PBS (concentration range: 10-100 μg/mL)

  • Measure absorbance at λmax = 440 nm using Hitachi U2900 spectrophotometer

  • Separate unencapsulated this compound by centrifugation (13,000 rpm, 15 min)

  • Lyse nanoparticle pellet using bath sonication (20 min) in 2.5 mL distilled water

  • Measure this compound content in supernatant and calculate:

    Encapsulation Efficiency (%) = (Total this compound - Free this compound) / Total this compound × 100

    Drug Loading (%) = (Weight of this compound in nanoparticles) / (Total weight of nanoparticles) × 100

In Vitro Release Studies

Dialysis Membrane Method:

  • Place this compound-loaded nanoparticles (equivalent to 4 mg this compound) in dialysis membrane (MWCO 14 kDa)
  • Immerse membrane in 100 mL PBS (pH 7.4) at 37°C with continuous shaking (500 rpm)
  • Withdraw 1 mL aliquots at predetermined time intervals (1, 2, 3, 4, 6, 8, 12, 24 h)
  • Replace with equal volume of fresh PBS to maintain sink conditions
  • Analyze this compound content by UV-Vis spectroscopy at 441 nm
  • Plot cumulative release versus time to determine release kinetics

Therapeutic Applications and Evidence

Neurological Disorders

Epilepsy Treatment Protocol:

  • Animal Model: Adult male Wistar rats (180-200 g) with PTZ-induced seizures
  • Dosing: SLN-crocin (25-50 mg/kg/day, p.o.) for 28 days before PTZ induction
  • Behavioral Tests: Y-maze, Open Field Test (OFT), Elevated Plus Maze (EPM)
  • Biochemical Analysis: ELISA for CAT, NO, NF-κB in brain tissue
  • Results: SLN-crocin significantly improved memory, reduced anxiety, decreased NO levels, increased CAT activity, and reduced NF-κB expression compared to free this compound [3] [6]

Mechanistic Insights:

  • SLN-crocin activated SIRT1 expression and downstream PGC-1α/CREB/BDNF pathway
  • Downregulated caspase-3 and inflammation factors in brain tissue
  • Enhanced antioxidant capacity through increased TAC and reduced MDA levels
Cancer Therapy

Pancreatic Cancer Protocol (In Vitro):

  • Cell Line: Pancreatic cancer cells
  • Treatment: this compound-loaded zein beta-cyclodextrin nanoparticles (0-100 μg/mL)
  • Exposure Time: 24-72 hours
  • Assessment: MTT assay, flow cytometry, fluorescent staining, RT-qPCR
  • Results: IC₅₀ of 22.6 μg/mL with significant upregulation of caspase 9 and p53 pro-apoptotic genes [4]

Breast Cancer Protocol (In Vitro):

  • Cell Line: MCF-7 breast cancer cells
  • Treatment: this compound-loaded magnetic ZIF-8 nanoparticles
  • Results: IC₅₀ of 419 ± 0 μg/mL compared to 716 ± 160 μg/mL for free this compound [8]

Colon Cancer Protocol (In Vitro):

  • Cell Line: HT-29 colon cancer cells
  • Treatment: Folic acid-modified nanocrystalline cellulose loaded with this compound
  • Results: IC₅₀ of 11.6 μg/mL with increased p53 and caspase 8 expression [10]

Visual Workflows and Mechanisms

This compound Encapsulation and Characterization Workflow

G cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_app Therapeutic Applications Start Start: this compound Encapsulation Process Method1 Protein NPs: Ultrasonication Method Start->Method1 Method2 SLNs: Hot Microemulsion Start->Method2 Method3 Zein-β-CD NPs: Liquid-Liquid Dispersion Start->Method3 Method4 Niosomes: Heating Method Start->Method4 Method5 Phospholipid Complex: Solvent Evaporation Start->Method5 Char1 Physicochemical Properties Method1->Char1 Char2 Morphological Analysis Method1->Char2 Char3 Encapsulation Efficiency Method1->Char3 Char4 In Vitro Release Method1->Char4 Method2->Char1 Method2->Char2 Method2->Char3 Method2->Char4 Method3->Char1 Method3->Char2 Method3->Char3 Method3->Char4 Method4->Char1 Method4->Char2 Method4->Char3 Method4->Char4 Method5->Char1 Method5->Char2 Method5->Char3 Method5->Char4 App1 Neurological Disorders Char1->App1 App2 Cancer Therapy Char1->App2 App3 Renal Protection Char1->App3 App4 Antioxidant Effects Char1->App4 Char2->App1 Char2->App2 Char2->App3 Char2->App4 Char3->App1 Char3->App2 Char3->App3 Char3->App4 Char4->App1 Char4->App2 Char4->App3 Char4->App4

Molecular Mechanisms of Encapsulated this compound

G cluster_uptake Cellular Uptake Mechanisms cluster_pathways Signaling Pathways Modulated NP This compound-Loaded Nanoparticles U1 Receptor-Mediated Endocytosis NP->U1 U2 Enhanced Permeability and Retention Effect NP->U2 U3 Transcellular Transport NP->U3 U4 M-Cell Absorption (Peyer's Patches) NP->U4 P1 PI3K/AKT/mTOR Pathway U1->P1 P2 Apoptotic Pathways (p53, Caspases) U1->P2 P3 SIRT1/PGC-1α/CREB/BDNF U1->P3 P4 NF-κB Signaling U1->P4 P5 Nrf2/HO-1 Pathway U1->P5 P6 MAPK Pathways U1->P6 U2->P1 U2->P2 U2->P3 U2->P4 U2->P5 U2->P6 U3->P1 U3->P2 U3->P3 U3->P4 U3->P5 U3->P6 U4->P1 U4->P2 U4->P3 U4->P4 U4->P5 U4->P6 E1 Neuroprotection & Anti-Epileptic P1->E1 E2 Anticancer Activity & Apoptosis P1->E2 E3 Antioxidant Effects P1->E3 E4 Anti-Inflammatory Response P1->E4 E5 Renal Protection P1->E5 P2->E1 P2->E2 P2->E3 P2->E4 P2->E5 P3->E1 P3->E2 P3->E3 P3->E4 P3->E5 P4->E1 P4->E2 P4->E3 P4->E4 P4->E5 P5->E1 P5->E2 P5->E3 P5->E4 P5->E5 P6->E1 P6->E2 P6->E3 P6->E4 P6->E5 subcluster_effects subcluster_effects

Conclusion and Future Perspectives

The encapsulation of this compound in nanoparticle systems represents a promising strategy to overcome the inherent limitations of this valuable bioactive compound. The protocols detailed in this document provide researchers with comprehensive methodologies for preparing, characterizing, and evaluating various this compound-loaded nanocarriers. Evidence from recent studies demonstrates that encapsulated this compound exhibits superior therapeutic efficacy compared to free this compound in treating neurological disorders, cancer, and renal conditions, primarily through enhanced bioavailability, targeted delivery, and protection from degradation.

Future development should focus on scale-up manufacturing processes, detailed toxicological assessments, and clinical translation of these promising formulations. Additionally, the exploration of novel targeting ligands and combination therapies could further enhance the therapeutic potential of this compound in various disease models. The continuous refinement of these encapsulation techniques will undoubtedly contribute to the advancement of this compound as a viable therapeutic agent in modern medicine.

References

Comprehensive Application Notes and Protocols for Crocin Microencapsulation via Spray Drying

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Microencapsulation and Spray Drying Principles

Microencapsulation via spray drying represents an advanced technological approach for protecting sensitive bioactive compounds like crocin, the principal water-soluble carotenoid responsible for saffron's characteristic color. This process involves entrapping core materials within wall matrices to enhance their stability, control release properties, and improve bioavailability. The spray drying technique has gained significant prominence in pharmaceutical and nutraceutical industries due to its operational scalability, cost-effectiveness, and compatibility with thermolabile compounds. This compound demonstrates remarkable pharmacological properties, including antioxidant, neuroprotective, and anticancer activities, yet its application in formulations is limited by inherent chemical instability, sensitivity to environmental factors, and challenging bioavailability profiles.

The fundamental principle of spray drying microencapsulation revolves around transforming liquid feed emulsions or suspensions into dry powder particles through a continuous single-step process. This method provides exceptional protection for this compound against degradative factors such as oxidation, light exposure, and thermal processing while simultaneously enhancing handling properties and facilitating targeted delivery applications. The selection of appropriate wall materials and optimization of process parameters are critical determinants of encapsulation efficiency, stability enhancement, and functional performance of the final microencapsulated product, making systematic protocol development essential for reproducible outcomes in research and industrial settings.

Wall Material Selection and Properties

The selection of appropriate wall materials is a critical determinant in the successful microencapsulation of this compound, directly influencing encapsulation efficiency, stability, and release characteristics. Wall materials must exhibit high solubility in aqueous solvents, possess excellent emulsifying properties, demonstrate film-forming capability, and provide adequate protection to the encapsulated bioactive compounds. Based on comprehensive research, both traditional and innovative wall materials have been investigated for their efficacy in this compound encapsulation, with material combinations often yielding superior results compared to single-component systems.

Table 1: Wall Materials for this compound Microencapsulation via Spray Drying

Wall Material Type Water Solubility Emulsifying Capacity Film-Forming Ability Encapsulation Efficiency Cost Considerations
Maltodextrin Polysaccharide High Low Good Moderate–High Low [1]
Gum Arabic Polysaccharide Very High High Excellent High Medium–High [1]
HI-CAP 100 Modified Starch High High Excellent High (82.42%) Medium [2]
Whey Protein Isolate Protein High High Good High Medium [2] [1]
Chitosan Polysaccharide Low–Moderate Moderate Good High Medium [1]
β-cyclodextrin Polysaccharide Moderate Moderate Good High Medium [3]
Carboxymethyl Cellulose Cellulose Derivative High Low Good Moderate Low [3]
Sodium Caseinate Protein High High Good High Medium [1]

Recent advancements in wall material science have explored innovative biomaterials derived from sustainable sources, including plant-based proteins (canola and pea protein isolates) and agricultural by-products (orange waste fiber, wood hemicelluloses). These materials offer promising alternatives due to their eco-friendly profile, cost-effectiveness, and complementary functional properties. Research indicates that combination systems utilizing protein-polysaccharide complexes frequently outperform single-component walls by leveraging the complementary functional properties of both material classes—proteins contribute excellent emulsifying and binding capabilities, while polysaccharides provide superior structural matrix formation and thermal stability [2] [1].

The optimized wall material formulation for this compound encapsulation should comprise a ternary blend of maltodextrin (17% w/v), carboxymethylcellulose (0.5% w/v), and β-cyclodextrin (2.5% w/v) in aqueous solution, achieving encapsulation efficiencies exceeding 90% according to recent studies on similar bioactive compounds [3]. This specific combination capitalizes on the complementary properties of each component: maltodextrin provides the primary matrix structure and low viscosity at high solids concentration, carboxymethylcellulose enhances emulsion stability through its thickening properties, and β-cyclodextrin forms inclusion complexes with this compound molecules, significantly improving encapsulation efficiency and stability against oxidative degradation.

This compound Extraction and Preparation Methods

Advanced Extraction Techniques

The extraction efficiency of this compound from saffron floral biomass (primarily stigmas with potential utilization of tepals) significantly influences the final quality and bioactivity of the microencapsulated product. Advanced extraction methodologies have been developed to maximize this compound yield while preserving its chemical integrity and pharmacological properties. Supercritical fluid extraction (SC-CO₂) has emerged as a particularly effective technique for this compound isolation, utilizing carbon dioxide in supercritical state as a solvent, which offers exceptional penetration capacity and selectivity under moderate temperature conditions, thereby minimizing thermal degradation [4]. This method is especially advantageous for this compound extraction due to the apocarotenoid's sensitivity to conventional extraction conditions.

Complementary extraction approaches include Microwave Assisted Extraction (MAE), Pulsed Electric Field (PEF), and High Hydrostatic Pressure Extraction (HHPE), which have demonstrated superior performance in extracting bioactive constituents from saffron plant materials compared to conventional solvent extraction [4]. The MAE technique utilizes microwave energy to rapidly heat the plant material, enhancing cell wall disruption and improving compound diffusivity into the solvent medium. For optimal this compound extraction, researchers should employ a 50% ethanol-water solution as the extraction solvent, maintaining a material-to-solvent ratio of 1:10 (w/v), with extraction conducted at 50 ± 2°C for 30 minutes using ultrasonic assistance at 38 kHz frequency, followed by centrifugation at 1789× g for 10 minutes and filtration through a 0.22 µm PVDF membrane [3].

Extract Preparation and Standardization

Following extraction, the crude this compound extract requires careful standardization to ensure consistent composition in subsequent microencapsulation processes. The extract should be concentrated under vacuum at controlled temperatures (not exceeding 40°C) to prevent thermal degradation of this compound compounds. The standardized extract is then characterized for this compound content using UV-Vis spectrophotometry at 440 nm or, preferably, high-performance liquid chromatography (HPLC) for precise quantification of individual this compound isomers (this compound I-IV). For encapsulation purposes, the extract is typically adjusted to a concentration of 5-10% (w/v) this compound content, with the specific concentration dependent upon the intended application and desired loading capacity in the final microencapsulated product.

Table 2: this compound Extraction Method Comparison

Extraction Method Temperature Conditions Solvent System Extraction Time Relative Yield Advantages
Supercritical Fluid Extraction (SC-CO₂) 40-60°C CO₂ with ethanol modifier 60-120 min High Superior purity, minimal solvent residue
Microwave Assisted Extraction (MAE) 50-70°C 50-80% ethanol 15-30 min High Rapid extraction, high efficiency
Pulsed Electric Field (PEF) Room temperature 50% ethanol 5-30 min Moderate Energy efficient, preserves bioactivity
Ultrasonic Assisted Extraction 50°C 50% ethanol 30 min Moderate-High Simple apparatus, effective for lab scale
Conventional Solvent Extraction 25-60°C 50-80% ethanol 120-240 min Moderate Simple methodology, easily scalable

Formulation Optimization and Experimental Protocols

Emulsion Preparation Protocol

The preparation of stable emulsions constitutes a critical preliminary step for successful this compound microencapsulation via spray drying. The emulsion system serves as the liquid feed for the spray dryer and directly influences encapsulation efficiency, particle morphology, and storage stability of the final product. For optimal results, prepare the wall material solution by dissolving the selected wall materials (typically 20% w/v total solids concentration) in double-distilled water with continuous agitation using a high-shear mixer at 8000-10,000 rpm for 15-20 minutes until complete dissolution is achieved. The solution should be heated to 65°C to facilitate hydration of polymeric components, followed by cooling to refrigeration temperature (7-8°C) and storage for 12 hours to ensure complete polymer hydration and matrix formation [2].

For the oil phase preparation, dissolve this compound extract (5-10% w/w of wall material) in a suitable food-grade carrier oil (such as medium-chain triglycerides or sunflower oil) at 10% w/w of wall material, with gentle heating to 60-65°C to enhance solubility. Gradually incorporate the oil phase containing this compound into the aqueous wall material solution with continuous high-shear mixing at 15,000 rpm for 15-20 minutes, adding 0.1-0.5% Tween 80 as an emulsifier to stabilize the system. The resulting emulsion should exhibit a homogeneous appearance with droplet size typically below 2 µm, which is critical for efficient encapsulation and high encapsulation efficiency. The emulsion pH should be adjusted to 5.0-6.0 using dilute NaOH or HCl solutions to maximize this compound stability during the drying process [2] [3].

Spray Drying Process Optimization

The spray drying parameters significantly influence the physicochemical properties of the resulting microcapsules, including moisture content, particle size, encapsulation efficiency, and flow characteristics. Based on Taguchi orthogonal array design optimization studies conducted for similar bioactive compounds, the following optimal conditions are recommended for this compound microencapsulation: inlet drying air temperature of 185°C, feed rate of 6 mL/min, and atomization air pressure of 8 bar [2]. These parameters have demonstrated excellent performance with HI-CAP 100 as the wall material, yielding moisture content of 4.65%, encapsulation efficiency of 82.42%, and bulk density of 358.40 kg/m³.

Table 3: Optimized Spray Drying Parameters for this compound Microencapsulation

Process Parameter Optimal Range Influence on Product Characteristics Experimental Recommendations
Inlet Temperature 170-185°C Higher temperatures reduce moisture content but may increase thermal degradation 185°C optimal balance for this compound stability and powder moisture
Outlet Temperature 70-90°C Determines final particle characteristics and residual moisture Maintain at 80±5°C for optimal drying
Feed Rate 6-8 mL/min Lower rates increase drying efficiency but reduce throughput 6 mL/min for lab-scale systems (Buchi B-291)
Atomization Pressure 6-8 bar Higher pressure produces smaller particles with narrower size distribution 8 bar for mean particle size of 10-25 µm
Total Solid Content 20-30% w/v Higher concentrations increase viscosity, affecting atomization 20% optimal for this compound emulsion feeds
Aspirator Rate 90-100% Governs airflow through system and evaporation capacity 100% for maximum evaporation efficiency

For operational protocol, preheat the spray dryer according to manufacturer specifications until steady-state conditions are achieved. The emulsion should be continuously stirred during the drying process to prevent phase separation and fed into the main chamber through a peristaltic pump at the optimized feed rate. For this compound encapsulation, a co-current drying system with a two-fluid nozzle atomizer (diameter 0.7 mm) is recommended to minimize thermal exposure. The resulting microencapsulated powder should be collected from the cyclone separator and immediately stored in moisture-proof containers with desiccant at 4°C to preserve stability until characterization [2] [3].

Characterization Methods and Analytical Protocols

Physical and Structural Characterization

Comprehensive characterization of microencapsulated this compound is essential to evaluate the success of the encapsulation process and predict product performance in final applications. Encapsulation efficiency (EE) serves as the primary indicator of process effectiveness and is determined by dissolving 10 mg of this compound microcapsules in 5 mL of water, vortexing for 2 minutes, and incubating at 27 ± 1°C for 1 hour. The solution is then centrifuged at 7000 rpm for 25 minutes, with the precipitate containing surface (unencapsulated) this compound collected, dissolved in acetone, and quantified spectrophotometrically at 440 nm. Encapsulation efficiency is calculated using the formula: EE (%) = (Total this compound content - Surface this compound content) / Total this compound content × 100 [2].

Particle morphology is assessed using scanning electron microscopy (SEM), with optimal this compound microcapsules exhibiting spherical shapes with characteristic folds and vacuoles resulting from the rapid dehydration process during spray drying [2]. Bulk density is determined according to ASTM standard D7481-18 by carefully filling powder into a 250 mL graduated glass cylinder, recording the weight, and calculating based on sample mass and volume. Tapped density is measured from the volume occupied after 500 taps using a tapped density tester, with Carr's Index and Hausner's Ratio calculated as indicators of powder flowability using the equations: Carr's Index (%) = (Tapped density - Bulk density) / Tapped density × 100; Hausner's Ratio = Tapped density / Bulk density [2].

Stability and Bioactivity Assessment

The thermal stability of microencapsulated this compound is evaluated using differential scanning calorimetry (DSC), with optimal formulations demonstrating stability up to 200°C, significantly surpassing the degradation temperature of free this compound [2]. In vitro release kinetics are assessed using simulated gastrointestinal fluids: gastric phase (pH 1.2, 2 hours) followed by intestinal phase (pH 6.8, 4-6 hours) at 37°C with continuous agitation. Samples are withdrawn at predetermined intervals and analyzed for this compound content to establish release profiles. The antioxidant activity retention is quantified using DPPH free radical scavenging assay, where 0.1 mM DPPH solution in methanol is mixed with encapsulated this compound samples, incubated for 30 minutes in darkness, and absorbance measured at 517 nm, with percentage inhibition calculated relative to control [2].

Table 4: Quality Specifications for Spray-Dried this compound Microcapsules

Parameter Target Specification Analytical Method Acceptance Criteria
Moisture Content 3-5% Oven drying at 105°C to constant weight ≤5% for optimal stability
Encapsulation Efficiency >80% Spectrophotometric analysis at 440 nm Minimum 75% acceptable
Bulk Density 350-450 kg/m³ ASTM D7481-18 Batch consistency ±10%
Carr's Index 15-20% Calculated from bulk and tapped density 15-25% indicates good flowability
Particle Size Distribution D50: 10-25 µm Laser diffraction analysis 90% particles between 5-50 µm
Wettability Time <5 minutes Powder added to water, time for submersion Rapid reconstitution desirable
This compound Content 3-8% w/w HPLC analysis after extraction Consistent with theoretical loading

Pharmaceutical and Nutraceutical Applications

Drug Formulation Development

The microencapsulated this compound produced via optimized spray drying protocols offers significant advantages for pharmaceutical formulation development, particularly in enhancing stability, controlling release kinetics, and improving bioavailability. Research demonstrates that encapsulated bioactives in protein-polysaccharide matrices exhibit superior bioavailability profiles compared to their free counterparts, attributable to enhanced solubility and controlled release in gastrointestinal environments [2]. For oral dosage forms, this compound microcapsules can be directly compressed into tablets or filled into hard gelatin capsules, with formulation excipients selected to complement the release characteristics achieved through encapsulation.

For targeted delivery applications, this compound microcapsules can be incorporated into mucoadhesive drug delivery systems designed for specific gastrointestinal regions. These advanced formulations utilize polymers such as chitosan, alginate, pectin, poly (acrylic acid), and carboxymethyl cellulose, which demonstrate strong interaction with intestinal mucin, thereby prolonging residence time and enhancing absorption opportunities [5]. Such approaches are particularly valuable for maximizing the therapeutic efficacy of this compound in treating local gastrointestinal conditions or for systemic delivery where extended absorption windows are beneficial. The thermal stability of optimized microcapsules (up to 200°C) further enables their incorporation into various pharmaceutical manufacturing processes without significant this compound degradation [2].

Nutraceutical Delivery Systems

In nutraceutical applications, microencapsulated this compound can be effectively incorporated into functional foods and dietary supplements to enhance stability during storage and processing. Research on similar bioactive compounds has demonstrated successful fortification of various food matrices, including dairy products. Specifically, fortification of milk with HI-CAP 100-based microcapsules at appropriate doses showed no adverse effects on organoleptic properties compared to normal milk, supporting the feasibility of incorporating this compound microcapsules into functional beverages without compromising sensory characteristics [2]. This approach enables the development of this compound-fortified products that maintain their bioactive content throughout shelf life while ensuring consumer acceptability.

The controlled release properties of spray-dried this compound microcapsules further enable development of specialized nutraceutical formulations with tailored release kinetics, potentially enhancing physiological efficacy. By selecting appropriate wall materials and process parameters, researchers can design delivery systems that protect this compound through the gastric environment while facilitating controlled release in intestinal regions optimal for absorption. These advanced delivery strategies significantly improve the practical application of this compound in preventive healthcare and complementary medicine, addressing limitations associated with the direct use of saffron extracts, including intense coloring capacity, flavor dominance, and chemical instability during storage [4] [2].

Workflow and Process Optimization Diagrams

This compound Microencapsulation Workflow

The following diagram illustrates the comprehensive workflow for this compound microencapsulation via spray drying, from raw material preparation to final product characterization:

crocin_encapsulation Wall Material Solution Wall Material Solution Emulsion Formation Emulsion Formation Wall Material Solution->Emulsion Formation High-shear mixing This compound Extract This compound Extract This compound Extract->Emulsion Formation Spray Drying Process Spray Drying Process Emulsion Formation->Spray Drying Process Liquid feed preparation Powder Collection Powder Collection Spray Drying Process->Powder Collection Cyclone separation Product Characterization Product Characterization Powder Collection->Product Characterization Final Microcapsules Final Microcapsules Product Characterization->Final Microcapsules Saffron Material Saffron Material This compound Extraction This compound Extraction Saffron Material->this compound Extraction Solvent-based methods This compound Extraction->this compound Extract Wall Material Selection Wall Material Selection Wall Material Selection->Wall Material Solution Hydration in water

Diagram 1: Comprehensive workflow for this compound microencapsulation via spray drying, highlighting key process stages and material transformations

Spray Drying Parameter Optimization

The following diagram illustrates the critical spray drying parameters and their interrelationships in determining final product characteristics:

spray_drying_parameters Inlet Temperature Inlet Temperature Moisture Content Moisture Content Inlet Temperature->Moisture Content Inverse relationship Encapsulation Efficiency Encapsulation Efficiency Inlet Temperature->Encapsulation Efficiency Optimal range critical 185°C 185°C Inlet Temperature->185°C Optimal Feed Rate Feed Rate Feed Rate->Moisture Content Direct relationship Particle Size Particle Size Feed Rate->Particle Size Complex interaction 6 mL/min 6 mL/min Feed Rate->6 mL/min Optimal Atomization Pressure Atomization Pressure Atomization Pressure->Particle Size Inverse relationship Flow Properties Flow Properties Atomization Pressure->Flow Properties Indirect effect 8 bar 8 bar Atomization Pressure->8 bar Optimal Wall Material Composition Wall Material Composition Wall Material Composition->Encapsulation Efficiency Major determinant Wall Material Composition->Flow Properties Significant influence HI-CAP 100 + WPI HI-CAP 100 + WPI Wall Material Composition->HI-CAP 100 + WPI Recommended Moisture Content->Flow Properties Critical factor Particle Size->Flow Properties Direct influence

Diagram 2: Interrelationship between spray drying parameters and their influence on final microcapsule characteristics

Conclusion and Future Perspectives

The spray drying microencapsulation of this compound represents a highly effective strategy for overcoming the inherent stability and bioavailability challenges associated with this valuable bioactive compound. Through systematic optimization of wall material compositions, emulsion formulations, and process parameters, researchers can achieve encapsulation efficiencies exceeding 80% while significantly enhancing this compound stability under various environmental conditions. The protocols and application notes detailed in this document provide comprehensive guidance for developing effective this compound delivery systems suitable for pharmaceutical and nutraceutical applications.

Future research directions should focus on advanced formulation strategies including the development of mucoadhesive delivery systems for targeted gastrointestinal absorption, exploration of sustainable wall materials derived from food industry by-products, and implementation of quality by design (QbD) approaches for enhanced process understanding and control. Additionally, comprehensive in vivo studies are needed to validate the bioavailability enhancement claims and establish dose-response relationships for microencapsulated this compound formulations. With continued optimization and validation, spray-dried this compound microcapsules hold significant promise for expanding the therapeutic and commercial applications of this valuable saffron-derived bioactive compound.

References

Comprehensive Application Notes and Protocols for Bioactivity-Guided Isolation of Crocin: Methodologies, Bioactivity Profiling, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Crocin and Bioactivity-Guided Isolation

This compound, a unique water-soluble carotenoid primarily derived from saffron (Crocus sativus L.) stigmas, represents a promising therapeutic compound with diverse pharmacological properties. As the main bioactive constituent of one of the world's most expensive spices, this compound exhibits exceptional antioxidant potency, anti-inflammatory capabilities, and anticancer activities through modulation of multiple cellular signaling pathways. The bioactivity-guided isolation approach is essential for obtaining high-purity this compound compounds for pharmaceutical research and development, as traditional extraction methods often yield complex mixtures of structurally similar compounds that challenge purification efficiency. Recent advances in extraction methodologies and purification techniques have significantly improved the extraction yield and purity levels of this compound, particularly the thermally sensitive this compound-I isomer, which accounts for approximately 26% of total crocins in crude saffron extracts [1].

The structural complexity of this compound derivatives—47 identified variants grouped into eight structural classes—necessitates sophisticated separation strategies that preserve their bioactive integrity while achieving sufficient purity for therapeutic applications [1]. The bioactivity-guided framework ensures that isolation protocols are optimized toward compounds with demonstrated biological relevance, creating a direct pathway from natural product extraction to pharmacologically active compounds. This approach has gained significant attention in recent years as research focus has shifted from basic phytochemical characterization to metabolic studies and purification of bioactive chemicals for specific therapeutic applications [1].

Extraction Methodologies for this compound

Conventional Extraction Techniques

Solvent-based extraction remains the fundamental approach for initial this compound isolation from saffron stigmas and other biological sources. The conventional protocol involves using hydroalcoholic solutions (typically 70-80% ethanol) as extraction solvents, which effectively solubilize this compound's glycosidic structures while maintaining compound stability. Standardized parameters include a solid-to-liquid ratio of 1:20, extraction duration of 24 hours with continuous stirring in dark conditions to prevent light-induced degradation, and room temperature processing to preserve thermolabile constituents [2]. Following extraction, centrifugation at 5450× g for 30 minutes effectively separates solid residues, with subsequent filtration through glass microfiber filters and ethanol removal via rotary evaporation at 50°C under reduced pressure (175 mbar) [2]. This method typically yields a dry saffron extract containing approximately 44% total crocins, with this compound-I representing 26% of the total this compound content [1].

Ultrasound-assisted extraction (UAE) has demonstrated significant improvements in extraction efficiency compared to conventional maceration. The mechanical effects of cavitation phenomena enhance cell wall disruption and improve solvent penetration into plant matrices, resulting in higher extraction yields and reduced processing times. Optimal UAE conditions for this compound utilize 80% ethanol as solvent, with extraction cycles maintained below 40°C to prevent thermal degradation [1]. Following extraction, freeze-drying of the concentrated aqueous extract produces a stable powder form that maintains this compound stability during storage, provided it is kept in airtight, light-opaque containers to minimize oxidative and photochemical degradation [1].

Novel Extraction Approaches

Recent advancements have introduced several innovative extraction technologies that improve this compound yield while reducing environmental impact. Microwave-assisted extraction (MAE) leverages electromagnetic radiation to generate intracellular heating, rapidly disrupting plant cell structures and enhancing this compound diffusion into solvents. Similarly, supercritical fluid extraction (SFE), particularly using CO₂ as a green solvent, offers selective this compound recovery without organic solvent residues, though its application requires specialized equipment and optimized pressure/temperature parameters [1]. Pulsed electric field (PEF) extraction represents another emerging technology that applies short electrical pulses to permeabilize cell membranes, facilitating this compound release with minimal thermal degradation [1].

Table 1: Comparison of this compound Extraction Techniques

Extraction Method Solvent System Temperature Time Relative Yield Advantages
Conventional Solvent 80% ethanol Room temperature 24 hours Baseline Simple, scalable, low equipment cost
Ultrasound-Assisted 80% ethanol <40°C 30-60 min +25-40% Faster, higher yield, energy efficient
Microwave-Assisted 70% ethanol 50-60°C 10-20 min +30-50% Rapid, reduced solvent consumption
Supercritical Fluid CO₂ + cosolvent 40-50°C, 300-400 bar 60-120 min +15-30% Solvent-free, high purity, tunable selectivity
Pulsed Electric Field Water or low ethanol <35°C Minutes +20-35% Minimal thermal effects, preserves bioactivity

Purification and Isolation Strategies

Antisolvent Precipitation

Antisolvent precipitation has emerged as a highly efficient, scalable method for this compound enrichment that overcomes limitations of traditional chromatographic techniques. This approach exploits the differential solubility of this compound compounds in various solvent systems, selectively precipitating target molecules while eliminating interfering components. Recent optimization using response surface methodology (RSM) has identified ideal parameters for this compound purification: saffron concentration of 59.94 mg/mL, antisolvent-to-solvent ratio of 3.09, addition rate of 782.42 μL/min, and temperature of 28.3°C [1]. The choice of antisolvent significantly influences selectivity, with ethyl acetate proving most effective for total this compound enrichment (81% increase), while ethyl acetoacetate demonstrates superior selectivity for This compound-I (increasing proportion from 26% to 47% of total crocins) [1].

The mechanism of antisolvent precipitation involves reducing the solvent's dielectric constant, thereby decreasing this compound solubility and promoting selective crystallization. This technique offers particular advantages for thermally sensitive compounds like this compound-I, as it operates effectively at ambient temperatures without requiring complex heating or cooling systems [1]. Additionally, the process simultaneously reduces undesired components such as picrothis compound, further enhancing final product purity. The simplicity, cost-effectiveness, and scalability of antisolvent precipitation make it particularly suitable for industrial-scale this compound production, addressing a significant bottleneck in natural product pharmaceutical development.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents the gold standard for analytical quantification and preparative-scale isolation of this compound compounds. Optimal separation employs reversed-phase C18 columns (e.g., 4.6 × 250 mm, 5 μm) with a binary mobile phase of acetonitrile and water, using a 55-minute linear gradient from 90% to 0% acetonitrile, followed by re-equilibration [1]. For enhanced resolution of this compound isomers, medium-pressure liquid chromatography (MPLC) and preparative thin-layer chromatography (TLC) offer complementary approaches, though with varying capacity and resolution trade-offs [1].

Advanced chromatographic techniques such as centrifugal partition chromatography (CPC) and high-speed counter-current chromatography (HSCCC) provide superior recovery rates by eliminating solid stationary phases, thereby reducing irreversible adsorption losses. These methods leverage liquid-liquid partitioning in multi-component solvent systems (typically butanol-methanol-water variants) to separate this compound derivatives based on their differential distribution coefficients [1]. Following initial extraction, liquid-liquid extraction with n-hexane effectively removes non-polar contaminants, while subsequent solid-phase extraction using octadecyl-functionalized silica gel columns with stepwise elution (water followed by methanol) efficiently isolates this compound from other polar compounds, including sugars, amino acids, and proteins [2].

Table 2: Purification Techniques for this compound Isolation

Purification Method Principle Conditions Purity Achieved Applications
Antisolvent Precipitation Solubility differential Ethyl acetate, 28.3°C This compound-I: 47% of total crocins Bulk enrichment, initial purification
Preparative HPLC Polarity-based separation C18 column, ACN-water gradient >95% High-purity isolation, analytical standards
Centrifugal Partition Chromatography Liquid-liquid partitioning Butanol-methanol-water 85-92% Milligram-scale purification
Solid-Phase Extraction Adsorption-desorption C18, water-methanol elution 70-80% Sample cleanup, concentration
Crystallization Solubility product Green solvent systems 98.4% Final purification step

Bioactivity Assessment Protocols

Antioxidant Activity Evaluation

Comprehensive assessment of this compound's antioxidant activity employs multiple complementary assays to capture various mechanisms of free radical scavenging. The DPPH radical scavenging assay quantifies hydrogen-donating capacity by monitoring absorbance decrease at 517nm when this compound (60-3000 μM) reacts with DPPH solution (100 μM) in methanol for 30 minutes in light-protected conditions [3]. Calculation of IC₅₀ values (concentration producing 50% scavenging) provides standardized potency comparison, with this compound demonstrating significant activity (32% scavenging within 60 minutes) [3]. The oxygen radical absorbance capacity (ORAC) assay further evaluates this compound's ability to protect fluorescein (4nM) from AAPH-derived peroxyl radicals (160mM), with results expressed as Trolox equivalents to quantify antioxidant potency [4].

Advanced mechanistic studies employ spectroscopic techniques and computational approaches to elucidate this compound's molecular interactions with reactive oxygen species. UV-vis spectroscopy monitors spectral changes during this compound-free radical reactions, while nuclear magnetic resonance (NMR) analyses reveal structural modifications, particularly the merging of C5 and C14 proton doublets into singlets, indicating enhanced symmetry post-reaction with hydroxyl radicals [3]. Density functional theory (DFT) calculations identify C3 as the predominant reactive site, with a minimal energy gap (0.12 eV) between this compound's LUMO and hydroxyl radicals' HOMO supporting an electron-transfer mechanism [3]. Transition state calculations further confirm C3's superior reactivity, exhibiting a lower activation energy (972.22 kcal/mol) compared to C5 (973.00 kcal/mol) [3].

Anticancer Activity Screening

Standardized protocols for evaluating this compound's anticancer effects include cell viability assays, apoptosis detection, and gene expression analysis. The resazurin reduction assay provides reliable quantification of cell viability following this compound treatment (typically 24-72 hours), with results demonstrating concentration-dependent cytotoxicity in various cancer cell lines, including CO 88BV59-1 EBV-transformed B-lymphocytes [5]. For apoptosis detection, flow cytometry with annexin V/PI staining distinguishes between early apoptotic, late apoptotic, and necrotic cell populations, while caspase activation assays measure executioner caspase-3/7 activity as key apoptosis indicators [5].

Molecular mechanisms underpinning this compound's anticancer effects are elucidated through gene expression analysis via real-time PCR and protein quantification by Western blotting. Specific targets include pro-apoptotic markers (Bax, caspase-3, caspase-9, p53), anti-apoptotic regulators (Bcl-2), and survival pathway components [5]. This compound treatment consistently upregulates pro-apoptotic factors while suppressing anti-apoptotic proteins, particularly through activation of the intrinsic apoptosis pathway [5]. Additional mechanistic insights come from studies showing this compound's modulation of PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling pathways, which collectively contribute to its antiproliferative and pro-apoptotic activities across various cancer models [6].

Anti-inflammatory and Neuroprotective Assessment

Evaluation of this compound's effects on inflammatory pathways employs both in vitro cell models and in vivo animal systems. In human umbilical vein endothelial cells (HUVECs), this compound pretreatment significantly inhibits inflammation through modulation of the TLR4/PTEN/AKT/mTOR/NF-κB pathway and regulation of microRNA-21 expression [4]. For neuroprotective assessment, behavioral tests in rodent models include the elevated plus maze and open field test for anxiety-like behavior, and forced swimming test for depressive-like behavior, with this compound administration (20-30 mg/kg) demonstrating significant improvement in abstinence-induced anxiety and depression following nicotine and ethanol withdrawal [7].

Biochemical analyses complement behavioral assessments, measuring oxidative stress markers (MDA, thiol content, SOD, CAT activity), inflammatory cytokines (TNF-α), neurotransmitter systems (serotonin, dopamine), and neurotrophic factors (BDNF) [7]. This compound treatment restores oxidative/antioxidant balance, reduces pro-inflammatory cytokine levels, increases monoamine neurotransmitters, and enhances BDNF expression, collectively contributing to its neuroprotective efficacy [7]. Similar approaches applied to morphine withdrawal models show this compound (100-400 mg/kg) significantly reduces withdrawal symptoms while decreasing serum TNF-α levels, further supporting its anti-inflammatory properties [8].

Therapeutic Applications and Molecular Mechanisms

This compound demonstrates multifaceted therapeutic potential across various disease models, with particularly promising applications in oncological interventions, neurological disorders, and metabolic conditions. In cancer models, this compound promotes apoptosis in human EBV-transformed B-lymphocytes via the intrinsic pathway, significantly reducing cell viability while sparing normal B cells [5]. Similar selective toxicity is observed in colon adenocarcinoma (Caco-2) cells, where this compound and saffron leaf phenolic fractions exhibit strong dose-dependent antiproliferative effects [2]. The compound's anticancer mechanisms involve microtubule targeting in breast cancer cells, hedgehog signaling inhibition in pancreatic cancer, and p53-dependent and independent pathways in various tumor models [5].

In neurological contexts, this compound demonstrates significant efficacy in alleviating anxiety- and depressive-like behaviors in rodent models of substance withdrawal, with oral administration (20-30 mg/kg) normalizing neurotransmitter levels, reducing oxidative stress, and enhancing BDNF expression [7]. The compound's neuroprotective effects involve modulation of multiple signaling pathways, including activation of PI3K/AKT/mTOR, Notch, and CREB signaling, which collectively promote neuronal survival and function [6]. Additionally, this compound exhibits promising cardiovascular benefits through inhibitory effects on toll-like receptors and modulation of lipid metabolism, potentially offering therapeutic value in atherosclerosis and other cardiovascular diseases [4] [6].

Table 3: Demonstrated Bioactivities of this compound and Their Mechanisms

Bioactivity Experimental Model Effective Concentration/Dose Key Molecular Mechanisms
Antioxidant In vitro chemical assays 60-3000 μM (IC₅₀ variable) Free radical scavenging, electron transfer, Nrf2 pathway activation
Anticancer CO 88BV59-1 cells Concentration-dependent Intrinsic apoptosis pathway, caspase activation, Bax/Bcl-2 ratio increase
Anti-inflammatory HUVECs, mouse models 0.125-0.5 mg/mL (in vitro), 20-30 mg/kg (in vivo) TLR4/PTEN/AKT/mTOR/NF-κB suppression, cytokine reduction
Neuroprotective Rat abstinence models 20-30 mg/kg oral BDNF enhancement, oxidative balance restoration, monoamine modulation
Cardioprotective Mouse models Not specified Lipid metabolism normalization, antioxidant capacity improvement

Comprehensive Technical Protocols

Antisolvent Precipitation for this compound Enrichment

Principle: This protocol utilizes the differential solubility of this compound compounds in solvent-antisolvent systems to selectively precipitate target molecules while removing impurities, particularly effective for enriching the thermally sensitive this compound-I isomer.

Materials and Reagents:

  • Dried saffron stigma powder
  • Absolute ethanol (HPLC grade)
  • Ethyl acetate and ethyl acetoacetate as antisolvents
  • Ultrapure water
  • Rotary evaporator system
  • Centrifuge with temperature control
  • Analytical balance and pH meter

Procedure:

  • Extract Preparation: Prepare crude saffron extract by ultrasonic-assisted extraction using 80% ethanol with a solid-to-liquid ratio of 1:15. Concentrate under reduced pressure at 40°C to a final concentration of 59.94 mg/mL.
  • Antisolvent Selection: For total this compound enrichment, use ethyl acetate. For selective this compound-I enrichment, use ethyl acetoacetate.
  • Precipitation: Slowly add antisolvent to the extract at a controlled rate of 782.42 μL/min with continuous stirring, maintaining temperature at 28.3°C. Use an antisolvent-to-solvent ratio of 3.09:1.
  • Incubation: Allow the mixture to stand for 2 hours after complete antisolvent addition to facilitate precipitate formation.
  • Separation: Collect precipitate by centrifugation at 5000 × g for 15 minutes at 25°C.
  • Washing: Wash the precipitate twice with small volumes of the corresponding antisolvent to remove adsorbed impurities.
  • Drying: Dry the final product under vacuum or via freeze-drying for stable storage.

Quality Control: Analyze this compound content by HPLC using a C18 column with acetonitrile-water gradient elution and detection at 440 nm. Calculate enrichment factors by comparing this compound-I and total this compound percentages before and after precipitation [1].

Bioactivity Screening for Antioxidant Potential

Principle: This standardized protocol evaluates this compound's free radical scavenging capacity through multiple complementary assays to comprehensively assess antioxidant mechanisms.

Materials and Reagents:

  • This compound standard (≥95% purity)
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (100 μM in methanol)
  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (160 mM in PBS)
  • Fluorescein solution (4 nM in PBS)
  • Trolox standard solutions (0-100 μM)
  • Phosphate buffered saline (PBS, pH 7.4)
  • UV-vis spectrophotometer and fluorescence plate reader

DPPH Assay Procedure:

  • Prepare this compound solutions in methanol at concentrations ranging from 60-3000 μM.
  • Mix 0.1 mL of each this compound solution with 3.99 mL of DPPH solution.
  • Incubate mixtures in darkness for 30 minutes at 25°C.
  • Measure absorbance at 517 nm against a methanol blank.
  • Calculate scavenging percentage as: [(Abs_control - Abs_sample)/Abs_control] × 100
  • Determine IC₅₀ values from concentration-response curves [3].

ORAC Assay Procedure:

  • Add 150 μL fluorescein solution to wells of a 96-well microplate.
  • Add 25 μL of this compound samples, standards (Trolox), or blank (PBS).
  • Initiate reaction by adding 25 μL of pre-heated AAPH solution (37°C).
  • Monitor fluorescence immediately (λ_ex = 485 nm, λ_em = 528 nm) every minute for 60 minutes.
  • Calculate net area under the curve (AUC) for each sample: AUC_sample - AUC_blank
  • Express results as μM Trolox equivalents using the standard curve [4].
HPLC Analysis for this compound Quantification

Principle: This method provides precise quantification of this compound compounds using reversed-phase high-performance liquid chromatography with photodiode array detection.

Materials and Equipment:

  • HPLC system with binary pump and DAD detector
  • C18 reversed-phase column (4.6 × 250 mm, 5 μm particle size)
  • HPLC-grade acetonitrile and water
  • Trifluoroacetic acid (TFA)
  • This compound standards (this compound-I, total crocins)

Chromatographic Conditions:

  • Mobile phase A: Acetonitrile with 0.1% TFA
  • Mobile phase B: Water with 0.1% TFA
  • Gradient program: 90% A at initial, maintain for 5 min, decrease to 20% A over 20 min, maintain for 10 min, decrease to 0% A over 2 min, maintain for 2 min, return to 90% A over 1 min, and re-equilibrate for 6 min.
  • Flow rate: 1.0 mL/min
  • Column temperature: 25°C
  • Detection wavelength: 440 nm
  • Injection volume: 10-20 μL

Sample Preparation:

  • Dissolve samples in 80% methanol at appropriate concentrations.
  • Filter through 0.45 μm membrane filters before injection.

Quantification:

  • Generate calibration curves using this compound standards (typically 1-100 μg/mL).
  • Identify this compound peaks by retention time matching with standards and UV spectra.
  • Calculate this compound content in samples using peak areas and regression equations [1].

Workflow and Pathway Diagrams

crocin_isolation cluster_process Isolation Process cluster_bioactivity Bioactivity Assessment start Start: Saffron Stigmas extraction Extraction 80% Ethanol, Ultrasound start->extraction concentration Concentration Rotary Evaporation extraction->concentration extraction->concentration antisolvent Antisolvent Precipitation Ethyl Acetate, 28.3°C concentration->antisolvent concentration->antisolvent purification Purification Column Chromatography antisolvent->purification antisolvent->purification analysis HPLC Analysis C18, ACN-Water Gradient purification->analysis purification->analysis bioassay Bioactivity Assessment analysis->bioassay antioxidant Antioxidant Assays bioassay->antioxidant bioassay->antioxidant anticancer Anticancer Screening bioassay->anticancer bioassay->anticancer antiinflammatory Anti-inflammatory Tests bioassay->antiinflammatory bioassay->antiinflammatory applications Therapeutic Applications antioxidant->applications IC₅₀ Determination anticancer->applications Cytotoxicity Assessment antiinflammatory->applications Pathway Analysis

Diagram 1: Comprehensive workflow for this compound isolation and bioactivity assessment, illustrating the integrated approach from raw material to therapeutic application evaluation.

crocin_mechanisms cluster_pathways Molecular Pathways cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcomes This compound This compound Treatment pi3k PI3K/AKT/mTOR Pathway This compound->pi3k Modulation nfkb NF-κB Pathway This compound->nfkb Inhibition mapk MAPK Pathway This compound->mapk Regulation apoptosis Apoptosis Pathway This compound->apoptosis Activation nrf2 Nrf2 Pathway This compound->nrf2 Activation antiproliferation Antiproliferative Effects pi3k->antiproliferation Regulates proapoptotic Pro-apoptotic Effects pi3k->proapoptotic Enhances antiinflammatory Anti-inflammatory Effects nfkb->antiinflammatory Mediates mapk->antiproliferation Controls apoptosis->proapoptotic Executes antioxidant Antioxidant Response nrf2->antioxidant Induces nrf2->antiinflammatory Potentiates neuro Neuroprotection antioxidant->neuro cardio Cardioprotection antioxidant->cardio antiinflammatory->neuro antiinflammatory->cardio cancer Cancer Cell Death antiproliferation->cancer proapoptotic->cancer metabolic Metabolic Regulation

Diagram 2: Molecular mechanisms of this compound bioactivity, illustrating key signaling pathways and their resulting therapeutic effects across various disease models.

Conclusion and Future Perspectives

The comprehensive protocols and application notes presented herein provide researchers with standardized methodologies for the bioactivity-guided isolation of this compound from natural sources. The integration of advanced extraction techniques with selective purification strategies enables efficient production of high-purity this compound compounds suitable for pharmacological investigations. The systematic bioactivity assessment framework ensures rigorous evaluation of this compound's therapeutic potential, while the detailed mechanistic studies facilitate understanding of its multifaceted biological effects.

Future developments in this compound research will likely focus on enhancing bioavailability through novel formulation strategies, expanding clinical translation of preclinical findings, and exploring synergistic combinations with other therapeutic agents. Additionally, the application of synthetic biology approaches for sustainable this compound production, as demonstrated in engineered tomato fruits achieving concentrations up to 4.7 mg/g dry weight, represents a promising direction for overcoming supply limitations associated with natural saffron sources [9]. As research continues to elucidate the complex signaling networks modulated by this compound, these protocols will serve as foundational methodologies for advancing this promising natural product toward clinical applications.

References

Crocin in the Forced Swim Test: Protocols & Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core methodology of the mouse Forced Swim Test as applied in recent crocin research, based on established protocols [1] [2].

Aspect Specification
Test Apparatus Transparent cylindrical tank (Plexiglas or similar); Dimensions: ~30 cm height x 20 cm diameter for mice [1].
Water Fill Level ~15 cm depth; mouse cannot touch bottom or escape [1].
Water Temperature 23-25°C (room temperature) [1]. Maintained at ~21°C in some protocols [2].
Test Duration 6 minutes total [1] [2].

| Scoring & Analysis | Analysis Period: Typically the last 4 minutes [1]. Primary Measure: Immobility time (or its inverse, mobility time) [1]. Method: Video recorded and scored manually or with automated tracking software (e.g., EthoVision) [2] [3]. | | Animal Recovery | Gently dried with towels post-test; placed in a clean cage on a heating pad (not exceeding 32°C) to prevent hypothermia [1] [2]. |

The following table consolidates quantitative data on this compound's efficacy from recent preclinical studies, demonstrating a dose-dependent reduction in depressive-like behavior.

Study Model This compound Treatment Key Behavioral Outcome in FST Proposed Mechanisms & Biomarkers

| Nicotine & Ethanol Abstinence (Male Rats) [4] | 20 & 30 mg/kg, oral | ↓ Immobility time, ↑ Struggling time (vs. abstinence-only group) | Neurochemical: ↑ Serotonin, ↑ BDNF; ↓ MAO activity [4]. Oxidative Stress: ↓ MDA; ↑ Thiol, SOD, CAT [4]. Inflammation: Improved inflammatory/anti-inflammatory biomarker balance [4]. | | Chronic Social Defeat Stress (Mice) [5] | 300 mg/kg, single oral dose | ↓ Immobility time | Pharmacokinetics: Rapidly metabolized to crocetin by gut flora; crocetin is the primary active metabolite in the bloodstream [5]. | | Chronic Restraint Stress (Mice) [6] | Not specified in detail | Ameliorated depressive-like behaviors | Molecular Pathway: Activation of the NAMPT-NAD+-SIRT1 pathway [6]. |

Mechanisms of Action: Key Pathways

Research indicates that this compound's antidepressant effects are multi-faceted. The diagram below integrates several key mechanisms identified across recent studies.

G cluster_mechanisms Key Mechanisms of Action Oralthis compound Oral Administration of this compound GutFlora Gut Flora Metabolism Oralthis compound->GutFlora Crocetin Crocetin (Primary Metabolite) GutFlora->Crocetin Primary Conversion Bloodstream Enters Bloodstream & CNS Crocetin->Bloodstream AntiInflammatory Anti-Inflammatory Action Bloodstream->AntiInflammatory Antioxidant Antioxidant Action Bloodstream->Antioxidant Neurochemical Neurochemical & Neurotrophic Effects Bloodstream->Neurochemical NAMPT_PATHWAY Activation of NAMPT-NAD+-SIRT1 pathway Bloodstream->NAMPT_PATHWAY InflammatoryCytokines ↓ Pro-inflammatory cytokines (IL-2, IL-10, VEGF, INF-γ) AntiInflammatory->InflammatoryCytokines NFkB Inhibition of NF-κB pathway AntiInflammatory->NFkB BehavioralOutcome Reduced Immobility in FST (Antidepressant-like Effect) InflammatoryCytokines->BehavioralOutcome NFkB->BehavioralOutcome OxidativeStress ↓ MDA (Lipid Peroxidation) ↑ Antioxidants (Thiol, SOD, CAT) Antioxidant->OxidativeStress OxidativeStress->BehavioralOutcome MonoaminesBDNF ↑ Serotonin, ↓ MAO activity ↑ BDNF levels Neurochemical->MonoaminesBDNF MonoaminesBDNF->BehavioralOutcome NAMPT_PATHWAY->BehavioralOutcome

Application Notes for Researchers

  • Dosing Considerations: Effective doses in rodent studies vary widely. Lower doses (e.g., 20-30 mg/kg) show efficacy in some models [4], while a single high dose (300 mg/kg) is used for rapid antidepressant effects [5]. The conversion to human equivalent doses requires careful calculation.
  • The Gut Flora is Crucial: The efficacy of oral this compound is highly dependent on its metabolism by the gut microbiota into crocetin [5]. Experiments involving antibiotics or germ-free models would significantly alter the pharmacokinetics and outcomes.
  • Beyond the FST: The FST is a screening tool. Robust drug development requires confirming this compound's effects in other depression models (e.g., chronic restraint stress, social defeat) and complementary behavioral tests (e.g., sucrose preference, tail suspension) [4] [5] [6].

I hope this detailed synthesis aids in your research and drug development efforts. Should you require further elaboration on any specific mechanistic pathway, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Crocin in Organ Bath Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Crocin and Experimental Relevance

This compound, a unique water-soluble carotenoid, is primarily extracted from saffron (Crocus sativus L.) and gardenia (Gardenia jasminoides Ellis) fruits [1] [2]. This bioactive compound possesses a dicarboxylic acid structure (crocetin) esterified with various glycosyl groups, resulting in several isomers including this compound I-V [3] [1]. Unlike most carotenoids, this compound's high glycosyl content confers exceptional water solubility, making it particularly suitable for aqueous experimental preparations without requiring organic solvents that might damage biological tissues [1]. This compound has demonstrated diverse pharmacological properties including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects through modulation of multiple signaling pathways [1] [4] [5]. These characteristics make this compound a compelling compound for investigation in organ bath systems to elucidate its direct effects on smooth muscle contractility and neural regulation.

The organ bath technique provides an ex vivo platform for evaluating the direct effects of compounds on isolated tissue specimens while precisely controlling experimental conditions. For this compound research, this system enables investigation of its myomodulatory effects without the confounding factors of systemic metabolism or neuroendocrine influences. Organ bath studies are particularly valuable for characterizing this compound's impact on gastrointestinal smooth muscle, vascular tissue, and other organ systems relevant to its therapeutic applications [6] [7]. This document provides detailed methodologies and technical considerations for implementing this compound experiments in organ bath systems, supporting standardized approaches for pharmacological research.

This compound Properties and Preparation for Experiments

Chemical Characteristics and Stability Considerations

This compound represents a series of hydrophilic carotenoids where the dicarboxylic acid crocetin forms mono- or di-glycosyl esters with glucose and/or gentiobiose sugar moieties [1] [2]. The most prevalent form, this compound-1 (all-trans crocetin di-β-D-gentiobiosyl ester), exhibits maximum absorbance at 440 nm, providing a convenient method for quantification [1]. This compound demonstrates particular sensitivity to environmental factors including temperature, pH, and oxygen exposure [8]. Degradation accelerates significantly at temperatures above 70°C, and the compound is susceptible to photoisomerization, converting from trans- to cis-crocins under specific agro-ecological conditions [1]. These stability considerations necessitate careful handling throughout experimental procedures.

Table 1: Physicochemical Properties of this compound Relevant to Experimental Applications

Property Characteristics Experimental Implications
Solubility High water solubility Suitable for aqueous organ bath preparations without potentially tissue-damaging organic solvents
Stability Thermally labile (>70°C), pH-sensitive, photosensitive Requires protection from light, moderate temperature maintenance, and neutral pH buffers
Absorbance λmax = 440 nm Enables spectrophotometric quantification in experimental solutions
Isomerism Multiple cis/trans isomers (this compound I-V) Standardization of specific isomers needed for reproducible dosing
Biological Half-life Rapid hydrolysis to crocetin in plasma Brief exposure times may be necessary for accurate effect assessment
This compound Preparation and Standardization

For organ bath experiments, this compound is typically prepared as a stock solution in purified water or appropriate buffer. One documented protocol dissolves 20 mg this compound with 12.5 mg EDTA in 4 mL triple-distilled water, yielding a 50 mmol/L stock solution that can be stored at 4°C for limited periods [4]. For quantitative studies, this compound standards can be quantified using UPLC-MS/MS methods, which help avoid in-source dissociation and matrix effects that complicate accurate quantification [3]. Extraction efficiency varies by source material, with saffron and gardenia fruits yielding different this compound profiles. Optimal extraction from gardenia fruits occurs at 55°C for 57 minutes using 56% ethanol, achieving concentrations of approximately 6.64 mg/g dried powder [8].

Experimental Design and Methodologies

Organ Bath Setup and Tissue Preparation

The organ bath system provides a controlled environment for evaluating contractile responses in isolated tissue specimens. The basic setup includes a temperature-regulated tissue chamber containing oxygenated physiological solution, transducers for force measurement, and data acquisition systems. A typical protocol utilizes Krebs-Henseleit solution (composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11 mM glucose, and 2.5 mM CaCl₂) maintained at 37°C and continuously bubbled with carbogen gas (95% O₂/5% CO₂) to maintain physiological pH (7.4) and oxygenation [6] [7]. Tissues are suspended under optimal resting tension (typically 1-2 g for intestinal strips) and allowed to equilibrate for 60-90 minutes with regular solution changes before experimental interventions.

Tissue preparation methods vary based on the target organ. For intestinal studies, such as rat colon, both longitudinal and circular smooth muscle strips can be carefully dissected and mounted in the organ bath [6] [7]. The tissue specimens should be approximately 1-2 cm in length and 2-3 mm in width to ensure adequate oxygenation of all tissue layers. Vascular tissues may require different dimensions and resting tensions based on vessel size and wall thickness. Following mounting, tissues undergo an equilibration period where they develop stable basal tone, after which viability is assessed using standard contractile agents like acetylcholine (10⁻⁶ M) or potassium chloride (60 mM). Tissues demonstrating inadequate responses should be excluded from experimental analysis.

Compound Application and Response Assessment

This compound is typically applied to the organ bath in cumulative concentrations ranging from 0.2 to 1.0 mmol/L, based on documented experimental designs [4]. Each concentration should remain in contact with the tissue for a sufficient period to reach a stable response (typically 5-10 minutes) before subsequent additions. Contractile responses can be evaluated against standard agonists like acetylcholine (10⁻⁹–10⁻⁵ M) to provide reference points for effect magnitude [6]. Both amplitude and frequency of spontaneous contractions should be recorded, in addition to responses to electrical field stimulation (EFS) where applicable. EFS parameters typically range from 0.1–20 Hz, with pulse durations of 0.5 ms at supramaximal voltage (approximately 70 V), delivered via parallel platinum electrodes [6].

To investigate mechanisms of action, specific inhibitors can be introduced to the organ bath prior to this compound exposure. For example, atropine (10⁻⁶ M) can be applied to assess cholinergic pathway involvement [6] [7]. Similarly, inhibitors of key signaling pathways such as PI3K/AKT/mTOR, MAPK, or JAK/STAT can be employed to delineate this compound's molecular targets [5]. Experimental protocols should include appropriate control tissues exposed to vehicle solutions alone to account for time-dependent changes in tissue responsiveness. Data is typically normalized to tissue weight or cross-sectional area to enable comparisons across preparations.

Table 2: Documented Experimental Parameters for this compound in Organ Bath Studies

Experimental Aspect Reported Parameters References
Effective Concentration Range 0.2-1.0 mmol/L [4]
Incubation Duration 0-72 hours (time-dependent effects observed) [4]
Temperature Conditions 37°C (physiological) [6] [7]
Solvent Compatibility Aqueous solutions (water, physiological buffers) [1] [4]
Electrical Field Stimulation 0.1-20 Hz, 0.5 ms pulse duration, 70 V [6]
Response to Cholinergic Blockade Variable based on tissue type [6] [7]

Molecular Signaling Pathways and Mechanisms

This compound exerts its biological effects through modulation of multiple cell signaling pathways that potentially influence smooth muscle contractility and neural regulation. In cancer cell models, this compound has demonstrated pro-apoptotic effects through downregulation of the JAK/STAT pathway, specifically reducing Jak2 and Stat3 expression while promoting caspase-3 activation [4]. Similar mechanisms may contribute to its effects on electrically-stimulated contractile responses in certain tissues. The neuroprotective properties of this compound involve activation of the PI3K/AKT/mTOR pathway, Notch signaling, and cyclic-AMP response element-binding protein (CREB) [5]. These pathways potentially influence neurogenic components of contractile responses in organ bath preparations.

The cardiovascular effects of this compound appear mediated through inhibition of toll-like receptors, while its impact on metabolic disorders involves regulation of AMP-activated protein kinase (AMPK), mitogen-activated protein kinases (MAPK), and peroxisome proliferator-activated receptor (PPAR) pathways [5]. Additionally, this compound demonstrates antioxidant properties through nuclear factor-erythroid factor 2-related factor 2 (Nrf2) pathway activation and p53 signaling pathway stimulation, which may contribute to tissue protection in inflammatory conditions [5]. Understanding these diverse mechanisms provides a framework for interpreting this compound's effects in organ bath experiments and designing appropriate pharmacological interventions.

G This compound This compound PI3K_AKT_mTOR PI3K_AKT_mTOR This compound->PI3K_AKT_mTOR Activates JAK_STAT JAK_STAT This compound->JAK_STAT Inhibits MAPK MAPK This compound->MAPK Regulates Nrf2 Nrf2 This compound->Nrf2 Activates p53 p53 This compound->p53 Activates CREB CREB This compound->CREB Activates Notch Notch This compound->Notch Activates TLR TLR This compound->TLR Inhibits Neuroprotection Neuroprotection PI3K_AKT_mTOR->Neuroprotection Induces Apoptosis Apoptosis JAK_STAT->Apoptosis Promotes Antioxidant Antioxidant Nrf2->Antioxidant Mediates p53->Antioxidant Contributes CREB->Neuroprotection Enhances Notch->Neuroprotection Supports

Diagram 1: this compound Molecular Signaling Pathways. This diagram illustrates the key molecular pathways modulated by this compound, showing both activating and inhibitory effects that may underlie its physiological actions in various tissue types.

Data Quantification and Analysis

Response Measurement and Normalization

Contractile responses in organ bath experiments are typically quantified as force development in grams or millinewtons (mN), with data often normalized to tissue cross-sectional area to enable comparisons between preparations. The cross-sectional area (CSA) can be calculated using the formula: CSA = tissue mass (g) / [tissue length (cm) × density (g/cm³)], where density is approximately 1.05 g/cm³ for smooth muscle tissues. For electrical field stimulation experiments, responses are frequently expressed as percentage of maximal response to a reference agonist like acetylcholine (10⁻⁵ M) or as absolute force development. Neurogenic components can be identified by their sensitivity to tetrodotoxin (TTX, 1 μM), which blocks neuronal sodium channels and thereby eliminates neural contributions to the contractile response.

Data analysis should account for both amplitude and kinetics of responses. Key parameters include: (1) basal tone (resting tension), (2) amplitude of spontaneous phasic contractions, (3) frequency of spontaneous contractions, (4) response magnitude to agonists, and (5) response to EFS. For concentration-response studies, data can be fitted to sigmoidal curves using nonlinear regression to determine EC₅₀ values (concentration producing half-maximal effect) and maximal responses (Eₘₐₓ). Statistical comparisons between treatment groups should employ appropriate tests such as Student's t-test for two groups or ANOVA with post-hoc testing for multiple comparisons, with significance set at p < 0.05.

Documentation of this compound Effects in Biological Systems

Table 3: Documented Effects of this compound in Experimental Models

Experimental System Observed Effects Concentrations/Exposure References
Human skin cancer cells A431 and SCL-1 Dose-dependent inhibition of cell viability; G0/G1 cell cycle arrest; promoted apoptosis 0.2-1.0 mmol/L for 24 h [4]
Rat colon smooth muscle strips Altered response to electrical field stimulation; minimal effect on direct acetylcholine response Comparable to therapeutic concentrations [6]
Saffron extracts Antioxidant activity via ORAC assay: 50.9 ± 0.5; NO scavenging: 35.2 ± 0.2% inhibition Varies by extraction method and source [2]
Diabetic nephropathy model Amelioration of oxidative stress and inflammatory cascade Preclinical model dosing [5]
Coronary artery disease patients Improved gene expression of SIRT1, AMPK, LOX1, NF-κB, and MCP-1 Clinical trial: 20 mg/day [5]

Technical Considerations and Troubleshooting

Optimization of Experimental Conditions

Successful investigation of this compound in organ bath systems requires attention to several technical considerations. This compound's thermal instability necessitates maintaining physiological temperatures (37°C) without excessive heating that might promote degradation [8]. The compound's photosensitivity warrants protecting solutions and tissues from direct light exposure throughout experiments. When preparing this compound solutions, fresh stock solutions should be prepared regularly, and concentration verification via spectrophotometry (440 nm absorbance) is recommended when possible. For studies examining neural mechanisms, electrical field stimulation parameters should be carefully calibrated to selectively activate neural elements without direct smooth muscle stimulation.

Common challenges in organ bath experiments with this compound include response variability between tissue specimens and potential time-dependent changes in tissue responsiveness. These issues can be mitigated through adequate sample sizes, careful tissue handling to minimize damage during dissection, and appropriate counterbalancing of experimental treatments. When examining subtle effects on neurogenic responses, confirming neural integrity through verification of tetrodotoxin-sensitive components is essential. For investigations of mechanism, selective inhibitors should be pre-tested to confirm efficacy and specificity in the tissue system under study.

Interpretation and Translation of Findings

Interpretation of this compound effects in organ bath systems should consider its multiple molecular targets and potential tissue-specific actions. The concentrations required for observable effects in ex vivo systems may exceed plasma levels achievable through oral administration in vivo, reflecting extensive metabolism and rapid hydrolysis to crocetin in the intestinal tract [1]. Thus, findings from organ bath studies primarily demonstrate pharmacological potential rather than predicting precise clinical effects. Additionally, this compound's diverse effects on signaling pathways suggest it may exert modulatory rather than directly agonist/antagonist actions on contractile responses.

Translation of organ bath findings to physiological or therapeutic contexts should incorporate consideration of metabolic transformation, with this compound being hydrolyzed to crocetin by intestinal enzymes and fecal bacteria [1]. This transformation potentially alters biological activity and should inform interpretation of results. Furthermore, potential sex-dependent responses warrant consideration, as some studies have identified differential effects in male versus female tissues [7]. These factors highlight the importance of complementary in vitro, ex vivo, and in vivo approaches for comprehensive characterization of this compound's pharmacological properties.

Conclusion and Future Directions

Organ bath methodologies provide valuable approaches for characterizing this compound's direct effects on smooth muscle contractility and neural regulation. The experimental protocols outlined herein enable standardized investigation of this unique water-soluble carotenoid across various tissue systems. This compound's multifaceted mechanisms of action, encompassing modulation of PI3K/AKT/mTOR, JAK/STAT, MAPK, and other signaling pathways, underlie its diverse physiological effects [5]. These properties, combined with its favorable safety profile documented in clinical trials [1], support continued investigation of its therapeutic potential.

Future research directions should address several knowledge gaps, including detailed concentration-response relationships across different tissue types, comparative potency of different this compound isomers, and potential interactions with conventional pharmacological agents. Advanced experimental approaches might incorporate simultaneous measurement of contractile responses and intracellular signaling events, or tissue-specific knockout models to elucidate precise mechanisms. Standardization of this compound sources and extraction methods will enhance reproducibility across studies [3] [8]. As research progresses, organ bath techniques will continue providing fundamental insights into this compound's physiological actions and therapeutic potential for gastrointestinal, cardiovascular, and other disorders characterized by altered smooth muscle function.

References and Additional Resources

  • PMC (2025). Development of a UHPLC-MS method to avoid the in-source dissociation interference for crocins in Buddlejae flos and yellow rice. Frontiers in Plant Science. [3]

  • PMC (2022). This compound: Functional characteristics, extraction, food applications, and cognition-enhancing effects. Frontiers in Nutrition. [1]

  • PMC (2018). This compound promotes apoptosis of human skin cancer cells by downregulating JAK/STAT pathway. Experimental and Therapeutic Medicine. [4]

  • PubMed (2022). This compound molecular signaling pathways at a glance: A comprehensive review. Phytotherapy Research. [5]

  • ScienceDirect (2024). Improved Extraction of this compound and Comprehensive Investigation of Its Physicochemical and Functional Properties. Journal of Food Engineering. [9]

  • Frontiers (2023). Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy. Frontiers in Neuroscience. [6]

  • MDPI (2024). Ex Vivo Study of Colon Health, Contractility and Innervation after Regular Exposure to Instant Cascara Beverage. Foods. [7]

  • MDPI (2023). Evaluation of this compound Content and In Vitro Antioxidant and Anti-Glycation Activity of Different Saffron Extracts. Plants. [2]

  • MDPI (2022). Extraction Optimization of this compound from Gardenia Fruits Using Response Surface Methodology. Horticulturae. [8]

References

crocin degradation prevention methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the most critical factors to control to prevent crocin degradation during storage?

    • A: The three most critical factors are light, temperature, and pH.
      • Light: Crocins are susceptible to photoisomerization and degradation. Always store this compound extracts and purified materials in light-opaque, amber glass vessels or containers that block light [1] [2].
      • Temperature: Store samples at low temperatures (e.g., -20°C or lower). Refrigerate or freeze solutions for long-term storage, and avoid repeated freeze-thaw cycles [2].
      • pH: Avoid highly acidic conditions, as low pH can accelerate the degradation of this compound molecules [2].
  • Q2: I need high-purity this compound-I, but my yields are low due to degradation during purification. What can I do?

    • A: Consider using continuous chromatography methods like MCSGP. This method reduces processing time and solvent exposure compared to traditional batch chromatography, leading to a +334% increase in recovery and +307% increase in productivity for this compound-I while maintaining 99.7% purity. This minimizes the time the sensitive compound spends in the purification system [2].
  • Q3: How can I improve the stability of crocins during the initial extraction from saffron?

    • A: Use ethanol as your extraction solvent and perform the extraction in the dark. One protocol involves soaking powdered saffron in 80% ethanol and keeping it in darkness to prevent light-induced degradation. Concentration of the extract should be done under low pressure (e.g., using a rotary evaporator) to avoid high temperatures [1].

Troubleshooting Guides

Problem: Low Purity and Yield of this compound-I

Issue: The structural similarity of different crocins makes it difficult to isolate pure this compound-I without significant loss or degradation using standard batch chromatography.

Solution: Implement a continuous chromatography process.

  • Recommended Protocol: Twin-Column MCSGP (Multicolumn Countercurrent Solvent Gradient Purification) [2]
    • Stable Feed Preparation: Perform an environmentally friendly ethanolic extraction of saffron stigma. Ensure the feed solution is stored at low temperature and in the dark to maintain a stable composition before purification.
    • System Setup: Use two identical columns interconnected with switching valves. The only organic solvent required is ethanol, making the process greener.
    • Process Execution: The MCSGP process automatically recycles the overlapping impure fractions (containing both weak/strong impurities and the target this compound-I). This internal recycling prevents the loss of the target compound, which is a major drawback in batch processes.
    • Collection: Collect the high-purity this compound-I fraction after the system reaches a steady state.

The following diagram illustrates the core concept of the MCSGP process, showing how impurities are separated from the target product (this compound-I) through internal recycling.

MCSGP_Core_Concept Feed Feed Col1 Column 1 Feed->Col1 Load & Elute Col2 Column 2 Col1->Col2 Recycle W/P & P/S Zones Waste Waste (Weak/Strong Impurities) Col1->Waste Product High-Purity This compound-I Col1->Product Col2->Col1 Recycle W/P & P/S Zones

Diagram 1: The MCSGP process uses two columns to recycle impure fractions, maximizing yield and purity of this compound-I [2].

Problem: Low Stability During Extract Concentration and Processing

Issue: Crocins, especially the thermally sensitive this compound-I, degrade when exposed to high temperatures or inefficient purification methods.

Solution: Use antisolvent precipitation as a cost-effective and mild enrichment step.

  • Recommended Protocol: Antisolvent Precipitation for this compound Enrichment [1]
    • Preparation: Create a concentrated crude extract of saffron in 80% ethanol.
    • Optimized Conditions: Use Response Surface Methodology (RSM) to fine-tune parameters. The optimal conditions found in a recent study are:
      • Saffron concentration: 59.94 mg/mL
      • Antisolvent-to-solvent ratio: 3.09
      • Addition rate: 782.42 µL/min
      • Temperature: 28.3 °C
    • Antisolvent Selection:
      • Use ethyl acetate to maximize total this compound content (81% increase).
      • Use ethyl acetoacetate for selective enrichment of This compound-I (increases content from 26% to 47%).
    • Procedure: Slowly add the antisolvent to the crude extract under the optimized conditions. This will cause the crocins to precipitate selectively, also reducing undesired components like picrothis compound. Recover the precipitate by centrifugation.

The workflow for this antisolvent precipitation method is summarized below.

Antisolvent_Workflow Start Crude Saffron Extract Opt1 Optimize Parameters: • Saffron Concentration • Antisolvent/Solvent Ratio • Addition Rate • Temperature Start->Opt1 AS1 Add Antisolvent: • Ethyl Acetate (Total Crocins) • Ethyl Acetoacetate (this compound-I) Opt1->AS1 Ppt Precipitation of Crocins AS1->Ppt Cent Centrifugation Ppt->Cent Final Enriched this compound Powder Cent->Final

Diagram 2: Experimental workflow for enriching crocins via antisolvent precipitation [1].

Summary of Key Experimental Parameters

For quick reference, here are the key parameters for the discussed methods.

Table 1: Key Parameters for Antisolvent Precipitation of Crocins [1]

Parameter Optimal Value Purpose/Note
Saffron Concentration 59.94 mg/mL Balanced concentration for efficient precipitation
Antisolvent-to-Solvent Ratio 3.09 Critical for inducing selective precipitation
Antisolvent Addition Rate 782.42 µL/min Controlled rate for optimal crystal formation
Temperature 28.3 °C Maintains stability of heat-sensitive this compound-I
Antisolvent (Total Crocins) Ethyl Acetate Increased total this compound content by 81%
Antisolvent (this compound-I) Ethyl Acetoacetate Selectively increased this compound-I to 47% of total

Table 2: Stability and Storage Conditions for this compound Samples [1] [2]

Factor Recommended Condition Rationale
Light Store in darkness; use light-opaque containers Prevents photoisomerization and degradation
Temperature Store at low temperatures (e.g., -20°C) Slows down kinetic degradation processes
Solvent (Purification) Use ethanol A greener solvent that avoids harsh conditions
pH Avoid acidic conditions (low pH) Acidic environments accelerate this compound degradation

References

Crocin Solubility Enhancement Techniques

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key techniques identified in the current literature for enhancing the solubility and bioavailability of crocin.

Technique Key Formulation Details Mechanism of Action Key Experimental Findings Impact on Solubility/Bioavailability
Phospholipid Complexation [1] [2] This compound to Egg Phosphatidylcholine (EPC) molar ratio of 1:2; solvent evaporation method. Formation of a complex via hydrogen bonding, increasing lipophilicity. Optimal 1:2 ratio confirmed by Molecular Dynamics; decreased crystallinity (XRD); increased n-octanol solubility [1] [2]. Enhances lipophilic solubility, promising for improved oral bioavailability [1] [2].
Mixed Micelle Formation [3] Combination with saponin glycyrrhizin (GA) and/or linoleic acid in aqueous solution. Formation of mixed micelles through amphiphilic interactions. NMR studies (T2 relaxation, NOESY) confirm incorporation into micelles; located near lipid bilayer surface [3]. Improves aqueous stability and protects from degradation/oxidation [3].
Antisolvent Precipitation [4] Ethyl acetate antisolvent; saffron conc.: 59.94 mg/mL; antisolvent-to-solvent ratio: 3.09. Selective precipitation to enrich this compound content and remove impurities (e.g., picrothis compound). Increased total this compound content by 81%; this compound-I content reached 55% of total crocins [4]. Purification indirectly supports solubility studies by providing high-purity, concentrated material [4].
Multicolumn Chromatography (MCSGP) [5] Twin-column countercurrent chromatography with ethanol as a green solvent. Continuous chromatographic separation resolving purity-yield trade-off. Achieved 99.7% purity; +334% recovery and -92% solvent consumption compared to batch process [5]. Purification indirectly supports solubility studies by providing high-purity, concentrated material [5].

Experimental Protocols & Workflows

Here are the detailed methodologies for two primary techniques, presented as step-by-step guides suitable for a laboratory setting.

Protocol 1: Preparation of this compound-Phospholipid Complex (CPC)

This protocol is adapted from the solvent evaporation method used in recent studies [1] [2].

  • Step 1: In-silico Screening (Optional but Recommended)

    • Use molecular docking (e.g., AutoDock Vina) to preliminarily assess the binding affinity and interactions between this compound and the phospholipid (e.g., Egg Phosphatidylcholine, EPC).
    • Perform Molecular Dynamics (MD) simulations (e.g., using Gromacs) for 100 ns to determine the most stable molar ratio (a 1:2 this compound:EPC ratio was found optimal).
  • Step 2: Complex Preparation

    • Weighing: Accurately weigh this compound and EPC according to the desired molar ratio (e.g., 1:2).
    • Dissolution: Completely dissolve both components in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.
    • Reaction: Reflux the mixture at 40-45 °C for 3 hours with constant stirring.
    • Evaporation: Remove the solvent under vacuum using a rotary evaporator at 40°C.
    • Collection: Collect the resulting solid complex, store in an amber glass bottle, and keep in a freezer for further analysis.
  • Step 3: Characterization & Validation

    • Solubility Studies: Compare the solubility of pure this compound and the CPC in n-octanol and water to demonstrate enhanced lipophilicity.
    • FTIR: Confirm the formation of hydrogen bonds by observing shifts in characteristic peaks (e.g., -OH, C=O).
    • XRD: Analyze the crystallinity; a decrease in sharp peaks indicates successful complexation and amorphization.
    • NMR (¹H-NMR): Provide evidence of interaction between this compound and phospholipid molecules.

The following diagram illustrates the core experimental workflow for creating and validating the phospholipid complex.

G Start Start: Prepare Materials MD Molecular Dynamics Simulation (Optional) Start->MD Ratio Determine Optimal Molar Ratio (e.g., 1:2) MD->Ratio Dissolve Dissolve in Dichloromethane Ratio->Dissolve Reflux Reflux at 40-45°C for 3 hours Dissolve->Reflux Evaporate Evaporate Solvent under Vacuum Reflux->Evaporate Collect Collect this compound-Phospholipid Complex (CPC) Evaporate->Collect Char Characterize Complex Collect->Char Sol Solubility Test Char->Sol FTIR FTIR Analysis Char->FTIR XRD XRD Analysis Char->XRD

Protocol 2: Formulating this compound-Loaded Mixed Micelles

This protocol is based on an NMR study that characterized this compound's interaction with other amphiphiles [3].

  • Step 1: Preparation of Stock Solutions

    • Prepare an aqueous stock solution of this compound. Note that the Critical Micellar Concentration (CMC) of pure this compound is approximately 0.2 mM [3].
    • Prepare separate aqueous stock solutions of glycyrrhizin (GA) and/or linoleic acid.
  • Step 2: Mixed Micelle Formation

    • Mix the stock solutions at desired concentration ratios. For example, to study this compound-GA interaction, prepare a sample containing both compounds.
    • Vortex the mixture thoroughly to ensure homogeneity.
    • Allow the system to equilibrate.
  • Step 3: Characterization & Validation

    • NMR Spectroscopy: This is the primary technique for confirming mixed micelle formation.
      • T2 Relaxation Measurements: A significant decrease in the spin-spin relaxation time (T2) of this compound's proton signals (e.g., methyl groups near 2 ppm) upon addition of GA or lipids indicates reduced mobility due to incorporation into a larger micellar structure.
      • NOESY Spectroscopy: The observation of Nuclear Overhauser Effect (NOE) signals between protons of this compound and protons of GA/lipids provides direct evidence of spatial proximity (< 5 Å), confirming mixed micelle formation.

The following diagram illustrates the process of forming and validating mixed micelles.

G P1 1. Prepare Stock Solutions A1 This compound in Water P1->A1 A2 Glycyrrhizin (GA) in Water P1->A2 A3 Linoleic Acid in Water P1->A3 B1 Mix Solutions at Desired Ratios A1->B1 A2->B1 A3->B1 P2 2. Form Mixed Micelles B2 Vortex and Equilibrate B1->B2 P3 3. Characterize with NMR B2->P3 C1 T2 Relaxation Measurements P3->C1 C2 NOESY Spectroscopy P3->C2 Outcome Outcome: Confirmed Mixed Micelle Formation C1->Outcome C2->Outcome

Frequently Asked Questions & Troubleshooting

Q1: Our prepared this compound-phospholipid complex shows poor complexation efficiency in FTIR and XRD. What could be the reason?

  • A: This is often related to the preparation conditions. Ensure that:
    • The reflux time (3 hours) and temperature (40-45°C) are strictly maintained to facilitate adequate interaction [2].
    • The molar ratio is correct. A 1:2 (this compound:phospholipid) ratio was computationally and experimentally determined to be optimal; deviations can lead to incomplete complexation [1] [2].
    • The solvent is completely evaporated,--as residual solvent can interfere with the complex formation.

Q2: When attempting to form mixed micelles, how can I conclusively prove that this compound is integrated into the micelle and not just coexisting in solution?

  • A: Simple dilution tests or dynamic light scattering (DLS) are not conclusive. The most direct evidence comes from NMR techniques:
    • T2 Relaxation Time: A measurable decrease in the T2 relaxation time of this compound's protons indicates restricted motion, consistent with incorporation into a larger micellar assembly [3].
    • NOESY Spectra: The gold-standard proof is the observation of intermolecular NOE cross-peaks between protons of this compound and protons of the other amphiphile (e.g., glycyrrhizin). This confirms they are within ~5 Å of each other, which is definitive proof of a mixed micelle [3].

Q3: Why is the purity of the starting this compound material important for solubility enhancement experiments?

  • A: High purity is critical for obtaining reproducible and interpretable results. Impurities like picrothis compound can compete for interaction sites (e.g., with phospholipids), skew solubility measurements, and interfere with analytical characterization (e.g., NMR/FTIR signals). Using techniques like antisolvent precipitation [4] or multicolumn chromatography [5] to obtain high-purity this compound, especially this compound-I, ensures that the observed effects are solely due to the compound of interest.

References

Formulation Strategies to Enhance Crocin Stability

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge is that crocin is highly sensitive to heat, light, and acidic pH, leading to degradation and low oral bioavailability [1] [2]. The following table summarizes the primary formulation approaches to overcome these issues.

Strategy Mechanism of Action Key Outcomes & Improvements

| Cyclodextrin Inclusion Complexes [2] | Formation of host-guest complexes where crocetin (active metabolite) is encapsulated within the hydrophobic cyclodextrin cavity. | Solubility: Increased by 6,500-10,000 times. Stability: Significant improvement under heat, light, and humid conditions. Bioavailability: Oral bioavailability in rats increased 3 to 4-fold. | | Alternative Drying Techniques [3] | Using freeze-drying (lyophilization) instead of traditional shade drying to process saffron stigmas. | Quality Preservation: Better preserves this compound, picrothis compound, and safranal content. Structural Integrity: Maintains superior cellular integrity of the material. Color Retention: Results in higher anthocyanin and this compound content. | | Gastroretentive Drug Delivery Systems (Conceptual) | Extending gastric residence time to allow for more gradual release and potentially reduced exposure to harsh acidic conditions. | Note: This is a proven strategy for other pH-sensitive compounds like curcumin [4] [5]. While specific research for this compound was not found in the search results, the principle is highly relevant for gastric instability. |

Detailed Experimental Protocols

Protocol 1: Preparing Cyclodextrin Inclusion Complexes via Ultrasonication

This protocol is adapted from a study that successfully enhanced the properties of trans-crocetin (CRT), the active metabolite of this compound [2].

  • Objective: To prepare solid inclusion complexes (ICs) of CRT with cyclodextrins (CDs) to improve solubility and stability.
  • Materials:
    • trans-Crocetin (CRT)
    • Cyclodextrins (α-CD, HP-β-CD, or γ-CD)
    • 0.1 M NaOH and 0.1 M HCl solutions
    • Distilled water
    • Ultrasonic bath
    • Freeze-dryer
  • Procedure:
    • Dissolve CRT: Dissolve CRT in 0.1 M NaOH to create a CRT solution.
    • Prepare CD Solution: Suspend the chosen cyclodextrin in distilled water.
    • Mix Solutions: Add the CRT solution dropwise to the aqueous CD solution with a molar ratio of CRT to CD of 1:3.
    • Sonication: Sonicate the mixed solution for 3 hours.
    • Precipitate Complexes: Adjust the pH of the solution to 4.5 using 0.1 M HCl.
    • Filter and Recover: Filter the solution through a 0.22 μM membrane to remove any uncomplexed material.
    • Lyophilize: Freeze-dry the filtrate to obtain a solid inclusion complex powder.
  • Characterization & Analysis:
    • Encapsulation Efficiency (EE): Determine using HPLC. The expected EE is approximately 90% [2].
    • Solubility Studies: Perform phase solubility studies as per Higuchi and Connors method [2].
    • Structural Confirmation: Use FTIR and Powder X-ray Diffraction (PXRD) to confirm the formation of the inclusion complex and the change in the drug's crystalline state [2].
Protocol 2: Optimizing Saffron Processing via Freeze-Drying

This protocol focuses on preserving this compound from the initial material processing stage [3].

  • Objective: To dry saffron stigmas using freeze-drying to maximize the retention of this compound and other bioactive compounds.
  • Materials:
    • Fresh saffron stigmas
    • Freeze-dryer
  • Procedure:
    • Preparation: Spread fresh saffron stigmas evenly on freeze-dryer trays.
    • Freezing: Load the trays into the freeze-dryer and freeze the material.
    • Primary Drying: Apply a vacuum to sublime the ice. A specific protocol cited a temperature of -80°C for 44 hours [3].
    • Secondary Drying: Gently raise the temperature under continued vacuum to remove any remaining bound moisture.
    • Storage: Store the freeze-dried saffron in airtight, light-protected containers.
  • Quality Control:
    • Chemical Analysis: Use HPLC to quantify this compound, picrothis compound, and safranal content. Freeze-dried samples are expected to show superior retention of these compounds compared to shade-dried samples [3].
    • Physical Analysis: Measure color intensity (e.g., using a colorimeter) and water activity [3].

Troubleshooting Common Experimental Issues

Problem: Low encapsulation efficiency in cyclodextrin complexes.

  • Solution: Ensure the molar ratio of CRT to CD is optimized (1:3 is a starting point). Verify the sonication time and power are sufficient for complexation. Confirm the pH is accurately adjusted to 4.5 to precipitate the complex effectively [2].

Problem: The inclusion complex powder is hygroscopic.

  • Solution: Store the final product in a desiccated environment. The freeze-drying process itself produces a dry powder, but proper storage is crucial for long-term stability [2].

Problem: Inconsistent results when reproducing the freeze-drying process.

  • Solution: Meticulously control and document all process parameters, including freezing rate, shelf temperature, vacuum pressure, and total cycle time. Consistent protocol is key to reproducible results [3].

The following diagram illustrates the experimental workflow for creating and analyzing cyclodextrin inclusion complexes.

cluster_1 Preparation Phase cluster_2 Complexation & Recovery Start Start: Prepare Materials A Dissolve crocetin (CRT) in 0.1 M NaOH Start->A C Mix solutions at a 1:3 CRT:CD molar ratio A->C B Suspend cyclodextrin (CD) in distilled water B->C D Sonicate mixture for 3 hours C->D E Adjust pH to 4.5 with 0.1 M HCl D->E F Filter through 0.22 μm membrane E->F G Freeze-dry filtrate to obtain solid powder F->G H Characterize Final Product G->H

Key Insights for Researchers

  • Direct Metabolite Formulation: Since this compound is hydrolyzed in the gut to crocetin (CRT), which is the active metabolite, formulating directly with CRT can be a more efficient strategy. The cyclodextrin complexation method was developed for CRT and shows remarkable success [2].
  • Multi-Stage Optimization: Stability should be considered at every stage, from the initial processing of the plant material (using freeze-drying) to the final formulation (using complexation) [3] [2].
  • Relevance of Other Models: While not directly tested for this compound, gastroretentive systems like expandable films and in-situ gels have proven highly effective for other unstable, poorly soluble compounds like curcumin. This represents a promising and logical avenue for future this compound formulation work [4] [5].

References

Current Understanding of Crocin Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

The core finding from recent research is that after oral administration, crocin is rapidly and extensively metabolized into its aglycone, crocetin, primarily by the gut microbiota, rather than by human or animal metabolic enzymes [1].

The following table summarizes the key experimental observations:

Aspect Key Finding Experimental Context
Primary Metabolic Site Gut microbiota [1] In vivo (mice, rats); in vitro with gut flora cultures
Role of Hepatic/Intestinal Microsomes Limited contribution (<10% conversion) [1] In vitro incubation with microsomes
Stability in GI Tract Fluids Relatively stable (no crocetin detected) [1] In vitro incubation in artificial gastric and intestinal fluid
Impact of Gut Flora Inhibition Drastically reduced crocetin production; abolished antidepressant effect of this compound [1] In vivo studies with antibiotic cocktail (ABX)-treated mice
Bioavailability This compound: Low (Cmax = 43.5 ± 8.6 μg/L). Crocetin (metabolite): High (Cmax = 4662.5 ± 586.1 μg/L) [1] Pharmacokinetic study in mice after oral this compound administration (300 mg/kg)

Research Implications and Suggested Directions

Since direct protocols for preventing enzymatic degradation are not available, your research could explore the following areas based on existing knowledge:

  • Focus on the Gut Flora Pathway: If your experimental goal is to prevent the conversion of this compound to crocetin in vivo, targeting the gut microbiota is the most logical approach. The use of antibiotic cocktails in animal models is a proven method to inhibit this metabolic pathway [1].
  • Consider Using Crocetin Directly: For in vivo studies, given that crocetin is the primary metabolite detected in the bloodstream and brain, and it itself shows potent bioactivity (e.g., antidepressant effects), you might consider administering crocetin directly to achieve more predictable plasma and tissue levels [1].
  • Explore In Vitro Stability: For in vitro experiments, the finding that this compound is stable in artificial gastric and intestinal fluid is encouraging [1]. Your efforts might be better focused on controlling other experimental conditions, such as potential bacterial contamination in cell culture media that could introduce unwanted enzymatic activity.

Conceptual Experimental Workflow

The diagram below illustrates the metabolic fate of orally administered this compound and a key experimental approach to inhibit its degradation, as revealed by the current research.

G Oralthis compound Oral Administration of this compound GIStable Passes Stomach & Intestines (Relatively Stable) Oralthis compound->GIStable GutFlora Gut Microbiota GIStable->GutFlora Reaches Colon Conversion Extensive Metabolism to Crocetin GutFlora->Conversion Inhibited Metabolism Inhibited GutFlora->Inhibited If inhibited SystemicCrocetin Crocetin enters systemic circulation Conversion->SystemicCrocetin ObservedEffect Observed Pharmacological Effect SystemicCrocetin->ObservedEffect ABXTreatment Antibiotic Cocktail (ABX) Treatment ABXTreatment->GutFlora Inhibits EffectAbrogated Pharmacological Effect Abrogated Inhibited->EffectAbrogated

Conclusion

References

Fundamental Storage Conditions for Crocin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary environmental factors that degrade crocin and the recommended countermeasures.

Factor Effect on this compound Recommended Storage Condition
Temperature High temperatures accelerate degradation and cause significant activity loss [1]. Store at low temperatures; specific optimal range for pure compound not defined in search results.
Light Exposure Exposure to light, particularly short-wavelength "blue" light, induces oxidative stress and degradation; sensitive to general light exposure [2] [3]. Protect from light, especially short-wavelength/blue light. Use amber glass or opaque containers.
Oxygen Presence of oxygen contributes to degradation [1]. Store in an inert atmosphere (e.g., nitrogen). Use sealed containers to minimize oxygen exposure.
pH Stability decreases in acidic environments; unstable at low pH [3] [1]. Maintain in a neutral-to-alkaline pH environment.
Physical State The compound is insoluble in water and most organic solvents, complicating its formulation and storage as a pure substance [4]. Consider advanced formulation strategies (see below) to overcome inherent instability.

Advanced Stabilization Strategies

Given the inherent instability of pure this compound, advanced formulation strategies are often necessary for viable storage and application.

Strategy Methodology Key Outcome
Cyclodextrin Inclusion Complexes Form inclusion complexes (ICs) with cyclodextrins (α-CD, HP-β-CD, γ-CD) via sonication and freeze-drying [4]. Increases water solubility by 6500-10,000 times and significantly improves stability against heat, light, and moisture. Oral bioavailability in rats increased 3-4 times [4].
Nanoencapsulation in Double-Layer Emulsions Create Water-in-Oil-in-Water (W1/O/W2) emulsions using surfactants (e.g., PGPR) and biopolymer coatings (e.g., Pectin, Gum Arabic) [1]. Protects against acidic pH (stomach) and controls release in the intestine. Pectin-stabilized emulsions showed the highest viscosity and lowest premature release [1].

Experimental Protocol: Testing Storage Stability

You can use the following workflow to experimentally determine the best storage conditions for your specific this compound sample.

cluster_stress_conditions Stressed Storage Conditions Start Start: Prepare this compound Samples A Apply Stabilization Strategy (e.g., Cyclodextrin Complex, Nanoencapsulation) Start->A B Divide into Aliquots A->B C Apply Stressed Storage Conditions B->C C1 High Temperature (e.g., 40°C, 60°C) B->C1 Aliquot C2 Light Exposure (e.g., Blue Light, Sunlight) B->C2 Aliquot C3 Humidity (e.g., 75% RH, 92% RH) B->C3 Aliquot C4 Oxidative Stress (e.g., Open Vial) B->C4 Aliquot D Incubate for Predefined Time C->D E Analyze this compound Content D->E F Compare to Baseline E->F C1->D C2->D C3->D C4->D

Methodology Details:

  • Sample Analysis: Use High-Performance Liquid Chromatography (HPLC) to accurately measure this compound content and purity before and after storage. This is the industry standard for quantifying this compound [5] [6] [4].
  • Accelerated Stability Studies: Store samples in stability chambers that control temperature and relative humidity (e.g., 40°C/75% RH). Testing under International Council for Harmonisation (ICH) guidelines provides predictive data for shelf-life [4].

Frequently Asked Questions (FAQs)

Q1: Why is the this compound in my aqueous solution degrading even when stored in the dark at 4°C? A: Pure this compound has inherently low stability and water solubility [4] [3]. Even under ideal physical conditions, it remains susceptible to hydrolysis and oxidation over time. For aqueous solutions, formulating this compound as a cyclodextrin inclusion complex is the most effective way to improve both solubility and solution-state stability [4].

Q2: I am developing an oral drug. How can I protect this compound from degradation in the stomach? A: The acidic environment of the stomach (pH ~1.2) rapidly degrades this compound [1]. Nanoencapsulation in double-layer emulsions stabilized with pectin has proven effective. This creates a physical barrier that significantly reduces this compound release in simulated stomach conditions, allowing targeted delivery to the intestine [1].

Q3: My this compound is a dry powder. What is the biggest storage hazard? A: Even in dry form, this compound remains highly sensitive to light and oxygen [2] [1]. For long-term storage, ensure it is in a tightly sealed, light-proof container. For maximum protection, consider replacing the headspace air with an inert gas like nitrogen or argon [1].

References

Comparison of Crocin Nano-Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Nanoformulation Type Average Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Key Advantages / Applications Citation
Crocin Nano-Chitosan Information not specified Information not specified Information not specified Improved memory/anti-anxiety in Alzheimer's model; uses lower this compound dose [1]
This compound-Loaded Niosomes 145.4 ± 19.5 -22.3 ± 3.11 55.3 ± 7.1 Reverses cytotoxicity & oxidative stress (e.g., from Paraquat) [2]
This compound Nano-Niosomes 80 - 150 Information not specified Information not specified Protects against renal ischemia-reperfusion injury [3]
This compound Nanoparticles (CRO-NPs) 9.3 Information not specified Information not specified Enhanced antitumor effect against hepatocellular carcinoma [4]
PLGA NPs (Co-delivery) 174.2 ± 1.57 Information not specified 58.95 ± 2.58 Co-delivers this compound & doxorubicin; sustained release; enhanced anticancer effect [5]
Magnetic NPs (MNPs@ZIF-8) 50 - 100 Information not specified Information not specified New delivery system; demonstrates cytotoxicity to MCF-7 breast cancer cells [6]

Frequently Asked Questions & Troubleshooting

Here are answers to some specific technical challenges you might encounter.

Q1: How can I improve the low stability and bioavailability of this compound in my formulation?
  • Challenge: this compound has low stability at variable pH, poor absorption, and rapid clearance, leading to low bioavailability. [1] [4]
  • Solution: Encapsulate this compound in nanoparticle carriers. Research shows that chitosan coating significantly enhances this compound's stability and bioavailability. [1] Alternative carriers like niosomes and PLGA nanoparticles also protect the compound and provide a more controlled release profile. [3] [5]
  • Recommended Protocol: Refer to the "Preparation of this compound-loaded nano-niosomes" method below, which uses a modified heating method to create a stable formulation. [3]
Q2: My this compound formulation has low encapsulation efficiency (EE). How can I increase it?
  • Challenge: A significant amount of this compound is lost during the nano-encapsulation process, leading to low EE and poor cost-effectiveness.
  • Solution: Optimize your preparation technique and choice of carrier.
    • For niosomes, the modified heating method has been successfully demonstrated. [3]
    • For chitosan nanoparticles, the ionic gelation technique with Tripolyphosphate (TPP) is effective. [1]
    • Post-loading adsorption onto pre-formed carriers like Magnetic ZIF-8 is another viable strategy. [6]
  • Calculation: Always calculate the EE to track your optimization efforts using this standard formula: ( EE% = \frac{(Total\ this compound - Free\ this compound)}{Total\ this compound} \times 100 ) [1] [3]
Q3: How do I demonstrate that my nanoformulation is more effective than free this compound?
  • Challenge: Proving the enhanced therapeutic benefit of the nanoformulation compared to the native compound.
  • Solution: Conduct comparative bioactivity assays.
    • In Vitro: Use cell viability assays (e.g., MTT assay) on relevant cell lines. For instance, this compound-loaded niosomes showed superior reversal of Paraquat-induced cytotoxicity compared to free this compound. [2] Similarly, this compound nanoparticles showed a significantly lower IC50 (indicating higher potency) against HepG2 liver cancer cells than free this compound. [4]
    • In Vivo: Perform behavioral and histological tests in animal models. For example, this compound nano-chitosan demonstrated significant improvements in memory and anxiety tests, and reduced neuronal damage in an Alzheimer's rat model, even at low doses where free this compound was less effective. [1]

Detailed Experimental Protocols

Here are detailed methodologies for two common preparation techniques as described in the literature.

Protocol 1: Preparation of this compound-Loaded Nano-Niosomes (Modified Heating Method)

This protocol is adapted from a study on protecting against renal injury. [3] The workflow for this process is outlined below.

G Start Start Preparation Step1 Dissolve cholesterol and Tween 40 in glycerol Start->Step1 Step2 Heat at 120°C while stirring (1000 rpm) for 15 min Step1->Step2 Step3 Add this compound dissolved in normal saline Step2->Step3 Step4 Stir at 80°C (1000 rpm, 30 min) Step3->Step4 Step5 Stabilize at room temperature for 24h Step4->Step5 End Niosome Suspension Ready Step5->End

Characterization: The resulting niosomes can be characterized for size using Dynamic Light Scattering (DLS) and for morphology using Scanning Electron Microscopy (SEM). The release profile can be studied using the membrane dialysis technique in PBS at 37°C, with samples taken at intervals and analyzed via UV-Vis spectrophotometry at 440 nm. [3]

Protocol 2: Preparation of this compound Nano-Chitosan-Coated Compound

This protocol is adapted from a study on Alzheimer's disease models. [1]

  • Prepare chitosan solution: Dissolve 0.2% chitosan in 5 ml of 1% acetic acid solution.
  • Prepare this compound solution: Dissolve 6 mg of this compound in 1 ml of distilled water.
  • Mix solutions: Add the this compound solution to the chitosan solution.
  • Cross-linking: Add 1 ml of 0.1% Tripolyphosphate (TPP) solution drop by drop while stirring.
  • Final stir: Continue stirring the final solution for 2 hours.
  • Centrifuge: Centrifuge the solution at 10,000 - 14,000 RPM for one hour.
  • Recover nanoparticles: Remove the supernatant and re-disperse the pellet (the nanoparticles) in MiliQ water. The nanoparticles can be stored at -20°C or freeze-dried for future use.

Characterization: The hydrodynamic particle size can be investigated using Dynamic Light Scattering (DLS). Encapsulation Efficiency (EE) and Loading Capacity (LC) are calculated using the formulas below, determined by measuring free this compound in the supernatant via UV-Vis spectrophotometry at 440 nm. [1]

  • ( EE% = \frac{(Total\ this compound - Free\ this compound)}{Total\ this compound} \times 100 )
  • ( LC% = \frac{(Total\ this compound - Free\ this compound)}{Weight\ of\ Nanoparticles} \times 100 )

Key Considerations for Translational Success

When developing these systems for clinical application, it's crucial to look beyond the laboratory scale. The "translational gap" in nanomedicine is wide, with many formulations failing to reach patients due to challenges in manufacturing, stability, and regulatory hurdles. [7] To bridge this gap:

  • Focus on Scalability: Choose formulation methods and excipients that are amenable to Good Manufacturing Practice (GMP) scale-up.
  • Ensure Stability: Develop a final dosage form (e.g., sterile injectable, freeze-dried powder) that ensures stability during storage. [7]
  • Plan for Characterization: Implement rigorous and consistent quality controls to characterize Critical Quality Attributes (CQAs) like particle size, polydispersity, and drug release profile across batches. [7]

References

Advanced Extraction Techniques at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes three modern methods for enhancing crocin extraction yield, highlighting their optimized conditions and key outcomes.

Extraction Technique Optimized Conditions Key Outcomes & Yield Advantages

| Ultrasound-Assisted Extraction (UAE) with NADES [1] | - Solvent: ChCl-Sor (1:1) NADES

  • Particle Size: 0.1 mm
  • Water in NADES: 43.7% (w/w)
  • Ultrasonic Power: 200 W
  • Time: 10 min | - this compound Yield: 216.64 mg/g DW
  • Total Phenolic Content: 145.68 mg GAE/g DW
  • High Antioxidant Capacity | Green, efficient process; preserves heat-sensitive compounds; high yield and bioactivity [1]. | | Antisolvent Precipitation [2] | - Saffron Conc.: 59.94 mg/mL
  • Antisolvent/Solvent Ratio: 3.09
  • Addition Rate: 782.42 µL/min
  • Temperature: 28.3 °C
  • Antisolvent: Ethyl Acetate | - Total this compound Increase: 81%
  • This compound-I Proportion: Up to 55% of total crocins | Selective purification; cost-effective; scalable; enriches specific crocins like this compound-I [2]. | | Enzymatic Hydrolysis [3] | - Enzyme: Commercial glycosidase (e.g., Röhm Enzyme)
  • Substrate: Ethanol-water saffron extract | - Conversion of mixed crocins to trans-crocetin
  • Yield: 6-11% for trans-crocetin after polishing | Effective for producing specific metabolites; useful for generating reference compounds [3]. |

Detailed Experimental Protocols

Protocol 1: UAE-NADES with Cryogenic Grinding

This integrated method focuses on maximizing yield and preserving compound integrity [1].

  • Sample Pretreatment (Cryogenic Grinding)

    • Use cryogenic grinding to pulverize dried saffron stigmas. This method helps preserve the color and bioactive compounds compared to conventional grinding at room temperature.
    • Sieve the powder to achieve a fine particle size of 0.1 mm.
  • NADES Preparation

    • Prepare the Natural Deep Eutectic Solvent by mixing Choline Chloride (ChCl) and Sorbitol (Sor) in a 1:1 molar ratio. Heat and stir the mixture until a clear, homogeneous liquid forms.
    • Add 43.7% (w/w) of water to the NADES to adjust its viscosity and extraction efficiency.
  • Ultrasound-Assisted Extraction

    • Mix the saffron powder with the prepared NADES in a suitable container.
    • Perform extraction using an ultrasonic bath or probe system set to 200 W for 10 minutes. Control the temperature to prevent overheating.
  • Separation and Analysis

    • Centrifuge the mixture to separate the solid residue from the liquid extract.
    • Analyze the extract, typically using HPLC, to quantify this compound yield and other bioactive compounds.
Protocol 2: Antisolvent Precipitation for Purification

This protocol is designed for purifying and enriching crocins from a crude extract [2].

  • Crude Extract Preparation

    • Obtain a crude saffron extract. The cited study used an 80% ethanol extract, concentrated and freeze-dried into a powder.
  • Precipitation Optimization

    • Dissolve the crude extract in a minimal amount of solvent (e.g., ethanol or water) to achieve a concentration of about 60 mg/mL.
    • Select an antisolvent (e.g., ethyl acetate for total crocins or ethyl acetoacetate for selective this compound-I enrichment).
    • Slowly add the antisolvent to the extract solution at a controlled rate of ~782 µL/min, while stirring continuously. Maintain the Antisolvent-to-Solvent ratio at approximately 3:1.
    • The process can be performed at room temperature (~28°C).
  • Collection and Washing

    • Collect the precipitated crocins via filtration or centrifugation.
    • Wash the precipitate with a small amount of antisolvent to remove residual impurities.
    • Dry the purified this compound powder under vacuum.

Troubleshooting Common Experimental Issues

Here are some common problems and their solutions.

Problem Possible Causes Solutions
Low Extraction Yield Inefficient cell disruption; suboptimal solvent or power settings. Implement cryogenic grinding for finer particles and better compound preservation [1]. Systematically optimize solvent, power, and time using RSM [1] [2].
Poor this compound Selectivity/Purity Co-extraction of interfering compounds (e.g., picrothis compound). Use antisolvent precipitation with ethyl acetoacetate to selectively enrich this compound-I over other components [2].
Inconsistent Results Between Batches Variability in raw material or uncontrolled extraction parameters. Standardize saffron source and grinding procedure. Strictly control parameters like ultrasonic power, temperature, and addition rates.

Experimental Workflow for Yield Improvement

The diagram below outlines a logical pathway for planning and optimizing this compound extraction experiments.

Start Start Sample Sample Preparation (Cryogenic Grinding to 0.1mm) Start->Sample Method Select Extraction Method Sample->Method UAE UAE-NADES (ChCl-Sor, 43.7% H₂O, 200W, 10min) Method->UAE For Maximum Yield Anti Antisolvent Precipitation (59.94 mg/mL, 3.09 Ratio, 28.3°C) Method->Anti For High Purity Analyze Analyze Output (HPLC for this compound Yield & Purity) UAE->Analyze Anti->Analyze Optimize Optimize Parameters (Use RSM for systematic improvement) Analyze->Optimize Results Suboptimal End High-Yield this compound Analyze->End Results Acceptable Optimize->Sample Refine Process

Key Takeaways for Your Research

  • For Maximum Yield: The UAE-NADES combined with cryogenic grinding [1] is currently one of the most effective and green methods.
  • For High Purity this compound-I: Antisolvent precipitation [2] is a straightforward and scalable purification technique that doesn't require complex equipment.
  • Systematic Optimization is Crucial: Across all methods, using tools like Response Surface Methodology (RSM) is key to finding the precise combination of factors that will maximize your output [1] [2].

References

crocin purity optimization methods

Author: Smolecule Technical Support Team. Date: February 2026

Purification Method Comparison

For a high-level overview, the table below compares the core principles, key outcomes, and main advantages of three advanced purification methods.

Method Core Principle Reported Purity & Yield Key Advantages

| Multicolumn Countercurrent Chromatography (MCSGP) [1] [2] | Continuous, counter-current separation with internal recycling of impure fractions [2]. | Purity: 99.7% [1] [2] Recovery: +334% vs. batch process [1] [2] | Resolves yield-purity trade-off; drastically reduces solvent use (-92%) and increases productivity (+307%) [1] [2]. | | Antisolvent Precipitation [3] | Selective precipitation of crocins by adding a nonsolvent (e.g., ethyl Acetate) to the extract. | Total Crocins: +81% enrichment [3] Crocin-I: Up to 55% of total crocins [3] | Cost-effective, simple, and scalable; ideal for thermally sensitive crocins; no complex equipment needed [3]. | | Crystallization [4] [5] | Multi-step crystallization using a solvent like 80% ethanol at controlled temperatures. | Purity: >97% after a second crystallization [4] Production Yield: 19.6% (1st step) and 13.4% (2nd step) [5] | Simple and reliable technique; can achieve very high purity with repeated steps [4]. |

Detailed Experimental Protocols

Protocol 1: Antisolvent Precipitation for this compound Enrichment

This method is recommended for initial extract enrichment due to its simplicity and effectiveness [3].

  • Step 1: Raw Extract Preparation

    • Dry saffron stigmas in the shade at room temperature and grind them into a fine powder [3].
    • Soak the powder in 80% ethanol (e.g., 10g powder in 2.5L solvent) in the dark [3].
    • Perform multiple extraction steps, combine the supernatants, and concentrate using a rotary evaporator. Lyophilize to obtain a dry extract powder [3].
  • Step 2: Optimized Precipitation

    • Re-dissolve the dry extract in a suitable solvent. The following parameters, optimized via Response Surface Methodology (RSM), are recommended [3]:
      • Saffron concentration: 59.94 mg/mL [3]
      • Antisolvent-to-solvent ratio: 3.09 (v/v) [3]
      • Antisolvent addition rate: 782.42 µL/min [3]
      • Temperature: 28.3 °C [3]
    • Antisolvent Choice: Use ethyl acetate for maximum total this compound enrichment or ethyl acetoacetate for selective This compound-I enrichment [3].
    • Add the antisolvent slowly under constant stirring. Collect the precipitated crocins via centrifugation [3].
Protocol 2: MCSGP for High-Purity this compound-I

This advanced chromatographic technique is suitable for producing ultra-pure this compound-I for pharmacological studies [2].

  • Step 1: Feed Preparation and Stabilization

    • Prepare a stable, environmentally friendly ethanolic extract of saffron stigmas [2].
    • Crucially, store the feed solution at low temperatures and in complete darkness to prevent this compound degradation before and during the purification process [2].
  • Step 2: Multicolumn Purification Process

    • The MCSGP process uses two identical columns that operate in an interconnected cycle [2].
    • The key to the process is the internal recycling of the "overlapping zones" (W/P and P/S) where the target this compound-I co-elutes with weakly or strongly adsorbed impurities [2].
    • These impure-but-product-rich zones are reloaded onto the second column for further separation, which prevents the yield loss typically encountered in single-column batch chromatography [2].
    • The pure product window (P) is collected as the final high-purity fraction [2].

The following diagram illustrates the operational workflow of one MCSGP cycle.

mcsp Column1 Column 1: Gradient Elution W_P_Recycle Recycle W/P Zone (Weak Impurities + Product) Column1->W_P_Recycle Zones Interconnected P_Collection Collect Pure Product (P) Column1->P_Collection Zones Disconnected P_S_Recycle Recycle P/S Zone (Product + Strong Impurities) Column1->P_S_Recycle Zones Interconnected Column2 Column 2: Stripping & Equilibration Feed Load Fresh Feed Column2->Feed W_P_Recycle->Column2 P_S_Recycle->Column2 Swap Columns Swap Roles Swap->Column1 Next Switch Swap->Column2

Troubleshooting Common Issues

Issue: Low Recovery Yield and Purity Trade-off in Chromatography

  • Cause: In single-column batch chromatography, collecting a wide fraction to capture all product sacrifices purity, while collecting a narrow peak for purity sacrifices yield. This is due to structural similarities among crocins [2].
  • Solution: Implement a continuous process like MCSGP, which is specifically designed to overcome this dilemma by internally recycling the impure overlapping zones, maximizing both yield and purity simultaneously [1] [2].

Issue: this compound Degradation During Processing

  • Cause: Crocins are susceptible to degradation from high temperature, low pH, and exposure to light [2].
  • Solution:
    • Control Temperature: Perform extractions and evaporations at low temperatures [3].
    • Protect from Light: Conduct all procedures in the dark or under low-light conditions (e.g., using amber glassware) [2] [3].
    • Optimize Solvents: Use green solvents like ethanol, which are effective and less harsh [1] [2].

Issue: Inefficient Separation from Complex Matrix

  • Cause: The saffron extract contains numerous similar compounds (other crocins, picrothis compound, flavonoids), making selective isolation difficult [6] [7].
  • Solution: Use a two-stage approach. First, enrich the this compound content using a simple method like antisolvent precipitation [3]. Then, use a high-resolution technique like MCSGP [2] or preparative HPLC [7] to isolate the target this compound (e.g., this compound-I) to a high degree of purity.

Methodology Selection Guide

  • For Simplicity and Scalability: If your goal is to quickly enrich total crocins or this compound-I from a crude extract with minimal investment in complex equipment, antisolvent precipitation is the recommended starting point [3].
  • For Ultra-High Purity Pharmacological Research: When the highest purity of a specific this compound (like this compound-I) is required for biological activity testing or clinical studies, Micolumn Countercurrent Chromatography (MCSGP) is the superior choice, despite being more technically complex [1] [2].
  • For General High-Purity Production: Crystallization remains a reliable and effective method to achieve >97% purity, especially if the infrastructure for advanced chromatography is not available [4] [5].

References

Understanding Crocin Stability: Key Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Crocin is highly sensitive to heat and pH, which presents a major challenge during processing. The table below summarizes the primary factors affecting its stability.

Factor Effect on this compound Stability Key Findings from Literature
High Temperature Significant degradation, especially > 70°C [1] [2] Thermal degradation follows first-order kinetics; higher temperatures drastically increase degradation rate constant (k) [2].
Low pH Increased degradation rate [2] Strongly acidic conditions (e.g., pH 2) cause much faster degradation compared to near-neutral pH [2].
Drying Method Major impact on retention [3] [4] Freeze-drying at very low temperatures (-80°C) superior to thermal or shade drying for preserving this compound and color [3].

Proven Strategies for Stability Enhancement

Freeze-Drying Optimization

Freeze-drying (lyophilization) under optimized conditions is a highly effective method for preserving this compound.

Parameter Recommendation Observed Outcome
Temperature -80°C [3] Best retention of this compound (90.14 mg/g), color, antioxidant capacity, and microstructure [3].
Time 44 hours [3] Optimal duration for process at -80°C [3].

Experimental Protocol (Freeze-Drying):

  • Sample Preparation: Use freshly harvested or carefully stored saffron stigmas or gardenia fruit extract.
  • Freezing: Rapidly freeze the sample at -80°C.
  • Primary Drying: Place the frozen sample in a freeze-dryer. Maintain the chamber temperature at -80°C and a deep vacuum for 44 hours to allow for sublimation of ice [3].
  • Secondary Drying: A slight increase in temperature may be applied under vacuum to remove residual bound moisture, ensuring the final moisture content is below 12% [3].
  • Analysis: Verify this compound content using HPLC-DAD and color parameters using a colorimeter [3] [4].
Nanoencapsulation

Encapsulating this compound in biopolymer nanoparticles can shield it from heat and other degrading factors.

Experimental Protocol (Chitosan-Alginate Nanoparticles):

  • Preparation of Polymers: Dissolve chitosan (Cs) in a weak acetic acid solution. Dissolve sodium alginate (Alg) in deionized water.
  • Formation of Nanoparticles: Use a modified ionic gelation method. Under constant stirring, add the alginate solution dropwise to the chitosan solution. Maintain the system at pH 4.7 and use a Cs:Alg weight ratio of 1:1.25 [5].
  • Loading this compound: Incorporate this compound into the alginate solution prior to mixing with chitosan.
  • Characterization: The resulting nanoparticles should be characterized for size (165-230 nm), zeta-potential (approx. -33.5 mV), and encapsulation efficiency (approx. 38%) using dynamic light scattering (DLS) [5].
  • Stability Testing: Subject both free and encapsulated this compound to accelerated aging conditions (e.g., 70°C) and measure residual this compound over time. Encapsulation significantly enhances stability compared to standard this compound [5].
Foam-Mat Drying

This is a lower-cost alternative to freeze-drying that can still preserve this compound well if parameters are controlled.

Experimental Protocol (Foam-Mat Drying):

  • Extraction: First, extract this compound from gardenia fruit using optimized conditions (e.g., 55°C, 57 min, 24% fruit in 56% ethanol) [1].
  • Foaming: Mix the liquid extract with foaming and stabilizing agents. A tested formulation is 9.3% albumin (foamer) and 0.79% carboxymethyl cellulose (CMC) (stabilizer) [1].
  • Whipping: Whip the mixture at high speed for 19 minutes to form a stable foam [1].
  • Drying: Spread the foam in a thin layer and dry in an oven at a mild temperature (55-70°C) until the moisture content drops to ~6% [1]. Monitor closely, as lower temperatures within this range are preferred.
  • Analysis: The resulting powder should be analyzed for this compound content, moisture, and water activity (aw) [1].

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Low this compound yield after extraction. Overly high extraction temperature or prolonged time degrading this compound [4] [1]. Optimize using RSM: lower temperature (50-60°C), shorter times, and use 50-60% ethanol as solvent [1].
Rapid this compound degradation in solution during analysis. Low pH of the solvent or storage conditions; exposure to light and heat [2] [6]. Adjust solution to a near-neutral pH. Store solutions in the dark at 4°C or lower, and analyze immediately [2] [6].
Poor encapsulation efficiency (EE). Suboptimal polymer ratio, pH, or mixing conditions during nanoparticle synthesis [5]. Systemically optimize parameters like Cs:Alg ratio and pH using Response Surface Methodology (RSM) to find the ideal combination for high EE [5].

Visualizing Workflows and Mechanisms

The following diagrams illustrate a recommended experimental workflow and the molecular mechanism by which encapsulation protects this compound.

G start Start: Raw Material (Saffron Stigmas / Gardenia Fruit) p1 1. Optimized Extraction (Mild Temp, 50-60% Ethanol) start->p1 p2 2. Select Enhancement Path p1->p2 p3a 3A. Freeze-Drying (-80°C, 44 hrs) p2->p3a Maximal Preservation p3b 3B. Nanoencapsulation (Cs-Alg Nanoparticles, pH 4.7) p2->p3b For Liquid Formulations p3c 3C. Foam-Mat Drying (55-70°C, with Albumin/CMC) p2->p3c Cost-Effective Alternative end End: Stable this compound Product (Powder or Encapsulated) p3a->end p3b->end p3c->end

G cluster_external External Stressors cluster_nanoparticle This compound-Loaded Nanoparticle Heat Heat BiopolymerWall Chitosan-Alginate Biopolymer Matrix Heat->BiopolymerWall  Deflected LowpH LowpH LowpH->BiopolymerWall  Buffered Light Light Light->BiopolymerWall  Blocked Protectedthis compound Protected this compound Molecules Protectedthis compound->BiopolymerWall Encapsulated

References

crocin antioxidant capacity comparison methods

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Measuring Antioxidant Capacity

Method Name Principle Measured Parameter Key Applications Notable Advantages/Limitations
Crocin Bleaching Assay (CBA) Monitors this compound's absorbance decay at 440 nm as it is oxidized by peroxyl radicals from AAPH [1] [2]. Relative rate constant (Krel) or % Inhibition of Bleaching [1]. Plasma, natural compounds, plant extracts [1] [3]. Adv.: Sensitive, economical. Limit: Susceptible to interference (e.g., bilirubin) [1].
Oxygen Radical Absorbance Capacity (ORAC) Measures fluorescence decay of fluorescein; antioxidant protection is quantified as the area under the curve (AUC) [4] [5]. Trolox Equivalents [4] [5]. Saffron extracts, natural compounds [4]. Adv.: Reliable, accounts for reaction kinetics. Limit: Requires fluorescence detection [4].
DPPH Radical Scavenging Assay Tracks reduction of purple DPPH radical to yellow product, measured at 517 nm [5] [6]. % Scavenging or IC50 (concentration for 50% scavenging) [5] [6]. Pure compounds, initial antioxidant screening [5]. Adv.: Simple, rapid. Limit: Requires organic solvents [4].
Nitric Oxide (NO) Scavenging Assay Measures inhibition of NO radicals generated from sodium nitroprusside [4]. % Inhibition of NO radical formation [4]. Plant extracts [4]. Provides specific insight into NO pathway activity [4].
Ferric Reducing Antioxidant Power (FRAP) Measures reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at low pH [1]. Absorbance change correlated with reducing power [1]. Plasma, biological samples [1]. Simple, does not involve radicals; used for comparison [1].

Detailed Experimental Protocols

For researchers aiming to implement these assays, here are the core protocols as described in the literature.

This compound Bleaching Assay (CBA) Protocol

The following diagram outlines the key steps and decision points in the CBA workflow:

CBA Start Start CBA Protocol Prep Prepare AAPH initiator (0.25 M in PBS) Start->Prep This compound Add purified α-crocin Prep->this compound Sample Add antioxidant sample or standard This compound->Sample Incubate Incubate reaction at required temperature Sample->Incubate Measure Measure absorbance at 440 nm over time (kinetics) Incubate->Measure Calculate Calculate results Measure->Calculate Krel Calculate relative rate constant (Krel) Calculate->Krel Bors Method PercentInh Calculate % inhibition of bleaching Calculate->PercentInh Tsimidou Method

Key steps involve preparing the peroxyl radical generator AAPH, adding this compound and the test antioxidant, and monitoring the bleaching kinetics [1] [2]. Results can be calculated using the Bors method (relative rate constant, Krel) requiring multiple antioxidant concentrations, or the Tsimidou method (% inhibition of bleaching) from a single concentration point [1].

ORAC Assay Protocol

The ORAC assay is a widely accepted method that uses fluorescein as a fluorescent probe [4] [5].

  • Reagent Preparation: Prepare fluorescein (4 nM) and AAPH (160 mM) solutions in phosphate buffer (PBS) [5].
  • Plate Setup: In a 96-well microplate, add 150 µL of fluorescein and 25 µL of the this compound sample, Trolox standard, or blank (PBS) [5].
  • Reaction Initiation & Reading: Add 25 µL of pre-heated AAPH (37°C) to start the reaction. Immediately place the plate in a fluorescence reader preheated to 37°C [5].
  • Data Analysis: Monitor fluorescence (Ex/Em: 485/528 nm) every minute for 60 minutes. Calculate the area under the curve (AUC) for both samples and blanks. The ORAC value is expressed as Trolox equivalents (µM) based on the net AUC (AUC_sample - AUC_blank) [5].
DPPH Assay Protocol

This common method is suitable for initial screening [5] [6].

  • Reaction Setup: Add 0.1 mL of this compound solution (at varying concentrations for a dose-response) to 3.99 mL of a 100 µM DPPH methanolic solution [5].
  • Incubation: Incubate the mixture for 30 minutes in the dark at room temperature [5] [6].
  • Measurement: Measure the absorbance at 517 nm.
  • Calculation: Calculate the radical scavenging activity as: [(Abs_control - Abs_sample) / Abs_control] × 100. The IC50 value (concentration causing 50% reduction of DPPH) can be determined from a dose-response curve [5].

Comparative Performance Data

Different methods can yield different insights, as demonstrated by studies comparing various samples.

Table 1: Antioxidant Performance of Different Saffron Extracts

Saffron Variety This compound Content (ng/mL) ORAC Value (Trolox Equiv.) NO Scavenging (% Inhibition) Source/Reference
Greek 111,000 50.9 35.2 [4] [7]
Sicilian 128,000 Data Not Explicitly Shown Lower than Greek [4] [7]
Iranian 126,000 Data Not Explicitly Shown Lower than Greek [4] [7]

This table illustrates that a higher this compound content does not always directly translate to higher antioxidant activity in all assays. Greek saffron, despite having less this compound, showed superior ORAC and NO scavenging activity, likely due to its higher total phenolic content, a different class of antioxidants [4] [7].

Table 2: Relative Antioxidant Activity of Pure Compounds (CBA)

Antioxidant Relative Activity Order (CBA) Notes Source/Reference
Ascorbic Acid Highest [1]
Uric Acid Intermediate Can act as a prooxidant at high concentrations [1]. [1]
Trolox Lower than Ascorbic/Uric Acid [1]
Bilirubin Interferes with assay Absorbance spectrum overlaps with this compound, causing interference [1]. [1]

Key Insights for Researchers

  • Mechanism of Action: this compound's antioxidant activity stems from its conjugated polyene structure that can disrupt radical chain reactions. Computational studies identify C3 on its conjugated chain as a predominant active site for scavenging hydroxyl radicals via an electron-transfer mechanism [6].
  • Method Selection Depends on Goals: The choice of assay should align with research objectives. CBA is ideal for kinetics and peroxyl radical scavenging, ORAC for a holistic measure of chain-breaking activity, and DPPH for a quick, simple screen [1] [4] [5].
  • Consider Sample Composition: Be aware of potential interferences. Bilirubin can cause inaccurate CBA results, and the overall antioxidant profile of a complex extract (like phenolics in saffron) can be more significant than a single component like this compound [1] [4].
  • Standardization is Key: The CBA can have reproducibility issues. Closely follow optimized protocols regarding reagent purity, concentrations, temperature, and pH for reliable results [3] [2].

References

Experimental Evidence of Anti-inflammatory Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data from key studies, showcasing crocin's effects in diverse disease models.

Disease Model Experimental Subject This compound Dosage Key Anti-inflammatory Outcomes Primary Citation
Renal Ischemia/Reperfusion Injury [1] Male Wistar rats 100, 200, 400 mg/kg (IP) ↓ Leukocyte infiltration; ↓ TNF-α mRNA; ↓ ICAM-1 mRNA [1]
Metabolic Syndrome [2] Human clinical trial (28 participants) 15 mg, twice daily (oral, 8 weeks) ↓ IL-2; ↓ IL-10; ↓ IFN-γ; ↓ VEGF [2]
Repetitive Mild Traumatic Brain Injury [3] Male BABL/c mice 30 mg/kg (IP) ↓ TNF-α; ↓ IFN-γ; improved neurological & motor function [3]
Post-Surgical Tendon Adhesion [4] Achilles tendon rat model Not specified (oral) ↓ Inflammation; ↓ Fibrosis; ↓ Collagen deposition [4]
Morphine Withdrawal Syndrome [5] Male albino mice 100, 200, 400 mg/kg (IP) ↓ Withdrawal behaviors; ↓ Serum TNF-α levels [5]

Detailed Experimental Protocols

To assist in experimental design and reproducibility, here are the methodologies from two pivotal studies.

  • Renal Ischemia/Reperfusion (I/R) Injury Model [1]:

    • Animal Model: Male Wistar rats (250-300 g).
    • Intervention: Intraperitoneal (IP) injection of this compound (0, 100, 200, 400 mg/kg) 30 minutes before inducing bilateral renal ischemia.
    • Ischemia Induction: Clamping both renal arteries and veins for 30 minutes, followed by 24 hours of reperfusion.
    • Inflammation Assessment:
      • Leukocyte Infiltration: Quantified by counting leukocytes in 20 microscopic fields of H&E-stained kidney sections.
      • Gene Expression: mRNA levels of TNF-α and ICAM-1 in kidney cortex measured using RT-PCR.
    • Oxidative Stress Measurement: Malondialdehyde (MDA) and Ferric Reducing Antioxidant Power (FRAP) levels in kidney tissue.
  • Human Clinical Trial in Metabolic Syndrome [2]:

    • Trial Design: Double-blind, randomized, placebo-controlled.
    • Participants: 28 adults with Metabolic syndrome.
    • Intervention: this compound group received 15 mg this compound tablets twice daily for 8 weeks.
    • Outcome Measurement:
      • Cytokine Profiling: Serum levels of 12 cytokines (including IL-2, IL-10, IFN-γ, VEGF) were measured before and after treatment using a sandwich chemiluminescence assay (Evidence Investigator analyzer system).
      • Data Analysis: Within-group and between-group comparisons performed using paired t-tests and ANCOVA, adjusting for baseline measurements.

Mechanism of Action: Anti-inflammatory Pathways

This compound exerts anti-inflammatory effects through a multi-targeted mechanism, primarily centered on reducing oxidative stress and modulating subsequent inflammatory signaling. The diagram below illustrates this coordinated pathway.

crocin_pathway This compound This compound Oxidative_Stress Oxidative Stress (ROS) This compound->Oxidative_Stress Inhibits Proinflammatory_Mediators Pro-inflammatory Mediators This compound->Proinflammatory_Mediators Directly Suppresses Inflammatory_Cascade Inflammatory Cascade (NF-κB Activation) Oxidative_Stress->Inflammatory_Cascade Inflammatory_Cascade->Proinflammatory_Mediators Promotes Functional_Outcome Reduced Inflammation & Tissue Protection Proinflammatory_Mediators->Functional_Outcome Causes

The key mechanistic insights supported by experimental data are [1] [2] [3]:

  • Potent Antioxidant Activity: this compound's primary mechanism is scavenging free radicals and reducing reactive oxygen species (ROS), which are key triggers for inflammatory pathways [3].
  • Suppression of Key Inflammatory Mediators: this compound significantly reduces critical pro-inflammatory cytokines, including TNF-α and IFN-γ [1] [2] [3].
  • Inhibition of Adhesion Molecules: this compound downregulates ICAM-1 expression, reducing leukocyte adhesion and infiltration into inflamed tissues [1].
  • Modulation of Signaling Pathways: By reducing oxidative stress, this compound inhibits the activation of master inflammatory regulators like NF-κB, preventing a broad inflammatory response [1] [2].

Comparative Analysis with NSAIDs

When evaluating this compound against conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), distinct profiles emerge.

Feature This compound Traditional NSAIDs
Primary Mechanism Antioxidant; multi-target cytokine suppression [1] [2] [3] Cyclooxygenase (COX) enzyme inhibition [6] [7]
Key Molecular Targets ROS, TNF-α, ICAM-1, ILs, IFN-γ [1] [2] COX-1, COX-2, Prostaglandins [6]
Gastrointestinal Risk No histopathological damage reported in animal studies [4] Well-recognized, from dyspepsia to ulceration [6] [7]
Cardiovascular Risk Not reported in available studies Associated with increased risk (hypertension, heart failure) [6] [7]
Renal Risk Protective in renal injury models [1] Can cause adverse effects, especially with pre-existing impairment [6] [7]

Key Advantages of this compound:

  • Favorable Safety Profile: Studies across multiple models report no significant histopathological damage to major organs like the liver, kidney, and heart, suggesting a potentially wider therapeutic window compared to NSAIDs [4].
  • Multi-targeted Action: Unlike NSAIDs which primarily block COX enzymes, this compound simultaneously tackles oxidative stress and multiple inflammatory cytokines, potentially offering broader efficacy in complex inflammatory conditions [1] [2].

Advantages of NSAIDs:

  • Well-Established Efficacy: NSAIDs are clinically proven for a wide range of inflammatory pain conditions (e.g., osteoarthritis, spondyloarthritis) and have rapid, potent effects [6] [7].
  • Standardized Dosing: Clear clinical guidelines exist for their use, whereas this compound dosing, especially in humans, is still under investigation [2] [8].

Conclusion for Research and Development

Current evidence robustly validates this compound's anti-inflammatory efficacy through multifaceted mechanisms. Its strong antioxidant property and ability to suppress critical mediators like TNF-α and ICAM-1 make it a compelling candidate for further therapeutic development.

  • Promising Applications: Research indicates particular promise for conditions involving oxidative stress-driven inflammation, such as organ ischemia-reperfusion injuries, metabolic syndrome, and neurological trauma [1] [2] [3].
  • Research Gaps and Future Direction: While preclinical data is compelling, large-scale, robust human trials are needed to firmly establish clinical efficacy, optimal dosing, and long-term safety [2] [8]. Future studies should focus on direct head-to-head comparisons with standard NSAIDs in specific disease contexts.

References

crocin neuroprotection mechanism validation

Author: Smolecule Technical Support Team. Date: February 2026

Core Neuroprotective Mechanisms of Crocin

This compound, a bioactive compound from saffron, exerts neuroprotection via several key pathways. The table below summarizes the primary mechanisms and supporting experimental evidence.

Mechanism of Action Key Pathway/Targets Involved Experimental Evidence (Models Used) Quantitative/Outcome Data

| Anti-Oxidative Stress | ↑ Antioxidant enzymes (SOD, GPx, GR); ↓ ROS & MDA [1] [2] | • In vitro: L-glutamate-damaged HT22 cells [1]In vivo: METH-induced neurodegeneration in rats [2] | • ↓ intracellular ROS in HT22 cells [1] • ↓ lipid peroxidation (MDA); ↑ SOD, GPx, GR activity in rat hippocampus [2] | | Anti-Apoptosis | ↑ Bcl-xL, p-Akt, p-mTOR; ↓ Bax, Bad, cleaved caspase-3 [1] [2] | • In vitro: L-glutamate-damaged HT22 cells [1]In vivo: METH-induced neurodegeneration in rats [2] | • Enhanced HT22 cell viability; reduced apoptotic rate [1] • Altered Bax/Bcl-2 ratio; ↓ cleaved caspase-3 in rat hippocampus [2] | | Anti-Neuroinflammation | ↓ Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) [2] [3] | • In vivo: Traumatic Brain Injury (TBI) in mice [3]In vivo: METH-induced neurodegeneration in rats [2] | • ↓ TNF-α and IL-1β in rat hippocampus [2] • ↓ microglial activation in TBI mice [3] | | Modulation of Neurotrophic & Other Pathways | ↑ CREB/BDNF signaling [2]; Notch signaling pathway [3]; PI3K/Akt/mTOR pathway [1] [4] | • In vivo: METH-induced neurodegeneration in rats [2]In vivo: Traumatic Brain Injury (TBI) in mice [3] | • ↑ P-CREB and BDNF protein expression in rat hippocampus [2] • ↑ NICD and Hes1 mRNA in TBI mice [3] | | Amyloid-β Reduction | ↓ Aβ1-42 deposition [1] [5] | • In vivo: AD mice induced by d-gal/AlCl₃ [1]In vivo: 5xFAD transgenic AD mice [5] | • Reduced Aβ1-42 content in mouse brain & hippocampus [1] • Reduced Aβ accumulation in 5xFAD mice [5] | | Gut-Brain Axis Modulation | ↑ Gut microbiota diversity (Firmicutes, Akkermansia); ↑ tight junction proteins [5] | • In vivo: 5xFAD transgenic AD mice [5] | • Improved cognitive function; reduced neuroinflammation [5] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

  • Cell-based (in vitro) Protocol [1]:

    • Cell Line: Mouse hippocampal neuronal cells (HT22).
    • Damage Induction: Incubation with 25 mM L-glutamate for 24 hours.
    • This compound Pretreatment: Cells were pretreated with this compound (0.5, 1, 2, and 4 µM) for 3 hours prior to glutamate exposure.
    • Assays: Cell viability (MTT assay), apoptosis (Annexin V staining), intracellular ROS and Ca²⁺ measurement with fluorescent probes (DCFH-DA and Fluo-4-AM), mitochondrial membrane potential (JC-1 staining), and protein expression analysis (Western blot).
  • Animal (in vivo) Protocol for AD Model [1]:

    • AD Model Induction: Mice were treated with d-galactose and aluminum trichloride (AlCl₃) to induce an AD-like condition.
    • This compound Administration: this compound was administered to the mice during and after model establishment.
    • Behavioral Tests: Open field test (for locomotion and exploration) and Morris water maze (for spatial learning and memory).
    • Biochemical & Histological Analysis: Levels of Aβ1-42, acetylcholine, choline acetyltransferase, acetylcholinesterase, ROS, and antioxidant enzymes were measured in brain tissue and serum. Aβ deposition in the hippocampus was assessed via immunohistochemistry.
  • Animal Protocol for TBI Model [3]:

    • TBI Model: Controlled cortical impact (CCI) in mice.
    • This compound Administration: this compound was injected intraperitoneally 30 minutes before inducing TBI.
    • Analysis: Neurological function was assessed. Brain tissues were analyzed for protein and mRNA levels of Notch pathway components (NICD, Hes1) and inflammatory markers.

Visualization of Key Signaling Pathways

The neuroprotective effects of this compound are mediated through complex signaling pathways. The diagram below illustrates the primary PI3K/Akt/mTOR pathway, which is critically involved.

G cluster_primary PI3K/Akt/mTOR Pathway (Anti-apoptotic & Metabolic Regulation) cluster_secondary Other Key Pathways This compound This compound PI3K PI3K This compound->PI3K Activates CREB CREB This compound->CREB Activates Notch Notch Signaling This compound->Notch Modulates Nrf2 Nrf2 Pathway This compound->Nrf2 Activates Gut Gut-Brain Axis This compound->Gut Modulates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Bcl_xL Bcl-xL (Anti-apoptotic) Akt->Bcl_xL Enhances Bax Bax (Pro-apoptotic) Akt->Bax Suppresses Caspase3 Cleaved Caspase-3 Bcl_xL->Caspase3 Inhibits Apoptosis Neuronal Apoptosis Bcl_xL->Apoptosis  Suppresses Bax->Caspase3 Promotes BDNF BDNF CREB->BDNF Upregulates BDNF->Apoptosis  Protects Against Neuroinflammation Neuroinflammation Notch->Neuroinflammation  Modulates OxidativeStress Oxidative Stress Nrf2->OxidativeStress  Reduces Gut->Neuroinflammation  Attenuates Neuroprotection Neuroprotection (Improved Cell Viability & Cognitive Function) OxidativeStress->Neuroprotection Neuroinflammation->Neuroprotection Apoptosis->Neuroprotection ABeta Aβ Deposition ABeta->Neuroprotection

Another critical pathway involves the gut-brain axis, which represents a more recent area of research into this compound's mechanisms.

G cluster_gut Gut Environment cluster_systemic Systemic & Brain Effects Oralthis compound Oral this compound Administration Microbiome Gut Microbiota Oralthis compound->Microbiome Modulates Barrier Intestinal Barrier Oralthis compound->Barrier Strengthens Diversity ↑ Diversity ↑ Firmicutes ↑ Akkermansia Microbiome->Diversity Endotoxins Endotoxins & Neurotoxic Metabolites Diversity->Endotoxins Reduces Outcome Improved Cognitive Function & Reduced AD Pathology Diversity->Outcome TightJunctions ↑ Tight Junction Proteins (ZO-1, Occludin) Barrier->TightJunctions sIgA ↑ Secretory Immunoglobulin A (sIgA) Barrier->sIgA TightJunctions->Endotoxins Prevents Leakage TightJunctions->Outcome Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Endotoxins->Cytokines Stimulates Neuroinflammation Brain Neuroinflammation Cytokines->Neuroinflammation ABeta Aβ Deposition Neuroinflammation->ABeta Cognition Cognitive Impairment Neuroinflammation->Cognition Neuroinflammation->Outcome ABeta->Outcome Cognition->Outcome

Bioavailability and Delivery Considerations

A critical factor in translating these findings is this compound's bioavailability, which varies significantly by administration route.

Administration Route Key Findings & Implications
Intraperitoneal (IP) Injection Demonstrates more potent protective effects in animal models. A direct comparative study on lung injury found IP administration "remarkably" more effective than oral route in improving oxidative, inflammatory, and histopathological markers [6]. This supports its use in controlled experimental settings.
Oral Administration Bioavailability is limited due to poor absorption and extensive metabolism in the gut [6]. However, recent research indicates that low systemic exposure may still yield therapeutic effects via the gut-brain axis. Oral this compound can modulate gut microbiota, strengthen the intestinal barrier, and reduce systemic inflammation, indirectly protecting the brain [5].

Conclusion and Research Outlook

For the research community, key considerations moving forward include:

  • Route of Administration: The choice between IP (for direct, potent effects) and oral (for gut-mediated pathways) is crucial for study design [5] [6].
  • Translational Potential: While a 2025 clinical trial showed this compound alleviated neuropathic pain in diabetic patients [7], more human studies are needed to confirm its efficacy for central nervous system disorders.
  • Multi-target Nature: this compound's ability to modulate several pathways simultaneously makes it a promising candidate for treating complex neurodegenerative diseases.

References

Known Safety Profile and Toxicity Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from toxicological studies on crocin.

Study Type Model/Subjects Dosage & Duration Key Safety Findings
Acute Toxicity [1] Mice Up to 3 g/kg (IP or oral) No mortality after 24-48 hours; classified as "practically low-toxic" [1].
Subacute Toxicity (Human) [2] Healthy Adult Volunteers 20 mg/day for 1 month No major adverse events. Minor changes: decreased blood amylase, mixed white blood cells (MXD), and PTT [2].
Subacute Toxicity (Animal) [3] Mice 50 & 100 mg/kg for 6 weeks No significant damage to liver or kidney function; tissues appeared normal [3].
Long-Term Toxicity [1] Rats Aqueous saffron stigma extract: 0.16-0.48 g/kg/day (i.p.) for 2 weeks Both stigma and petal extracts were non-toxic to major organs [1].

Detailed Experimental Protocols for Safety Assessment

For researchers aiming to replicate or design safety studies, here are the methodologies from key studies.

Clinical Safety Trial in Humans

This randomized, double-blind, placebo-controlled study provides a robust model for clinical safety evaluation [2].

  • Subjects: 42 healthy adult volunteers, randomized to receive either 20 mg this compound tablets or placebo.
  • Duration: 1 month of treatment.
  • Health Measures: Comprehensive parameters were monitored pre- and post-treatment:
    • Hematological: Complete blood count (CBC) with differentiation.
    • Biochemical: Liver function tests (SGOT, SGPT, bilirubin), kidney function tests (urea, creatinine), lipids, electrolytes, and enzymes (amylase, lipase).
    • Hormonal & Other: T4, TSH, cortisol, testosterone, and urinalysis.
  • Statistical Analysis: Data were expressed as mean ± SD and analyzed using two independent sample tests, with a p-value < 0.05 considered significant [2].
In Vivo Subacute Toxicity in Mice

This protocol details the assessment of this compound's effects on blood parameters and organ histopathology [3].

  • Animals: Mice were randomly assigned to control (normal saline), this compound 50 mg/kg, and this compound 100 mg/kg groups (n=6 per group).
  • Administration: Oral administration for 6 weeks.
  • Sample Collection: At the end of the experiment, blood samples were collected from the eyeballs under anesthesia.
    • Hematology: Blood was preserved in EDTA tubes for white blood cell, hemoglobin, and platelet analysis.
    • Biochemistry: Blood was incubated in anticoagulant-free tubes, centrifuged, and serum was isolated to detect levels of ALT, AST, bilirubin, total protein, albumin, ALP, creatinine, and BUN.
  • Histopathological Examination: After euthanasia, liver and kidney tissues were harvested, fixed in 4% paraformaldehyde, processed for hematoxylin-eosin (HE) staining, and observed under a light microscope [3].

Protective Mechanisms Against Toxicity

This compound's low toxicity profile is closely linked to its bioactive properties, which actively protect organs from damage induced by various toxic agents [4] [1].

Protective Effect Against Toxin/Model Proposed Mechanism of Action
Cardioprotection [4] Doxorubicin ↓ MDA, TNF-α, caspase-3; ↑ SOD, CAT, GSH; improved lipid profile [4].
Neuroprotection [4] Lipopolysaccharide (LPS) Inhibited lipid peroxidation; downregulated caspase-3, TNF-α, and NF-κB expression in the brain [4].
Hepatoprotection [5] General oxidative stress Decreased lipid peroxidation; protected mitochondrial and lysosomal membranes [5].
Nephroprotection [6] Diabetic nephropathy, renal ischemia Attenuated oxidative burden and inflammatory cascade [6].

These protective effects are primarily mediated through the modulation of key cellular signaling pathways. The following diagram illustrates the primary molecular mechanisms through which this compound exerts its protective and toxicological actions, integrating evidence from multiple studies [4] [6] [7].

G cluster_primary Primary Molecular Actions cluster_downstream Downstream Protective Outcomes This compound This compound Antioxidant Antioxidant Effect This compound->Antioxidant AntiInflammatory Anti-Inflammatory Effect This compound->AntiInflammatory Antiapoptotic Anti-Apoptotic Effect This compound->Antiapoptotic Signaling Key Signaling Pathway Modulation This compound->Signaling ReducedOxStress Reduced Oxidative Stress Antioxidant->ReducedOxStress ReducedInflammation Reduced Inflammation AntiInflammatory->ReducedInflammation CellSurvival Enhanced Cell Survival Antiapoptotic->CellSurvival SpecificEffects Organ-Specific Protection (e.g., Cardio-, Neuro-, Hepato-) Signaling->SpecificEffects LowToxicityProfile Low Toxicity Profile ReducedOxStress->LowToxicityProfile ReducedInflammation->LowToxicityProfile CellSurvival->LowToxicityProfile SpecificEffects->LowToxicityProfile

Key Takeaways for Researchers

  • Strong Preclinical Safety Foundation: Animal models consistently show low subacute toxicity, supporting this compound's wide safety margin [1] [3].
  • Promising Initial Human Data: Short-term clinical trials report no major adverse events, establishing initial clinical safety [2].
  • Multi-Organ Protective Capacity: this compound's mechanisms actively mitigate toxicity in key organ systems [4] [5].
  • Consider Variability and Gaps: Purity, sourcing, and individual health status can influence effects. Long-term human toxicity data remains an area for further study [8] [9].

References

Synergistic Combinations of Crocin: Data Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from recent studies on crocin's synergistic effects, providing a clear comparison for research purposes.

Combination Partner Disease/Model Type Experimental Model Key Effects & Outcomes Proposed Mechanisms
Deuterium-Depleted Water (DDW) [1] Colorectal Cancer HT-29 human colorectal cancer cells [1] Synergistic cell growth inhibition; increased G0/G1 phase arrest; decreased antioxidant enzymes (SOD, CAT); increased oxidative damage (MDA) [1]. Induction of oxidative stress; disruption of cell cycle progression [1].
Paclitaxel [2] Breast Cancer MCF-7 human breast cancer cells [2] Combination achieved IC50; significantly increased apoptosis [2]. Upregulation of apoptotic proteins (caspase-7, caspase-9, PARP, p53) [2].
Radiation [2] Breast Cancer MCF-7 human breast cancer cells [2] Enhanced apoptosis compared to radiation alone [2]. Promotion of pro-apoptotic pathways [2].
Curcumin [3] Colorectal Cancer SW-480 human colorectal cancer cells [3] Cooperative reduction in cell viability and induction of apoptosis; cell cycle arrest at sub-G1 phase; reduced clonogenic ability [3]. Modulation of Bax/Bcl-2 ratio; activation of caspases (-3, -8, -9); suppression of Jak2/Stat3 and Akt1 signaling pathways [3].
Amphotericin B [4] Cutaneous Leishmaniasis Leishmania major promastigotes [4] Safe and highly antileishmanial combination; increased parasite death [4]. Increased nitric oxide (NO) and reactive oxygen species (ROS); modulation of host immune response (promoted Th1/ suppressed Th2 cytokines); induction of programmed cell death (PCD) and cell cycle arrest [4].

Detailed Experimental Protocols

To facilitate replication and further research, here is a detailed look at the methodologies used in the key studies cited above.

  • Cell Viability Assay (MTT) [2] [3]: Cells are plated in 96-well plates and treated with various concentrations of this compound and its combination partner. After incubation (e.g., 24-72 hours), MTT solution is added. Living cells convert MTT to purple formazan crystals, which are dissolved, and the absorbance is measured. Lower absorbance indicates reduced cell viability and is used to calculate the IC50 value [2] [3].
  • Apoptosis Detection (Annexin V/PI Staining & Flow Cytometry) [2] [3] [4]: Treated cells are stained with Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and Propidium Iodide (PI, which stains dead cells). The cell suspension is then analyzed by flow cytometry to distinguish and quantify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [2] [3] [4].
  • Cell Cycle Analysis (PI Staining & Flow Cytometry) [1] [3] [4]: After treatment, cells are fixed and stained with PI, which binds to cellular DNA. The DNA content of the cells is measured by flow cytometry. The resulting histogram allows for the quantification of the cell population in each phase of the cycle (sub-G1, G0/G1, S, G2/M), indicating whether a treatment has caused cell cycle arrest [1] [3] [4].
  • Gene Expression Analysis (Real-time PCR) [3]: Total RNA is extracted from treated cells and reverse transcribed into complementary DNA (cDNA). This cDNA is used as a template in a real-time PCR reaction with gene-specific primers (e.g., for Bax, Bcl-2, Caspases). The changes in gene expression levels between treated and control samples are calculated using methods like the 2^(-ΔΔCt) method [3].

Molecular Signaling Pathways in Cancer Synergy

This compound's anticancer activity, particularly in synergy with other agents, involves the modulation of multiple cellular signaling pathways. The diagram below illustrates the key pathways affected by this compound in colorectal cancer cells, based on its combination with curcumin [3] and broader mechanistic reviews [5].

crocin_pathway This compound This compound Combination Therapy Combination Therapy This compound->Combination Therapy Curcumin Curcumin Curcumin->Combination Therapy Apoptosis Induction Apoptosis Induction Therapeutic Outcome Therapeutic Outcome Apoptosis Induction->Therapeutic Outcome Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Arrest->Therapeutic Outcome Clonogenic Ability Clonogenic Ability Clonogenic Ability->Therapeutic Outcome Combination Therapy->Cell Cycle Arrest Combination Therapy->Clonogenic Ability PI3K/AKT/mTOR\n(Inhibition) PI3K/AKT/mTOR (Inhibition) Combination Therapy->PI3K/AKT/mTOR\n(Inhibition) Suppresses JAK2/STAT3\n(Inhibition) JAK2/STAT3 (Inhibition) Combination Therapy->JAK2/STAT3\n(Inhibition) Suppresses Pro-apoptotic Proteins\n(e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) Combination Therapy->Pro-apoptotic Proteins\n(e.g., Bax) Upregulates Anti-apoptotic Bcl-2\n(Inhibition) Anti-apoptotic Bcl-2 (Inhibition) Combination Therapy->Anti-apoptotic Bcl-2\n(Inhibition) Downregulates Caspase Cascade\n(Casp-3, -8, -9) Caspase Cascade (Casp-3, -8, -9) Combination Therapy->Caspase Cascade\n(Casp-3, -8, -9) Activates PI3K/AKT/mTOR\n(Inhibition)->Apoptosis Induction JAK2/STAT3\n(Inhibition)->Apoptosis Induction Pro-apoptotic Proteins\n(e.g., Bax)->Apoptosis Induction Anti-apoptotic Bcl-2\n(Inhibition)->Apoptosis Induction Caspase Cascade\n(Casp-3, -8, -9)->Apoptosis Induction

As the diagram shows, the synergistic effect primarily involves the suppression of key survival and proliferation pathways (PI3K/AKT/mTOR and JAK2/STAT3), coupled with the direct activation of the mitochondrial (intrinsic) and death receptor (extrinsic) apoptotic pathways [3]. This multi-targeted action leads to effective cell death, cell cycle disruption, and inhibition of new colony formation [5] [3].

Key Insights for Research and Development

  • Broad Therapeutic Potential: The evidence for this compound's synergy spans oncology (colorectal, breast cancer) and infectious diseases (leishmaniasis), suggesting its mechanism is not limited to a single condition [1] [2] [3].
  • Multi-targeted Mechanisms: The synergism does not rely on a single pathway but emerges from simultaneously targeting multiple hallmarks of disease, such as cell proliferation, apoptosis, and oxidative stress [1] [5] [3].
  • Consideration for Delivery: Research indicates that orally administered this compound has low bioavailability and is rapidly metabolized into crocetin by gut flora, which may itself be an active metabolite [6]. This is a critical factor for planning in vivo studies and developing drug formulations.

References

crocin comparison synthetic antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Comparison

The table below summarizes findings from a meta-analysis of randomized controlled trials (RCDs) investigating saffron extracts (standardized for crocin content) in adults with Major Depressive Disorder (MDD) [1].

Comparison Number of Studies Standardized Mean Difference (SMD) / Odds Ratio (OR) Statistical Significance (P-value) Key Findings
Saffron vs. Placebo 7 SMD: -1.22 (95% CI: -1.94, -0.49) P = 0.001 Saffron (this compound) is significantly more effective than a placebo in reducing depressive symptoms [1].
Saffron vs. Antidepressants 7 SMD: 0.16 (95% CI: -0.25, 0.57) P = 0.44 Saffron (this compound) is as effective as synthetic antidepressants (e.g., SSRIs) with no statistically significant difference [1].
Remission & Response Rates 7 ORs showed no significant difference Not Significant No differences were found in the proportion of patients achieving remission or response [1].
Drop-out & Safety 7 ORs showed no significant difference Not Significant No difference in drop-out rates for all causes. No serious adverse events were reported for saffron [1].

Mechanisms of Action

This compound and synthetic antidepressants appear to influence mood through different primary pathways, though some convergence occurs downstream.

G cluster_synthetic Synthetic Antidepressants (SSRIs) cluster_this compound This compound (Multi-Targeted) Chronic Stress / Depression Chronic Stress / Depression Synaptic & Structural Deficits Synaptic & Structural Deficits Chronic Stress / Depression->Synaptic & Structural Deficits Acute: ↑ Synaptic Monoamines Acute: ↑ Synaptic Monoamines Chronic Adaptation: ↑ BDNF/TrkB Signaling Chronic Adaptation: ↑ BDNF/TrkB Signaling Acute: ↑ Synaptic Monoamines->Chronic Adaptation: ↑ BDNF/TrkB Signaling Neurogenesis & Synaptic Plasticity Neurogenesis & Synaptic Plasticity Chronic Adaptation: ↑ BDNF/TrkB Signaling->Neurogenesis & Synaptic Plasticity Activation of mTOR Pathway Activation of mTOR Pathway Chronic Adaptation: ↑ BDNF/TrkB Signaling->Activation of mTOR Pathway Therapeutic Effect (Delayed) Therapeutic Effect (Delayed) Neurogenesis & Synaptic Plasticity->Therapeutic Effect (Delayed) Monoamine Modulation\n(↑ Serotonin, ↓ MAO Activity) Monoamine Modulation (↑ Serotonin, ↓ MAO Activity) Monoamine Modulation\n(↑ Serotonin, ↓ MAO Activity)->Chronic Adaptation: ↑ BDNF/TrkB Signaling Therapeutic Effect Therapeutic Effect Monoamine Modulation\n(↑ Serotonin, ↓ MAO Activity)->Therapeutic Effect Anti-inflammatory & Antioxidant\n(↓ TNF-α, ↑ Thiol, SOD, CAT) Anti-inflammatory & Antioxidant (↓ TNF-α, ↑ Thiol, SOD, CAT) Neuroprotection Neuroprotection Anti-inflammatory & Antioxidant\n(↓ TNF-α, ↑ Thiol, SOD, CAT)->Neuroprotection Neuroprotection->Therapeutic Effect Synaptic & Structural Deficits->Acute: ↑ Synaptic Monoamines Synaptic & Structural Deficits->Monoamine Modulation\n(↑ Serotonin, ↓ MAO Activity) Synaptic & Structural Deficits->Anti-inflammatory & Antioxidant\n(↓ TNF-α, ↑ Thiol, SOD, CAT)

Primary Pathways Explained:

  • Synthetic Antidepressants (SSRIs): The conventional pathway involves an initial increase in synaptic monoamine levels (e.g., serotonin). After chronic treatment, this leads to adaptations in downstream signaling, notably increased Brain-Derived Neurotrophic Factor (BDNF) and activation of the mTOR pathway, which promote neurogenesis and synaptic plasticity, underlying the therapeutic effect [2] [3].
  • This compound: Evidence suggests a more multi-targeted approach [4] [5] [6]:
    • Monoamine Modulation: this compound may inhibit monoamine oxidase (MAO) activity and influence serotonin synthesis, leading to increased monoamine levels [5].
    • Anti-inflammatory & Antioxidant: It reduces pro-inflammatory cytokines (e.g., TNF-α) and oxidative stress markers (MDA), while boosting antioxidant defenses (thiol, SOD, CAT), providing neuroprotection [5] [7].
    • BDNF Upregulation: Like synthetic drugs, this compound also increases BDNF levels, facilitating neural repair and plasticity [5].

Preclinical Comparative Data

Animal studies allow for a direct, controlled comparison of this compound and specific antidepressants. The table below details results from a study comparing this compound, escitalopram (an SSRI), and their combination in a rat model of depression [6].

Treatment Group Forced Swim Test (Immobility Time) Open Field Test (Time in Center) Key Interpretation
Depressed Model (Control) Baseline High Baseline Low Depression and anxiety-like behavior confirmed [6].
This compound (30 mg/kg) Significant Decrease Significant Increase This compound alone has significant antidepressant and anxiolytic effects [6].
Escitalopram (10 mg/kg) Significant Decrease Significant Increase A low dose of escitalopram is effective [6].
Escitalopram (20 mg/kg) Significant Decrease Significant Increase A higher dose was partially more effective in reversing depressive behavior [6].
Combination (Escitalopram 10 + this compound) Significant Decrease Significant Increase The combination therapy shows synergistic potential [6].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

1. Clinical Trial Protocol (Meta-Analysis Inclusion Criteria) [1]:

  • Design: Double-blind, randomized controlled trials (RCTs).
  • Participants: Adults with Major Depressive Disorder (MDD) diagnosed via standardized criteria (e.g., DSM).
  • Intervention: Oral monotherapy with saffron extract (standardized for this compound content). Common doses were 30 mg/day of saffron petal extract or 15 mg/day of saffron stigma extract.
  • Comparison: Placebo or synthetic antidepressants (e.g., fluoxetine, imipramine).
  • Duration: Typically 6-8 weeks.
  • Primary Outcome: Mean change in depressive symptom scores from baseline using validated scales like the Hamilton Depression Rating Scale (HAMD).

2. Preclinical Study Protocol (Rat Model of Depression) [6]:

  • Animals: Male Wistar rats.
  • Depression Model: Chronic restraint stress induced by placing rats in cylindrical restrainers for 6 hours daily for 14 consecutive days.
  • Drug Administration: Treatments administered intraperitoneally for 14 days post-stress.
    • This compound: 30 mg/kg.
    • Escitalopram: 10 mg/kg and 20 mg/kg.
    • Combination: Escitalopram (10 or 20 mg/kg) + this compound (30 mg/kg).
  • Behavioral Tests:
    • Forced Swim Test (FST): Conducted on days 14 and 28. A reduction in immobility time is interpreted as an antidepressant-like effect.
    • Open Field Test (OFT): Conducted on days 14 and 28. An increase in time spent in the central zone indicates reduced anxiety-like behavior.

Conclusion for Research and Development

  • Efficacy: Demonstrates comparable efficacy to established synthetic antidepressants in clinical settings [1].
  • Mechanism: Offers a unique, multi-targeted mechanism combining monoaminergic, neurotrophic, anti-inflammatory, and antioxidant activities, unlike the more targeted monoaminergic initial action of SSRIs [4] [5] [6].
  • Safety Profile: Shows a favorable safety and tolerability profile in clinical trials [1].

For drug development professionals, this compound represents a promising scaffold for developing novel, multi-targeted therapeutic agents, particularly for patients who do not respond adequately to conventional antidepressants or seek alternatives with different mechanisms.

References

crocin vs vitamin E antioxidant effects

Author: Smolecule Technical Support Team. Date: February 2026

Molecular & Functional Comparison

The table below summarizes the core characteristics and experimental findings for a direct comparison.

Feature Crocin Vitamin E (α-Tocopherol)
Chemical Nature Water-soluble carotenoid (digentiobiosyl ester of crocetin) [1] [2] Fat-soluble vitamin (tocopherols & tocotrienols) [3] [4]
Primary Antioxidant Role Powerful hydrophilic free radical scavenger [2] Lipid-soluble peroxyl radical scavenger [3]

| Key Molecular Mechanisms | - Scavenges hydroxyl radicals (•OH) and hydrated electrons (e⁻ₐq) at diffusion-controlled rates [2]

  • Modulates TLR4/PTEN/AKT/mTOR/NF-κB signaling pathway [1]
  • Upregulates Nrf2/HO-1/NQO1 antioxidant pathway [1]
  • Regulates microRNA (e.g., miR-21) [1] | - Breaks chain propagation in lipid peroxidation by donating H-atom to peroxyl radicals (LOO•) [3]
  • The generated tocopheroxyl radical can be recycled by other antioxidants (e.g., Vitamin C) [3] [4] | | Key Experimental Models | - In vivo: Mouse/rat models of cardiac ischemia-reperfusion (I/R) injury [5] [6]
  • In vitro: Human Umbilical Vein Endothelial Cells (HUVECs) under oxidative stress [1] | - In vivo: Rat models of cardiac I/R injury [5] [6]
  • Clinical: Age-Related Eye Disease Study (AREDS/AREDS2) for Age-Related Macular Degeneration (AMD) [7] | | Reported Experimental Outcomes | - In rat hearts, significantly increased activities of antioxidant enzymes SOD and Catalase post I/R injury [5] [6]
  • Significantly decreased levels of lipid peroxidation marker MDA in heart tissue [5] [6]
  • Protected HUVECs viability and inhibited inflammation [1] | - In rat hearts, significantly increased activities of SOD and Catalase and decreased MDA [5] [6]
  • In clinical trials, supplementation as part of the AREDS formulation slowed progression of advanced AMD [7] | | Synergistic Effects | Demonstrated synergistic effect with Vitamin E in enhancing post-ischemic antioxidant capacity in rat hearts [5] [6] | Works effectively in combination with other antioxidants like Vitamin C and carotenoids [3] [7] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

1. Protocol: Ischemia-Reperfusion in Isolated Rat Hearts This model is used to evaluate the cardioprotective effects of both this compound and vitamin E [5] [6].

  • Animal Model: Male Sprague-Dawley rats.
  • Pretreatment: Test compounds (e.g., this compound at 10, 20, 40 mg/kg or vitamin E at 100 mg/kg) were administered orally for 21 days prior to the experiment [5] [6].
  • Heart Isolation & Perfusion: After anesthesia, hearts are excised and retrogradely perfused with Krebs-Henseleit buffer in a Langendorff apparatus at constant pressure (70 mmHg) and temperature (37°C) [6].
  • Induction of Injury: Hearts are stabilized and then subjected to 30 minutes of global ischemia, followed by 60 minutes of reperfusion [5] [6].
  • Biochemical Analysis:
    • Cardiac Injury Markers: Lactate dehydrogenase (LDH) and Creatine Kinase-MB (CK-MB) activity are measured in the coronary effluent [6].
    • Oxidative Stress Markers: The heart tissue is homogenized to measure Malondialdehyde (MDA), a lipid peroxidation product, and the activities of antioxidant enzymes Superoxide Dismutase (SOD) and Catalase [5] [6].

2. Protocol: In Vitro Oxidative Stress on HUVECs This model investigates the protective mechanism of this compound on human endothelial cells [1].

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in RPMI medium supplemented with fetal calf serum.
  • This compound Pretreatment: Cells are pretreated with various concentrations of this compound.
  • Induction of Oxidative Stress: Oxidative stress is induced in the cells using chemical stressors (e.g., hydrogen peroxide - H₂O₂ or AAPH, a peroxyl radical generator).
  • Viability & Mechanism Assay:
    • Cell Viability: Measured using MTT assay.
    • Molecular Analysis: Signaling pathways (e.g., TLR4, PTEN, AKT, Nrf2) and microRNA expression (e.g., miR-21) are analyzed using techniques like Western blotting and RT-PCR [1].

Signaling Pathways

The diagrams below illustrate the key molecular pathways through which this compound and vitamin E exert their antioxidant and related cellular effects.

This compound's Intricate Signaling in Cardiovascular Protection

This diagram synthesizes the mechanisms by which this compound protects cardiac and endothelial cells from oxidative stress and inflammation, as identified in recent research [1].

G cluster_pathways Molecular Pathways cluster_outcomes Cellular Outcomes OxidativeStress Oxidative Stress TLR4 TLR4 Pathway OxidativeStress->TLR4 Nrf2 Nrf2 Pathway OxidativeStress->Nrf2 This compound This compound This compound->TLR4 This compound->Nrf2 miR21 microRNA (miR-21) This compound->miR21 PTEN PTEN TLR4->PTEN AKT AKT PTEN->AKT mTOR mTOR AKT->mTOR AKT->Nrf2 NFkB NF-κB mTOR->NFkB AntiInflammation Anti-Inflammation NFkB->AntiInflammation HO1_NQO1 HO-1 / NQO1 Nrf2->HO1_NQO1 AntioxidantDefense Enhanced Antioxidant Defense HO1_NQO1->AntioxidantDefense CellProtection Cellular Protection & Survival miR21->CellProtection

Vitamin E's Core Antioxidant Mechanism

This diagram outlines the established primary function of vitamin E as a chain-breaking antioxidant in lipid membranes [3] [4].

G cluster_propagation Propagation Phase cluster_termination Termination & Recycling RadicalX Free Radical (X•) LipidRadical Lipid Radical (L•) RadicalX->LipidRadical H abstraction LipidH Polyunsaturated Lipid (LH) PeroxylRadical Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical + O₂ NewLipidRadical New Lipid Radical (L•) PeroxylRadical->NewLipidRadical H abstraction from another LH VitE Vitamin E (α-TOH) PeroxylRadical->VitE  Chain-breaking  antioxidant VitERadical Tocopheroxyl Radical (α-TO•) VitE->VitERadical OtherAntioxidant Other Antioxidant (e.g., Vitamin C) VitERadical->OtherAntioxidant RecycledVitE Recycled Vitamin E OtherAntioxidant->RecycledVitE Reduction

Conclusion and Research Outlook

A promising finding for therapeutic development is the synergistic effect observed when this compound and vitamin E are combined, demonstrating a significant improvement in post-ischemic recovery beyond what either compound achieves alone [5] [6]. Future research should focus on elucidating the precise molecular basis of this synergy and exploring its potential in models of other oxidative-stress-related diseases.

References

crocin mechanism of action validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Crocin's Mechanisms and Therapeutic Effects

Therapeutic Area Signaling Pathways Modulated Observed Effects & Key Findings Model System (Year)
Nervous System PI3K/AKT [1] [2]; ↓ NF-κB [1] [2]; ↓ Caspase-3 [1] Improved spatial memory, reduced neuroinflammation (↓ TNF-α, IL-1β, IL-6), attenuated oxidative stress, and enhanced synaptic plasticity [1]. Rat models of stress & LPS-induced inflammation [1]
Cardiovascular System KBTBD7/NF-κB [1]; ↑ PPARγ/LXRs [1]; ↑ Connexin 43 [1] Protected against myocardial infarction-induced arrhythmia, alleviated atherosclerosis, and reduced drug-induced cardiotoxicity [1]. Rat models of myocardial infarction & high-fat diet [1]
Cancer STAT3 [3]; ↓ PI3K/AKT/mTOR [2]; ↑ p53 [2] Inhibited colon cancer cell (HCT116) proliferation, induced apoptosis, and reduced secretion of inflammatory factors (IL-6, TNF-α, IL-1β) and chemokines [3]. In vitro (HCT116 cells) & various in vivo models [2] [3]
Metabolic Disorders PPARγ/LXRs [1]; ↑ AMPK [2] Stimulated reverse cholesterol transport, ameliorated glucose levels, and modified lipid profiles [1] [2]. Mouse model of high-fat diet & rat model of diabetes [1]
Antidepressant Effects Serotonergic pathways (proposed) [4] Synergistic antidepressant effects with citalopram; increased grooming time, reduced immobility in forced swim and tail suspension tests [4]. Mouse model of acute restraint stress (2025) [4]

Detailed Experimental Protocols

For researchers looking to validate these mechanisms, here are methodologies from key studies.

In Vitro Anti-Cancer Activity Assay (Colon Cancer)

This protocol is used to assess this compound's effects on cancer cell proliferation, apoptosis, and inflammation [3].

  • Cell Line: Human colon cancer HCT116 cells.
  • Culture Conditions: Grown in McCoy's 5A Medium with 10% FBS at 37°C and 5% CO₂.
  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 135.6 μM for low dose, 271.18 μM for high dose) for 24-72 hours.
  • Key Assays:
    • MTT Assay: To measure cell proliferation and calculate the IC50 value (concentration that inhibits 50% of proliferation).
    • Flow Cytometry & Hoechst 33342/PI Staining: To quantify and observe apoptotic cells.
    • ELISA: To measure levels of secreted inflammatory factors (TNF-α, IL-6, IL-1β) and chemokines (MIP-2, IL-8, MCP-1) in the cell supernatant.
    • Western Blotting: To analyze protein expression in relevant pathways, such as the ratio of phosphorylated STAT3 to total STAT3 (P-STAT3/STAT3).
In Vivo Anti-Depressant Synergy Study

This protocol evaluates the interaction between this compound and standard antidepressants [4].

  • Animals: Male NMRI mice.
  • Stress Model: Acute Restraint Stress (ARS) induced by placing mice in cylindrical restrainers for 4 hours.
  • Drug Administration: Intraperitoneal (i.p.) injection of this compound (10-40 mg/kg), citalopram (1-4 mg/kg), or their combination, 15 minutes before behavioral tests.
  • Behavioral Tests (performed 30 minutes after stress induction):
    • Forced Swim Test (FST) & Tail Suspension Test (TST): The total immobility time during the last 4 minutes of a 6-minute session is recorded. A decrease in immobility indicates antidepressant-like activity.
    • Splash Test (ST): A 10% sucrose solution is sprayed on the mouse's dorsal coat. The time spent grooming over 6 minutes is recorded; increased grooming suggests improved self-care and motivational behavior.
  • Data Analysis: Results are analyzed using one-way or two-way ANOVA. A synergistic effect can be confirmed via isobolographic analysis.

Visualizing Key Signaling Pathways

The following diagram illustrates the primary molecular pathways through which this compound exerts its documented effects.

G cluster_neuro Nervous System Protection cluster_cancer Anti-Cancer Mechanisms cluster_cardio Cardiovascular Protection This compound This compound NFkB1 NF-κB Activation This compound->NFkB1 Inhibits PI3K PI3K/AKT Pathway This compound->PI3K Activates STAT3 STAT3 Phosphorylation This compound->STAT3 Inhibits p53 p53 Pathway This compound->p53 Activates NFkB2 KBTBD7/NF-κB Pathway This compound->NFkB2 Inhibits PPAR PPARγ/LXRs Pathway This compound->PPAR Activates InflammatoryCytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB1->InflammatoryCytokines CellSurvival Cell Survival & Growth PI3K->CellSurvival CellProliferation Cell Proliferation STAT3->CellProliferation Apoptosis Induces Apoptosis p53->Apoptosis ReverseCholesterol Stimulates Reverse Cholesterol Transport PPAR->ReverseCholesterol

Research Implications & Future Directions

While the data from in vitro and animal models is compelling, you should note that clinical validation in humans is still limited [1]. Several studies explicitly call for further research to verify the application and safety of this compound in humans [1]. The synergistic effect with citalopram is a recent finding (2025) that opens promising avenues for combination therapies in psychiatry, potentially allowing for lower doses of synthetic drugs and reduced side effects [4].

References

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Physical Description

Solid

Color/Form

Solid /Di-gentiobiose ester/
Hydrated brownish-red needles from methanol /Di-gentiobiose ester/

XLogP3

-2.5

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

14

Exact Mass

976.37875290 Da

Monoisotopic Mass

976.37875290 Da

Heavy Atom Count

68

Melting Point

186 °C (effervescence) /Di-gentiobiose ester/
186 °C

UNII

877GWI46C2

Therapeutic Uses

Crocin is a carotenoid constituent of saffron has also shown various pharmacological activities such as antioxidant, anticancer, memory improvement, antidepressant, cerebral, kidney, heart, skeletal muscle anti-ischemia, hypotensive , aphrodisiac, genoprotective and antidote activities. Crocin also inhibit morphine withdrawal syndrome and morphine-induced reinstatement of place preference in mice.
EXPL THER Snakebite is a serious medical and socio-economic problem affecting the healthy individuals and agricultural and farming populations worldwide. In India, Vipera russelli snakebite is common, ensuing high morbidity and mortality. The venom components persuade multifactorial stress phenomenon and alter the physiological setting by causing disruption of the blood cells and vital organs. The present study demonstrates the anti-ophidian property of Crocin (Crocus sativus), a potent antioxidant against viper venom-induced oxidative stress. The in vivo oxidative damage induced by venom was clearly evidenced by the increased oxidative stress markers and antioxidant enzymes/molecules along with the proinflammatory cytokines including IL-1beta, TNF-a and IL-6. Furthermore, venom depleted the hemoglobin, hematocrit, mean corpuscular volume and platelet count in experimental animals. Crocin ameliorated the venom-induced oxidative stress, hematological alteration and proinflammatory cytokine levels. At present, administration of antivenom is an effective therapy against systemic toxicity, but it offers no protection against the rapidly spreading oxidative damage and infiltration of pro-inflammatory mediators. These pathologies will continue even after antivenom administration. Hence, a long-term auxiliary therapy is required to treat secondary as well as neglected complications of snakebite.
EXPL THER The snakebite mortality rate has been significantly reduced due to effective antivenom therapy. The intravenously infused antivenom will neutralize free and target-bound toxins but fails to neutralize venom-induced inflammation and oxidative stress, as the antigen-antibody complex itself is pro-inflammatory. Therefore, an auxiliary therapy is necessary to treat secondary/overlooked envenomation complications. Blood samples from healthy donors were treated with viper venom (100 ug/mL) for 2 hr. The venom-induced inflammation, oxidative damage and effect of crocin pre-treatment were determined by assessing the serum levels of cytoplasmic, lysosomal and oxidative stress markers along with pro-inflammatory mediators such as tumor necrosis factor (TNF)-a, interleukin (IL)-1beta, IL-6 and cyclo-oxygenase (COX)-2. Significantly increased stress markers, cytoplasmic, lysosomal and extracellular matrix-degrading enzymes as well as the pro-inflammatory mediators TNF-a, IL-1beta, IL-6 and COX-2 indicated increased cellular damage but significantly reduced oxidative damage and inflammation in crocin pre-treated groups. CONCLUSION: The data clearly suggest that venom-induced oxidative stress and inflammation is also responsible for oxidative burst and cell death in the circulation, which may worsen even after antivenom therapy. Hence, the current study demands a supportive therapy in addition to antivenom therapy to neutralize the overlooked issues of snakebite.
EXPL THER /The study/ used an experimental model in the rat to examine the effects of long-term treatment with crocin, a glycosylated carotenoid from the stigmas of the saffron crocus, on colon cancer. BD-IX rats were divided into four groups: Groups G1 and G2, designated "cancer groups," were used to study the effects of crocin on the progression of colon cancer, and Groups G3 and G4, designated "toxicity groups," were used to study the effects of the treatment on metabolic processes and the parenchyma. DHD/K12-PROb cells were injected subcutaneously into the chest of Group G1 and G2 animals. From 1 to 13 weeks after inoculation, animals in Groups G2 and G4 received a weekly injection of crocin (400 mg/kg body wt s.c.). Animals in Groups G1 and G3 received no treatment. In addition, lines of animal and human colon adenocarcinoma cells (DHD/K12-PROb and HT-29) were used to perform assays in vitro to examine the cytotoxicity of crocin. Life span was extended and tumor growth was slower in crocin-treated female rats, but no significant antitumor effect was found in male rats. Acute tubular necrosis was found in all kidney samples from crocin-treated animals, but slight signs of nephrotoxicity were found by biochemical analysis of the serum. In assays in vitro, crocin had a potent cytotoxic effect on human and animal adenocarcinoma cells (HT-29 and DHD/K12-PROb cells, 50% lethal dose = 0.4 and 1.0 mM, respectively). Treated cells exhibited a remarkable loss of cytoplasm and wide cytoplasmic vacuole-like areas. In conclusion, long-term treatment with crocin enhances survival selectively in female rats with colon cancer without major toxic effects. The effects of crocin might be related to its strong cytotoxic effect on cultured tumor cells.
EXPL THER Crocus sativus L. (saffron) has been traditionally used for the treatment of insomnia and other diseases of the nervous systems. Two carotenoid pigments, crocin and crocetin, are the major components responsible for the various pharmacological activities of C. sativus L. This study examined the sleep-promoting activity of crocin and crocetin by monitoring the locomotor activity and electroencephalogram after administration of these components to mice. Crocin (30 and 100 mg/kg) increased the total time of non-rapid eye movement (non-REM) sleep by 60 and 170%, respectively, during a 4-hr period from 20:00 to 24:00 after its intraperitoneal administration at a lights-off time of 20:00. Crocetin (100 mg/kg) also increased the total time of non-REM sleep by 50% after the administration. These compounds did not change the amount of REM sleep or show any adverse effects, such as rebound insomnia, after the induction of sleep.

Mechanism of Action

Crocin, the main pigment of Crocus sativus L., has been shown to have antiproliferative effects on cancer cells, but the involved mechanisms are only poor understood. This study focused on probable effect of crocin on the immortality of hepatic cancer cells. Cytotoxicity of crocin (IC50 3 mg/mL) in hepatocarcinoma HepG2 cells was determined after 48 hr by neutral red uptake assay and MTT test. Immortality was investigated through quantification of relative telomerase activity with a quantitative real-time PCR-based telomerase repeat amplification protocol (qTRAP). Telomerase activity in 0.5 ug protein extract of HepG2 cells treated with 3 mg/mL crocin was reduced to about 51% as compared to untreated control cells. Two mechanisms of inhibition, i.e. interaction of crocin with telomeric quadruplex sequences and down regulation of hTERT expression, were examined using FRET analysis to measure melting temperature of a synthetic telomeric oligonucleotide in the presence of crocin and quantitative real-time RT-PCR, respectively. No significant changes were observed in the Tm telomeric oligonucleotides, while the relative expression level of the catalytic subunit of telomerase (hTERT) gene showed a 60% decrease as compared to untreated control cells. In conclusion, telomerase activity of HepG2 cells decreases after treatment with crocin, which is probably caused by down-regulation of the expression of the catalytic subunit of the enzyme.
Background Traditional drug discovery approaches are mainly relied on the observed phenotypic changes following administration of a plant extract, drug candidate or natural product. Recently, target-based approaches are becoming more popular. The present study aimed to identify the cellular targets of crocin, the bioactive dietary carotenoid present in saffron, using an affinity-based method. Methods Heart, kidney and brain tissues of BALB/c mice were homogenized and extracted for the experiments. Target deconvolution was carried out by first passing cell lysate through an affinity column prepared by covalently attaching crocin to agarose beads. Isolated proteins were separated on a 2D gel, trypsinized in situ and identified by MALDI-TOF/TOF mass spectrometry. MASCOT search engine was used to analyze Mass Data. Results Part of proteome that physically interacts with crocin was found to consist of beta-actin-like protein 2, cytochrome b-c1 complex subunit 1, ATP synthase subunit beta, tubulin beta-3 chain, tubulin beta-6 chain, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunitA, 60 kDa heat shock protein, creatine kinase b-type, peroxiredoxin-2, cytochrome b-c1 complex subunit 2, acetyl-coA acetyltransferase, cytochrome c1, proteasome subunit alpha type-6 and proteasome subunit alpha type-4. Conclusion The present findings revealed that crocin physically binds to a wide range of cellular proteins such as structural proteins, membrane transporters, and enzymes involved in ATP and redox homeostasis and signal transduction.
...treatment of PC-12 cells with crocin inhibited cell membrane lipid peroxidation and restored intracellular /Superoxide dismutase/ SOD activity even more efficacious than a-tocopherol at the same concentration. Further, in vitro studies demonstrated that the underlying mechanism through which crocin combats ischemic stress-induced neural cell death is by increasing /glutathione peroxidase/ GSH activities and preventing the activation of c-Jun NH2-terminal kinases (JNK) pathway...

Impurities

...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram.

Absorption Distribution and Excretion

This study investigated the pharmacokinetic properties of crocin following oral administration in rats. After a single oral dose, crocin was undetected while crocetin, a metabolite of crocin, was found in plasma at low concentrations. Simultaneously, crocin was largely present in feces and intestinal contents within 24 hr. After repeated oral doses for 6 days, crocin remained undetected in plasma and plasma crocetin concentrations were comparable to the corresponding data obtained after the single oral dose. Furthermore, the absorption characteristics of crocin were evaluated in situ using an intestinal recirculation perfusion method. During recirculation, crocin was undetected and low concentrations of crocetin were detected in plasma. The concentrations of crocin in the perfusate were reduced through different intestinal segments, and the quantities of drug lost were greater throughout the colon. These results indicate that (1) orally administered crocin is not absorbed either after a single dose or repeated doses, (2) crocin is excreted largely through the intestinal tract following oral administration, (3) plasma crocetin concentrations do not tend to accumulate with repeated oral doses of crocin, and (4) the intestinal tract serves as an important site for crocin hydrolysis.

Metabolism Metabolites

This study investigated the pharmacokinetic properties of crocin following oral administration in rats. After a single oral dose, crocin was undetected while crocetin, a metabolite of crocin, was found in plasma at low concentrations. Simultaneously, crocin was largely present in feces and intestinal contents within 24 hr.

Associated Chemicals

Crocetin; 504-39-2

Wikipedia

Crocin

Use Classification

COLOUR; -> JECFA Functional Classes

Methods of Manufacturing

...total crocin was extracted from saffron stigmas using crystallization method. Ethanol 80% was selected as the best extraction solvent. Crystallization process was carried out in one and two steps at different temperatures. Ethanol 80% was used as crystallization medium. Crocin crystals obtained from the first crystallization had low purity and thus were subjected to the second crystallization. The higher purity crystals were yielded in the second crystallization at -5 degrees C.

General Manufacturing Information

Polyene-type colorant /Di-gentiobiose ester/
Crocetin ... (CI Natural Yellow 6; CI 75100) occurs in saffron as crocin (42553-65-1) /Di-gentiobiose ester/

Analytic Laboratory Methods

In this study, total crocin was extracted from saffron stigmas using crystallization method. Ethanol 80% was selected as the best extraction solvent. Crystallization process was carried out in one and two steps at different temperatures. Ethanol 80% was used as crystallization medium. Crocin crystals obtained from the first crystallization had low purity and thus were subjected to the second crystallization. The higher purity crystals were yielded in the second crystallization at -5 degrees C. The purity of crocin crystals was studied using UV-visible spectrophotometery and HPLC in comparison with Fluka product and methanolic extract of saffron stigmas. The results indicated that its purity was extremely higher, about 13 times, more than Fluka product. In spite of our expectation, the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram. The purity of crystallized total crocin in this work was more than 97%.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Air and moisture sensitive. Light sensitive. Store under inert gas.

Interactions

Viper envenomation results in inflammation at the bitten site as well as target organs. Neutrophils and other polymorphonuclear leukocytes execute inflammation resolving mechanism and will undergo apoptosis after completing the task. However, the target specific toxins induce neutrophil apoptosis at the bitten site and in circulation prior to their function, thus reducing their number. Circulating activated neutrophils are major source of inflammatory cytokines and leakage of reactive oxygen species (ROS)/other toxic intermediates resulting in aggravation of inflammatory response at the bitten/target site. Therefore, neutralization of venom induced neutrophil apoptosis reduces inflammation besides increasing the functional neutrophil population. Therefore, the present study investigates the venom induced perturbances in isolated human neutrophils and its neutralization by crocin (Crocus sativus) a potent antioxidant carotenoid. Human neutrophils on treatment with venom resulted in altered ROS generation, intracellular Ca2+ mobilization, mitochondrial membrane depolarization, cyt-c translocation, caspase activation, phosphatidylserine externalization and DNA damage. On the other hand significant protection against oxidative stress and apoptosis were evidenced in crocin pre-treated groups. In conclusion the viper venom induces neutrophil apoptosis and results in aggravation of inflammation and tissue damage. The present study demands the necessity of an auxiliary therapy in addition to antivenin therapy to treat secondary/overlooked complications of envenomation.
This study investigated the protective efficacy of crocin against hepatotoxicity induced by cyclophosphamide (CP) in Wistar rats. The experimental rats were treated with crocin orally at a dose of 10 mg/kg for 6 consecutive days after the administration of a single intraperitoneal dose of CP (150 mg/kg). The ameliorative effect of crocin on organ toxicity was studied by evaluating oxidative stress enzymes, inflammatory cytokines and histological sections. A single intraperitoneal CP injection significantly elevated endogenous reactive oxygen species and oxidation of lipids and proteins, which are the hallmarks of oxidative damage in liver and serum. In consequence, the primary defensive reduced glutathione, total thiol and antioxidant enzymes such as superoxide dismutase, catalase, glutathione-S-transferase and glutathione peroxidase, were significantly reduced. In addition, liver and serum aspartate aminotransferase and alanine aminotransferase along with acid and alkaline phosphatase were considerably increased. Oral administration of crocin significantly rejuvenated all the above altered markers to almost normal state. The protective efficacy of crocin was further supported by the histological assessment and restoration of CP-induced inflammatory cytokines and enzyme levels compared with the control drug. The results obtained suggest the protective nature of crocin against CP-induced oxidative damage/inflammation and organ toxicity.
Acrylamide (ACR) is a potent neurotoxic in human and animal models. In this study, the effect of crocin, main constituent of Crocus sativus L. (Saffron) on ACR-induced cytotoxicity was evaluated using PC12 cells as a suitable in vitro model. The exposure of PC12 cells to ACR reduced cell viability, increased DNA fragmented cells and phosphatidylserine exposure, and elevated Bax/Bcl-2 ratio. Results showed that ACR increased intracellular reactive oxygen species (ROS) in cells and ROS played an important role in ACR cytotoxicity. The pretreatment of cells with 10-50 uM crocin before ACR treatment significantly attenuated ACR cytotoxicity in a dose-dependent manner. Crocin inhibited the downregulation of Bcl-2 and the upregulation of Bax and decreased apoptosis in treated cells. Also, crocin inhibited ROS generation in cells exposed to ACR. In conclusion, our results indicated that pretreatment with crocin protected cells from ACR-induced apoptosis partly by inhibition of intracellular ROS production.
Crocus sativus L. has been shown to interact with the opioid system. Thus, the effects of aqueous and ethanolic extracts of stigma and its constituents were evaluated on morphine-withdrawal syndrome in mice. Dependence was induced using subcutaneous (s.c.) injections of morphine for 3 days. On day 4, morphine was injected 0.5 hr prior the intraperitoneal (i.p.) injections of the extracts, crocin, safranal, clonidine (0.3 mg/kg) or normal saline. Naloxone was injected (5 mg/kg i.p.) 2 hr after the final dose of morphine and the number of episodes of jumping during 30 min was considered as the intensity of the withdrawal syndrome. Clonidine, the aqueous and ethanolic extracts of saffron reduced the jumping activity. Safranal was injected (s.c.) 30 min prior and 1 and 2 hr after the injection of morphine. It potentiated some signs of withdrawal syndrome. The aqueous extract decreased the movement in all of the doses (80, 160, 320 mg/kg) and the ethanolic extract decreased it in the dose of 800 mg/kg in open field test. But crocin and the dose of 400 mg/kg ethanolic extract showed no effect on activity in this test. It is concluded that the extracts and crocin may have interaction with the opioid system to reduce withdrawal syndrome.
For more Interactions (Complete) data for Crocin (13 total), please visit the HSDB record page.

Stability Shelf Life

The kinetics of crocin and picrocrocin in whole and ground samples of saffron stored at different temperatures and relative humidities were studied. First-order kinetics were observed for crocin and second-order for picrocrocin. There was no deterioration of the samples stored at -17 °C or at 0 °C, the ideal storage conditions. A reduction in the relative humidity had a greater effect on stability than a decrease in temperature. Conditions that favor stability for picrocrocin also favor the stability of its aroma.
Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
J. Phys. Chem., 1987, 91, p2362

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